3,4-Difluoro-benzenepropanamine
Description
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Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 |
InChI Key |
RBTIRWQSMUPRAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCCN)F)F |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Difluoro-benzenepropanamine (CAS 465529-47-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 3,4-Difluoro-benzenepropanamine in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after in the development of novel therapeutics. 3,4-Difluoro-benzenepropanamine, a substituted phenylalkylamine, represents a valuable building block in this context. Its structural motif is of significant interest to researchers developing new chemical entities targeting a range of biological pathways. This guide provides a comprehensive overview of the known and extrapolated properties of this compound, offering a critical resource for its application in synthesis and drug discovery programs.
Physicochemical Properties: An Extrapolated Profile
While specific experimental data for 3,4-Difluoro-benzenepropanamine is not extensively reported in publicly available literature, a robust profile can be extrapolated from its unfluorinated analog, 3-phenylpropylamine, and by considering the known effects of fluorine substitution on aromatic systems.
| Property | Estimated Value for 3,4-Difluoro-benzenepropanamine | Reported Value for 3-Phenylpropylamine | Rationale for Estimation |
| Molecular Formula | C₉H₁₁F₂N | C₉H₁₃N | Addition of two fluorine atoms. |
| Molecular Weight | 171.19 g/mol | 135.21 g/mol [1] | Calculated based on atomic weights. |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[1] | Phenylalkylamines are typically liquids at room temperature. |
| Boiling Point | ~225-235 °C | 221 °C[2] | The addition of fluorine atoms increases polarity and molecular weight, which is expected to slightly increase the boiling point. |
| Density | ~1.1 - 1.2 g/mL at 25 °C | 0.951 g/mL at 25 °C[2] | Fluorine is denser than hydrogen, leading to an anticipated increase in density. |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[3] | Moderately soluble in water; soluble in organic solvents.[3] | The amine group allows for hydrogen bonding with water, while the phenyl ring provides lipophilicity. Fluorine substitution is not expected to drastically alter this general solubility profile. |
Molecular Structure and Reactivity
The structure of 3,4-Difluoro-benzenepropanamine is characterized by a propyl amine chain attached to a 3,4-difluorinated benzene ring. This substitution pattern has significant implications for the molecule's reactivity and its potential interactions with biological targets.
Figure 2: Proposed synthesis of 3,4-Difluoro-benzenepropanamine.
Step-by-Step Methodology:
-
Knoevenagel Condensation: 3,4-Difluorobenzaldehyde is reacted with a suitable active methylene compound, such as malononitrile, in the presence of a base like piperidine or an amine salt. This reaction yields 3-(3,4-Difluorophenyl)acrylonitrile. The causality behind this choice is the high reactivity of the aldehyde with the acidic protons of malononitrile, leading to a stable conjugated system.
-
Reduction of the Alkene: The carbon-carbon double bond in the acrylonitrile intermediate is selectively reduced. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard and effective method for this transformation, yielding 3-(3,4-Difluorophenyl)propanenitrile.
-
Nitrile Reduction: The final step involves the reduction of the nitrile group to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere. The choice of reducing agent depends on the desired reaction conditions and scale.
This synthetic route is logical and utilizes common, high-yielding reactions, making it a trustworthy approach for obtaining the target compound.
Predicted Spectral Data
Predicting the spectral characteristics of 3,4-Difluoro-benzenepropanamine is crucial for its identification and characterization during and after synthesis. These predictions are based on established principles of spectroscopy and data from analogous structures.
¹H NMR Spectroscopy:
-
Aromatic Region (δ 6.8-7.2 ppm): The three protons on the difluorinated benzene ring will appear in this region as complex multiplets due to proton-proton and proton-fluorine coupling.
-
Propyl Chain (δ 1.7-2.8 ppm):
-
The two protons on the carbon adjacent to the benzene ring (Cα) are expected to appear as a triplet around δ 2.6-2.8 ppm.
-
The two protons on the central carbon of the propyl chain (Cβ) will likely be a multiplet around δ 1.7-1.9 ppm.
-
The two protons on the carbon adjacent to the amine group (Cγ) are expected to be a triplet around δ 2.7-2.9 ppm.
-
-
Amine Protons (δ 1.0-2.0 ppm): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring will appear in this region. The carbons directly bonded to fluorine will show large C-F coupling constants and will be shifted downfield.
-
Propyl Chain Carbons (δ 25-45 ppm):
-
Cα: ~δ 33-36 ppm
-
Cβ: ~δ 30-33 ppm
-
Cγ: ~δ 40-43 ppm
-
Infrared (IR) Spectroscopy:
-
N-H Stretch (3300-3500 cm⁻¹): Primary amines typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. [4]* C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the benzene ring.
-
C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Stretching vibrations of the C-H bonds of the propyl chain.
-
C-F Stretch (1100-1300 cm⁻¹): Strong absorptions characteristic of the carbon-fluorine bonds on the aromatic ring.
-
C-N Stretch (1020-1220 cm⁻¹): Stretching vibration of the carbon-nitrogen bond. [4] Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171.
-
Fragmentation Pattern: A prominent fragment would be the loss of the amine group, and cleavage of the propyl chain. A characteristic peak would likely be observed at m/z = 127, corresponding to the 3,4-difluorobenzyl cation.
Safety and Handling
-
General Hazards: Phenylalkylamines are often corrosive and can cause severe skin burns and eye damage. [1]Inhalation may cause irritation to the respiratory tract.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
3,4-Difluoro-benzenepropanamine is a promising, yet undercharacterized, building block for medicinal chemistry and drug discovery. The insights provided in this guide, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers to incorporate this molecule into their synthetic strategies. The presence of the 3,4-difluoro substitution pattern on the phenylpropylamine scaffold provides a unique combination of properties that can be exploited to develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Further experimental validation of the properties outlined in this guide will be invaluable to the scientific community.
References
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Harper College. Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. [Link]
-
PubChem. 3-Phenylpropylamine. [Link]
-
Solubility of Things. 3-Phenylpropylamine. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propylamine. [Link]
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- 3. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]
- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
3-(3,4-difluorophenyl)propan-1-amine chemical structure
Core Intermediate for Medicinal Chemistry & Fluorine Scanning [1]
Executive Summary
3-(3,4-difluorophenyl)propan-1-amine (CAS: 459872-41-4) is a specialized fluorinated building block used extensively in modern drug discovery.[1] It serves as a metabolically stable bioisostere of the phenethylamine and phenylpropylamine scaffolds. Unlike its non-fluorinated counterparts, the 3,4-difluoro substitution pattern effectively blocks oxidative metabolism at the para- and meta-positions of the phenyl ring while modulating the lipophilicity and pKa of the terminal amine.
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, distinguishing it from its rigid cyclopropyl analog (a key intermediate for Ticagrelor).
Part 1: Chemical Identity & Physicochemical Profiling[1]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 3-(3,4-difluorophenyl)propan-1-amine |
| Common Name | 3,4-Difluorophenpropylamine |
| CAS Number | 459872-41-4 (Free Base), 115279-39-7 (HCl Salt) |
| Molecular Formula | C₉H₁₁F₂N |
| SMILES | NCCCC1=CC(F)=C(F)C=C1 |
| Molecular Weight | 171.19 g/mol |
Physicochemical Properties (Calculated)
The introduction of two fluorine atoms significantly alters the electronic landscape compared to the parent phenylpropylamine.
| Property | Value | biological Implication |
| LogP (Octanol/Water) | ~1.9 - 2.1 | Moderate lipophilicity ensures good membrane permeability (CNS penetrant).[1] |
| pKa (Basic Amine) | ~9.8 | Predominantly protonated at physiological pH (7.4), facilitating cation-pi interactions in receptor binding pockets.[1] |
| TPSA | 26.02 Ų | Low polar surface area suggests high oral bioavailability. |
| Rotatable Bonds | 3 | High flexibility allows the molecule to adopt multiple conformations within a binding pocket (Induced Fit). |
Part 2: Structural Logic & The "Fluorine Effect"
In medicinal chemistry, this molecule is rarely selected randomly. It is a strategic modification of the phenylpropylamine scaffold.
Metabolic Blocking (The Para-Meta Blockade)
The primary failure mode for alkyl-aryl drugs is oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically hydroxylation at the para (4) and meta (3) positions.[1]
-
Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond.
-
Result: Replacing hydrogens with fluorine at positions 3 and 4 renders the ring inert to CYP-mediated arene oxidation, significantly extending the half-life (
) of the parent drug.[1]
Bioisosteric Comparison
It is crucial to distinguish this flexible linear amine from its rigid analog.
-
Linear (This Topic): Flexible linker. Used when the pharmacophore requires rotational freedom to find the optimal binding pose (e.g., H3 receptor antagonists).
-
Cyclopropyl (Ticagrelor Intermediate): Rigid linker.[1] Used when the binding pocket is narrow and defined, requiring a specific vector.
Figure 1: Relationship between the parent scaffold, the fluorinated target, and the rigidified analog.
Part 3: Synthetic Routes & Process Chemistry[1][2][3]
Two primary routes exist for synthesizing this amine.[2][3][4] Route A is preferred for industrial scalability, while Route B is common in discovery labs.
Route A: The Knoevenagel-Reduction Sequence (Scalable)
This route avoids expensive transition metal catalysts and uses readily available aldehydes.[1]
Step 1: Knoevenagel Condensation [1]
-
Reagents: 3,4-Difluorobenzaldehyde + Acetonitrile (or Malonic Acid).[1]
-
Catalyst: Piperidine/Pyridine or weak base.
-
Product: 3-(3,4-difluorophenyl)acrylonitrile.[1]
Step 2: Exhaustive Reduction
-
Reagents:
(Lithium Aluminum Hydride) or / Raney Nickel.[1] -
Mechanism: Simultaneous reduction of the alkene (C=C) and the nitrile (C≡N).[1]
-
Note: If using
/Pd-C, the nitrile often reduces to a mix of primary and secondary amines unless ammonia is added to suppress dimer formation.
Route B: The Heck Coupling (Convergent)[1]
-
Reagents: 1-Bromo-3,4-difluorobenzene + Acrylonitrile (or Allylamine derivatives).[1]
-
Catalyst: Pd(OAc)₂ / Phosphine ligand.[1]
-
Utility: Useful if the aldehyde starting material is unavailable, but generally more expensive due to Palladium.
Detailed Protocol: Route A (Laboratory Scale)
-
Condensation:
-
Dissolve 3,4-difluorobenzaldehyde (10 mmol) in acetonitrile (50 mL).
-
Add solid KOH (10 mmol) and stir at reflux for 4 hours.
-
Observation: Reaction turns yellow/orange.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water. Isolate crude cinnamonitrile.
-
-
Reduction:
-
Suspend
(20 mmol) in dry THF (30 mL) under Argon at 0°C. -
Dropwise add the crude nitrile (dissolved in THF).
-
Reflux for 12 hours.
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ).[1] -
Filter precipitate. Acidify filtrate with HCl to precipitate the amine hydrochloride salt.
-
Figure 2: The standard "Knoevenagel-Reduction" synthetic pathway.[1]
Part 4: Handling, Safety & Analytics[1]
Safety Profile
-
Corrosivity: As a primary amine, the free base is caustic and can cause chemical burns.
-
Fluorine Hazards: While the C-F bond is stable, combustion can release HF.
-
Storage: Store as the Hydrochloride (HCl) salt. The free base readily absorbs
from the air to form carbamates.
Analytical Validation
To verify the structure, researchers should look for these key signals:
-
¹H NMR (DMSO-d6, HCl salt):
-
¹⁹F NMR:
-
Distinct signals around -138 to -142 ppm (depending on solvent), showing coupling between the two fluorine atoms.[1]
-
References
-
PubChem. (n.d.).[5] 3-(3,4-Difluorophenyl)propan-1-amine Compound Summary. National Library of Medicine.[5] Retrieved from [Link][1][5]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Mechanistic source for metabolic stability of fluorinated arenes).[6] Retrieved from [Link]
-
Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1][7] (Differentiation from the cyclopropyl analog). Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry. (Source for pKa modulation). Retrieved from [Link][1]
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- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. enamine.net [enamine.net]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. 3-(3,4-Difluorophenyl)-N-methylpropan-1-amine | C10H13F2N | CID 10888646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
An In-depth Technical Guide to Fluorinated Phenethylamine Analogs for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into the phenethylamine scaffold represents a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of fluorinated phenethylamine analogs. We will explore the profound impact of fluorine substitution on the physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD) of these compounds. Through an examination of structure-activity relationships (SAR), detailed experimental considerations, and illustrative case studies, this document aims to equip scientists with the foundational knowledge and field-proven insights required to effectively leverage fluorination in the design of next-generation therapeutics targeting the central nervous system (CNS) and beyond.
Introduction: The Strategic Value of Fluorine in Phenethylamine Drug Design
The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This fundamental structure has been the starting point for the development of a vast array of therapeutic agents targeting a wide range of conditions, from CNS disorders to cardiovascular diseases.[1]
The introduction of fluorine, the most electronegative element, into this scaffold is a deliberate design choice, not a trivial substitution.[2][3] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), the exceptional strength of the carbon-fluorine (C-F) bond, and its ability to act as a hydrogen bond acceptor—allow it to exert powerful effects on a molecule's biological profile.[3][4] Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its utility in drug design.[5]
Key strategic advantages conferred by fluorination in the context of phenethylamine analogs include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[4] Placing fluorine at a known site of metabolic oxidation (a "metabolic soft spot") can block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4][5] For instance, the C-F bond on the phenyl ring of 4-fluoroamphetamine (4-FA) is thought to resist metabolic deactivation by liver enzymes.[6]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier and other cell membranes.[5][7] This is a critical consideration for CNS-acting drugs.
-
pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines.[3] This reduction in basicity means the compound will be less protonated at physiological pH, leading to improved membrane permeability and potentially better oral absorption.[3]
-
-
Tuning of Pharmacological Activity: Fluorine can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its protein target. This can lead to improved binding affinity, enhanced selectivity for a specific receptor subtype, or a modified functional response (e.g., agonist vs. antagonist).[2][4][8]
This guide will systematically deconstruct these principles, providing the technical detail necessary for their practical application in a research and development setting.
Synthetic Strategies for Accessing Fluorinated Phenethylamines
The rational design of fluorinated analogs is predicated on the availability of robust and flexible synthetic methodologies. The choice of strategy often depends on the desired position of the fluorine atom(s) and the availability of starting materials.
2.1. Synthesis from Fluorinated Precursors
One of the most direct approaches involves starting with a commercially available fluorinated building block, such as a fluorinated benzaldehyde or phenylacetic acid. This method is often efficient for preparing analogs with fluorine on the aromatic ring.
Experimental Protocol: Example Synthesis of 4-Fluoroamphetamine (4-FA)
This protocol outlines a conceptual reductive amination pathway starting from 4-fluorophenylacetone.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-fluorophenylacetone in a suitable solvent such as methanol or ethanol.
-
Add 1.5-2.0 equivalents of ammonium acetate and 1.2 equivalents of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
-
Causality Note: Sodium cyanoborohydride is a mild reducing agent selective for the iminium ion intermediate formed in situ, minimizing the reduction of the starting ketone.
-
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding dilute hydrochloric acid (HCl) to neutralize the mixture and decompose any remaining reducing agent.
-
Wash the aqueous layer with an organic solvent like dichloromethane (DCM) or diethyl ether to remove unreacted starting material and non-basic byproducts.
-
Basify the aqueous layer with a strong base, such as sodium hydroxide (NaOH), to a pH > 12 to deprotonate the amine product.
-
Extract the freebase product into an organic solvent (e.g., DCM).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt for crystallization.
2.2. Late-Stage Fluorination
Introducing fluorine at a later stage of the synthesis can be highly advantageous, allowing for the diversification of a common, non-fluorinated intermediate.
-
Electrophilic Fluorination: Reagents like Selectfluor® can be used to install a fluorine atom onto an electron-rich aromatic ring. This often requires careful optimization of reaction conditions to control regioselectivity.
-
Nucleophilic Aromatic Substitution (SₙAr): For aromatic rings activated with strong electron-withdrawing groups (e.g., a nitro group), a leaving group (like a halogen or nitro group) can be displaced by a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst.
Impact of Fluorination on Physicochemical and Pharmacological Properties
The position of the fluorine atom on the phenethylamine scaffold is not arbitrary; it has a profound and predictable impact on the molecule's interaction with biological systems.
3.1. Structure-Activity Relationships (SAR)
The psychoactive properties of phenethylamines can be significantly altered by fluorination, ranging from enhancement and prolongation of effects to a marked loss of activity.[9][10] The substitution pattern on the aromatic ring is a key determinant of a compound's affinity and selectivity for monoamine transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).
Table 1: Comparative in vitro Pharmacology of Fluorinated Amphetamine Isomers
| Compound | Transporter Interaction | IC₅₀ (nM) for Reuptake Inhibition | EC₅₀ (nM) for Release |
|---|---|---|---|
| Amphetamine | DAT/NET Releaser | DAT: 770, SERT: 6800, NET: 420 | DAT: 24.7, SERT: >10000, NET: 7.4 |
| 4-Fluoroamphetamine (4-FA) | DAT/SERT/NET Releaser | DAT: 770, SERT: 6800, NET: 420 | DAT: 200, SERT: 730, NET: 37 |
| 2-Fluoroamphetamine (2-FA) | Presumed DAT/NET Releaser | Data not well-established in literature | Data not well-established in literature |
Data for Amphetamine and 4-FA sourced from reference[6]. Data for 2-FA is not well-characterized publicly.[11]
Analysis of SAR:
-
4-Position (Para): Substitution at the para-position, as seen in 4-FA, tends to increase serotonergic activity compared to the parent amphetamine.[6][12] 4-FA acts as a releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine.[6] This mixed pharmacological profile results in effects that users describe as intermediate between amphetamine and MDMA.[13]
-
2-Position (Ortho): 2-Fluoroamphetamine (2-FA) is reported to have effects more aligned with traditional stimulants like dextroamphetamine, suggesting a stronger influence on dopamine and norepinephrine systems with less serotonergic action.[14][15]
-
3-Position (Meta): 3-Fluoroamphetamine (3-FA) is also primarily a dopaminergic and noradrenergic agent, though comprehensive pharmacological data is less available compared to its isomers.
The introduction of fluorine can also impact interactions with G-protein coupled receptors (GPCRs). For example, 4-FA shows some affinity for the 5-HT₂ₐ and 5-HT₂C receptors, though this is weaker than classical psychedelic phenethylamines.[6]
3.2. Visualizing the "Metabolic Blocking" Effect
One of the primary reasons for fluorination is to block metabolic oxidation. For phenethylamines, the para-position of the aromatic ring is a common site for hydroxylation by CYP2D6. Placing a fluorine atom at this position sterically and electronically disfavors this metabolic pathway.
Caption: Fluorine at the 4-position blocks CYP2D6-mediated hydroxylation.
Case Study: Fenfluramine - A Fluorinated Phenethylamine Repurposed
Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) serves as an excellent case study of a fluorinated phenethylamine analog with a complex pharmacological profile that has enabled its therapeutic application.
Originally developed as an appetite suppressant, fenfluramine was later found to have potent anti-seizure effects.[16] Its mechanism of action is multimodal and distinct from typical amphetamines.[16][17]
-
Primary Mechanisms:
-
Serotonin Release: Like many phenethylamines, fenfluramine and its active metabolite, norfenfluramine, are potent serotonin releasing agents and reuptake inhibitors.[18][19] This massive increase in synaptic serotonin is central to its effects.[19]
-
Sigma-1 (σ₁) Receptor Activity: Fenfluramine is a positive modulator of the σ₁ receptor, an action that is believed to contribute significantly to its anti-seizure efficacy.[17][18]
-
5-HT Receptor Agonism: The metabolite norfenfluramine is an agonist at several serotonin receptors, particularly 5-HT₂ subtypes.[18]
-
The trifluoromethyl (CF₃) group at the 3-position is critical. It dramatically shifts the molecule's activity towards the serotonergic system while reducing the dopaminergic and noradrenergic effects typical of amphetamine. This highlights how a fluorine-containing substituent can be used to fine-tune selectivity and achieve a desired therapeutic profile. Today, a low-dose formulation of fenfluramine is approved for treating seizures associated with rare epilepsy disorders like Dravet syndrome and Lennox-Gastaut syndrome.[16]
Application in PET Imaging
The utility of fluorine extends into diagnostics through Positron Emission Tomography (PET) imaging. The radioisotope Fluorine-18 (¹⁸F) is an ideal positron emitter due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging.[20]
Phenethylamine scaffolds can be labeled with ¹⁸F to create radiotracers that visualize and quantify neurochemical processes in the living brain. For example, ¹⁸F-labeled analogs of L-DOPA, such as [¹⁸F]FDOPA, are used to measure the synthetic capacity of dopaminergic neurons, which is invaluable for the diagnosis and study of Parkinson's disease.[21]
Workflow for Developing an ¹⁸F-Labeled Phenethylamine Tracer
Caption: A streamlined workflow for PET tracer development.
The development of novel late-stage radiofluorination methods is a critical area of research, as it allows for the efficient labeling of complex molecules, expanding the library of potential PET imaging agents.[22]
Conclusion and Future Directions
Fluorination is an indispensable tool in the medicinal chemist's arsenal for optimizing phenethylamine-based drug candidates. By rationally incorporating fluorine, researchers can overcome metabolic liabilities, enhance CNS penetration, and precisely modulate pharmacological activity to improve potency and selectivity.[2][23][24] The impact of this strategy is evident in marketed drugs like fenfluramine and in the advanced diagnostic capabilities provided by ¹⁸F-labeled PET tracers.
The future of this field will likely focus on:
-
Developing more selective fluorination strategies to access novel chemical space.
-
Combining fluorination with other medicinal chemistry tactics (e.g., deuteration) to further refine PK/PD properties.
-
Applying computational chemistry and machine learning to better predict the effects of fluorination on binding and metabolism, thereby accelerating the design-make-test-analyze cycle.
As our understanding of the nuanced interactions between fluorinated molecules and biological systems deepens, the strategic application of fluorine will continue to drive innovation in the development of safer and more effective phenethylamine-based therapeutics.
References
- Biological aspects of fluorine - Wikipedia. (n.d.).
-
Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms? Epileptic Disorders, 25(3), 433-443. Available from: [Link]
- Fenfluramine - Wikipedia. (n.d.).
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Navigating the Lipophilic Landscape of 3,4-Difluorophenylalkylamines: A Technical Guide for Drug Discovery Professionals
Foreword: The Critical Role of Lipophilicity in CNS Drug Design
In the intricate dance of drug discovery, particularly for agents targeting the central nervous system (CNS), the physicochemical property of lipophilicity stands as a paramount gatekeeper to efficacy. The ability of a molecule to permeate the blood-brain barrier (BBB), a formidable obstacle composed of tightly packed endothelial cells, is inextricably linked to its lipophilic character. The 3,4-difluorophenylalkylamine scaffold, a privileged structure in modern medicinal chemistry, offers a compelling framework for the design of novel CNS-active agents. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly influences the molecule's electronic and conformational properties, and most critically, its lipophilicity. This guide provides an in-depth exploration of the lipophilicity of this scaffold, offering a technical resource for researchers and drug development professionals to navigate this crucial aspect of CNS drug design. An optimal range of lipophilicity is crucial for achieving good bioavailability, with logP values between zero and three often considered favorable.[1]
Understanding and Quantifying Lipophilicity: A Tale of Two Methods
Lipophilicity, the affinity of a molecule for a lipid-like environment, is most commonly quantified by the partition coefficient (P), which represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. This is usually expressed as its logarithm, logP. While seemingly straightforward, the determination of this critical parameter can be approached through various methodologies, each with its own set of advantages and limitations. For ionizable compounds, the distribution coefficient (logD) at a specific pH, such as the physiological pH of 7.4, provides a more accurate representation of lipophilicity.[2]
The "Gold Standard": The Shake-Flask Method
The traditional shake-flask method, as outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 107, remains the benchmark for direct logP determination.[2][3] This method involves dissolving the test substance in a biphasic system of n-octanol and water, followed by vigorous shaking to achieve equilibrium. After separation of the two phases, typically by centrifugation, the concentration of the substance in each phase is determined analytically.
The primary advantage of the shake-flask method lies in its direct measurement of the partition coefficient, providing a result grounded in fundamental thermodynamic principles. However, this method is not without its challenges. It can be labor-intensive, time-consuming, and may not be suitable for all compounds, particularly those that are surface-active or prone to forming emulsions.[2]
Experimental Protocol: OECD 107 Shake-Flask Method for LogP Determination
This protocol outlines the key steps for determining the n-octanol/water partition coefficient using the shake-flask method, adhering to the principles of OECD Guideline 107.
I. Materials and Reagents:
-
Test substance (analytically pure)
-
n-Octanol (analytical grade, saturated with water)
-
Water (high purity, saturated with n-octanol)
-
Centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC-UV, GC-MS)
II. Preparation of Solvents:
-
To prepare water-saturated n-octanol, mix n-octanol and water in a suitable container and shake vigorously for 24 hours at the test temperature. Allow the phases to separate.
-
To prepare n-octanol-saturated water, follow the same procedure as in step 1.
III. Preliminary Estimation of LogP (Optional but Recommended):
-
Perform a preliminary test with a small amount of the substance to estimate the approximate logP value. This will help in selecting the appropriate phase volume ratios for the main experiment.
IV. Main Experiment:
-
Prepare at least three sets of duplicate centrifuge tubes.
-
Accurately weigh a suitable amount of the test substance and dissolve it in the appropriate phase (n-octanol or water, depending on its solubility).
-
Add the two phases to the centrifuge tubes in predetermined volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water). The total volume should be sufficient for analysis.
-
Securely stopper the tubes and place them on a mechanical shaker. Shake for a sufficient time to reach equilibrium (a minimum of 5 minutes is recommended, but longer times may be necessary). The temperature should be maintained at a constant value (± 1°C).
-
After shaking, centrifuge the tubes at a sufficient speed and duration to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase for concentration analysis.
V. Analysis:
-
Determine the concentration of the test substance in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) for each tube as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Calculate the logarithm of P (logP). The final logP value is the mean of the values obtained from the different phase ratios. The individual logP values should be within a range of ± 0.3 log units.[2]
The High-Throughput Alternative: HPLC-Based Methods
To address the throughput limitations of the shake-flask method, reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a rapid and reliable alternative for estimating logP values.[4][5] This indirect method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity.
The principle is straightforward: the more lipophilic a compound is, the more strongly it will interact with the hydrophobic stationary phase, resulting in a longer retention time. By calibrating the HPLC system with a set of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. The logP of an unknown compound can then be interpolated from its measured retention time.
The HPLC method offers significant advantages in terms of speed, reduced sample consumption, and automation capabilities, making it highly suitable for screening large libraries of compounds in the early stages of drug discovery.
Structure-Lipophilicity Relationships of 3,4-Difluorophenylalkylamines
The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring has a profound impact on the lipophilicity of the alkylamine scaffold. While fluorine is the most electronegative element, its effect on lipophilicity is not always straightforward and can be context-dependent. In many cases, the replacement of a hydrogen atom with a fluorine atom on an aromatic ring leads to an increase in lipophilicity.[6] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing the molecule's ability to interact with the polar water molecules.
To illustrate the structure-lipophilicity relationships within the 3,4-difluorophenylalkylamine series, we have compiled a table of calculated logP (XLogP3) values for a set of representative analogs. These values were obtained from the PubChem database and provide a valuable starting point for understanding the impact of structural modifications on lipophilicity.
| Compound Name | Structure | Alkylamine Side Chain | PubChem CID | XLogP3 |
| 3,4-Difluorobenzylamine | 3,4-F2-Phenyl-CH2-NH2 | Methylamine | 123572 | 1.3 |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | 3,4-F2-Phenyl-cyclopropyl-NH2 | Cyclopropylamine | 9834068 | 1.4 |
| 3,4-Difluoroamphetamine | 3,4-F2-Phenyl-CH2-CH(CH3)-NH2 | Isopropylamine | 11182888 | 1.9 |
| [(3,4-Difluorophenyl)sulfonyl]diethylamine | 3,4-F2-Phenyl-SO2-N(CH2CH3)2 | Diethylsulfonamide | 17374345 | 2.6 |
| 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | 3,4-F2-Phenyl-CO-(CH2)2-Phenyl(3,4-diMe) | Propiophenone derivative | 24726474 | 4.4 |
Data sourced from PubChem.
From this dataset, several key trends emerge:
-
Effect of Alkyl Chain Length and Branching: As the alkylamine side chain increases in size and branching, the lipophilicity generally increases. For instance, 3,4-difluoroamphetamine (XLogP3 = 1.9) is more lipophilic than 3,4-difluorobenzylamine (XLogP3 = 1.3).
-
Influence of Cyclic Moieties: The introduction of a cyclopropyl ring in (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (XLogP3 = 1.4) results in a modest increase in lipophilicity compared to the simple methylamine analog.
-
Impact of Additional Functional Groups: The presence of a sulfonamide group and further alkylation, as seen in [(3,4-difluorophenyl)sulfonyl]diethylamine (XLogP3 = 2.6), significantly enhances lipophilicity. The addition of a second aromatic ring in the propiophenone derivative leads to a substantial increase in the calculated logP value (XLogP3 = 4.4).
These trends underscore the importance of carefully considering the nature of the alkylamine side chain and any additional functional groups when designing 3,4-difluorophenylalkylamine-based CNS drug candidates with a desired lipophilicity profile.
Visualizing the Lipophilicity Workflow and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the experimental workflow for logP determination and the relationship between structural modifications and lipophilicity.
Caption: Shake-Flask LogP Determination Workflow.
Caption: Factors Influencing Lipophilicity.
Conclusion: A Compass for CNS Drug Discovery
The 3,4-difluorophenylalkylamine scaffold represents a fertile ground for the discovery of novel CNS-active therapeutics. A thorough understanding and strategic modulation of lipophilicity are paramount to success in this endeavor. By employing a combination of robust experimental methods like the shake-flask and HPLC-based techniques, and by leveraging an understanding of structure-lipophilicity relationships, researchers can more effectively navigate the challenging terrain of CNS drug design. This guide serves as a foundational resource, empowering scientists to make informed decisions and ultimately, to design molecules with the optimal physicochemical properties for reaching their intended targets within the central nervous system.
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A Comparative Analysis of 3,4-Difluorobenzenepropanamine and Phenethylamine: A Technical Guide for Researchers
Introduction: The Enduring Backbone of Psychoactive Compounds and the Nuances of Halogenation
Phenethylamine (PEA) stands as a foundational scaffold in the landscape of psychoactive compounds. As an endogenous trace amine, it plays a modulatory role in the central nervous system, influencing catecholaminergic and serotonergic pathways.[1] Its structural simplicity belies a profound capacity for functional alteration through chemical modification. This guide delves into a comparative analysis of phenethylamine and one of its halogenated derivatives, 3,4-difluorobenzenepropanamine (3,4-DFBPA).
The strategic introduction of fluorine atoms onto aromatic rings is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorination can significantly alter lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced potency and duration of action.[2] This guide will provide an in-depth technical exploration of the structural, synthetic, physicochemical, and pharmacological distinctions between the parent phenethylamine molecule and its 3,4-difluoro analog. By understanding these differences, researchers and drug development professionals can gain valuable insights into the structure-activity relationships (SAR) that govern the bioactivity of this important class of compounds.
Structural and Physicochemical Divergence: The Impact of Vicinal Fluorination
The core structural difference between phenethylamine and 3,4-difluorobenzenepropanamine lies in the substitution pattern of the phenyl ring. While phenethylamine possesses an unsubstituted phenyl group, 3,4-DFBPA features two fluorine atoms at the meta and para positions. This seemingly subtle modification imparts significant changes to the molecule's electronic and steric properties.
Caption: Chemical structures of Phenethylamine and 3,4-Difluorobenzenepropanamine.
The electron-withdrawing nature of the fluorine atoms in 3,4-DFBPA decreases the electron density of the aromatic ring, which can influence its interaction with biological targets. Furthermore, the presence of fluorine can affect the molecule's overall conformation and ability to cross the blood-brain barrier.
| Property | Phenethylamine | 3,4-Difluorobenzenepropanamine | Source(s) |
| Molecular Formula | C₈H₁₁N | C₈H₉F₂N | [3] |
| Molecular Weight | 121.18 g/mol | 157.16 g/mol | [3] |
| Boiling Point | 194-202 °C | Not available | |
| pKa | ~9.8-10.5 | Expected to be lower than PEA | |
| logP | ~1.4 | Expected to be higher than PEA |
Table 1: Comparative Physicochemical Properties. Note: Specific experimental data for 3,4-Difluorobenzenepropanamine is limited; expected trends are based on established principles of fluorine chemistry.
Synthetic Pathways: From Precursor to Final Compound
The synthesis of both phenethylamine and 3,4-difluorobenzenepropanamine can be achieved through various established routes in organic chemistry. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.
Synthesis of Phenethylamine
A common and well-documented method for the synthesis of phenethylamine involves the reduction of phenylacetonitrile.
Protocol: Reduction of Phenylacetonitrile to Phenethylamine
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetonitrile in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Reducing Agent: Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to the stirred solution. The addition should be done cautiously to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Extraction and Purification: Filter the reaction mixture and extract the filtrate with an organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude phenethylamine can be further purified by distillation.
Proposed Synthesis of 3,4-Difluorobenzenepropanamine
A plausible synthetic route to 3,4-difluorobenzenepropanamine can be adapted from established methods for synthesizing substituted phenethylamines, likely starting from a difluorinated precursor such as 3,4-difluorobenzaldehyde or a related derivative. A potential key intermediate is 2-chloro-1-(3,4-difluorophenyl)ethanone.[4][5]
Caption: Proposed synthetic workflow for 3,4-Difluorobenzenepropanamine.
Protocol: Proposed Synthesis via 3,4-Difluorobenzaldehyde
-
Wittig-Horner-Emmons Reaction: React 3,4-difluorobenzaldehyde with a phosphonate ylide, such as diethyl cyanomethylphosphonate, in the presence of a strong base (e.g., sodium hydride) to form 3-(3,4-difluorophenyl)acrylonitrile.
-
Reduction of the Nitrile and Alkene: The resulting α,β-unsaturated nitrile can then be reduced to the corresponding saturated amine. This can be achieved in a one-pot reaction using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) which will reduce both the carbon-carbon double bond and the nitrile group. Alternatively, a two-step process involving catalytic hydrogenation to first reduce the double bond followed by reduction of the nitrile can be employed.
-
Workup and Purification: Following the reduction, a standard aqueous workup is performed to quench the reaction and remove inorganic byproducts. The crude 3,4-difluorobenzenepropanamine is then extracted with an organic solvent, dried, and purified, typically by distillation under reduced pressure or by column chromatography.
Comparative Pharmacological Analysis: The Influence of Fluorine on Bioactivity
The pharmacological effects of phenethylamine are primarily mediated through its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] Phenethylamine acts as a substrate for these transporters, leading to the release of dopamine, norepinephrine, and serotonin from presynaptic terminals. It is also an agonist at the trace amine-associated receptor 1 (TAAR1).[6]
The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring in 3,4-difluorobenzenepropanamine is expected to significantly modulate its pharmacological profile. Halogenation of phenethylamines can alter their affinity and selectivity for monoamine transporters. For instance, studies on halogenated phenethylamine derivatives have shown that such substitutions can influence their potency as releasing agents or reuptake inhibitors.[7][8]
It is hypothesized that the electron-withdrawing fluorine atoms in 3,4-DFBPA could enhance its affinity for the monoamine transporters, potentially leading to increased potency as a releasing agent or reuptake inhibitor compared to phenethylamine. The altered electronic properties of the aromatic ring may also affect its interaction with the binding pockets of these transporters.
Caption: Postulated mechanism of action at a dopaminergic synapse.
Analytical Methodologies: Identification and Quantification
The analysis and quantification of phenethylamine and its derivatives are crucial in various research and forensic settings. Several analytical techniques can be employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) being the most common.[9][10][11]
Protocol: GC-MS Analysis of Phenethylamines
-
Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is typically performed to isolate the analytes of interest from the matrix.
-
Derivatization (Optional but Recommended): Primary amines like phenethylamine and 3,4-DFBPA can exhibit poor chromatographic peak shape. Derivatization with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve their volatility and chromatographic performance.
-
GC Separation: The derivatized or underivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated compounds are then introduced into a mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns. The mass spectrometer is operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Data Analysis: The obtained mass spectra are compared with reference spectra from libraries for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Conclusion: A Tale of Two Amines
The comparison between phenethylamine and 3,4-difluorobenzenepropanamine highlights the profound impact of subtle structural modifications on the properties of a molecule. While both share the same fundamental phenethylamine backbone, the addition of two fluorine atoms to the phenyl ring in 3,4-DFBPA is anticipated to alter its physicochemical properties, synthetic accessibility, and, most importantly, its pharmacological profile. The increased lipophilicity and altered electronic nature of the aromatic ring in the difluorinated analog likely translate to a different spectrum of activity at monoamine transporters and other biological targets. Further in-depth pharmacological studies are warranted to fully elucidate the specific receptor binding affinities and functional activities of 3,4-difluorobenzenepropanamine. This knowledge will not only contribute to a deeper understanding of the structure-activity relationships of phenethylamines but also pave the way for the rational design of novel psychoactive compounds with tailored pharmacological profiles for research and potential therapeutic applications.
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Sanchez-Soto, M., et al. (2010). Antidepressant-like Pharmacological Profile of 3-(4-fluorophenylselenyl)-2,5-diphenylselenophene: Involvement of Serotonergic System. Pharmacology Biochemistry and Behavior, 95(3), 335-341. [Link]
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Varney, M. A., et al. (2005). Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters, 15(4), 911-914. [Link]
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A Technical Guide to Bioisosteric Modification of the 3,4-Difluorobenzenepropanamine Scaffold
Abstract
The 3,4-difluorophenyl moiety is a privileged motif in modern medicinal chemistry, valued for its unique electronic properties and its ability to enhance metabolic stability and target engagement. 3,4-difluorobenzenepropanamine serves as a critical building block and core scaffold in the development of various therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of bioisosteric replacement strategies for this scaffold. We will dissect the physicochemical rationale for the prevalence of the 3,4-difluorophenyl group, systematically explore classical and non-classical bioisosteres, and provide actionable synthetic protocols and structure-activity relationship (SAR) analyses. The objective is to equip medicinal chemists with the foundational knowledge and practical insights required to rationally modulate pharmacokinetics, pharmacodynamics, and toxicological profiles through strategic bioisosteric modifications.
The Significance of the 3,4-Difluorophenyl Moiety in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The element's unique properties—high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond—allow for subtle yet profound modulation of a molecule's biological profile.[1][3]
The 3,4-difluoro substitution pattern on a phenyl ring presents a particularly compelling case. This arrangement offers:
-
Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine atoms at positions susceptible to hydroxylation effectively blocks these metabolic pathways, often increasing the drug's half-life.[4][5]
-
Modulation of pKa: The powerful electron-withdrawing nature of two fluorine atoms significantly influences the acidity or basicity of proximal functional groups through inductive effects.[3][5] For a propanamine side chain, this can lower the pKa of the amine, which may alter its ionization state at physiological pH, thereby impacting solubility, cell permeability, and off-target ion channel interactions.
-
Enhanced Target Binding: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and other polar residues in a target's binding pocket.[1] This can lead to increased binding affinity and potency.
-
Fine-Tuning of Lipophilicity: While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can have more complex effects, often helping to optimize the overall lipophilicity profile (LogP/LogD) for better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
Given these advantages, the 3,4-difluorophenyl group is not merely a placeholder but a carefully chosen functional element. The challenge and opportunity for the medicinal chemist lie in identifying bioisosteric replacements that can retain or improve upon these desirable attributes while addressing any liabilities, such as poor solubility, unforeseen toxicity, or suboptimal potency.
The Strategic Framework for Bioisosteric Replacement
Bioisosterism involves the exchange of a molecular fragment with another that possesses similar physicochemical or topological properties, with the goal of producing a new compound with a similar or improved biological profile.[6][7] This strategy is a powerful tool for lead optimization.[6][8] The process is not a random substitution but a hypothesis-driven cycle of design, synthesis, and testing.
Caption: A typical workflow for bioisosteric replacement in a drug discovery program.
Classical Bioisosteres of the 3,4-Difluorophenyl Ring
Classical bioisosteres maintain the same number of atoms and overall valence electron configuration. For the 3,4-difluorophenyl ring, this primarily involves the substitution of C-H groups with heteroatoms or the replacement of the entire ring with a bioisosteric heterocycle.
Heterocyclic Ring Equivalents
Replacing the phenyl ring with a heterocycle is one of the most effective strategies to modulate physicochemical properties. The introduction of nitrogen atoms, for instance, can serve as a hydrogen bond acceptor, increase polarity and aqueous solubility, and introduce a new metabolic profile.
-
Pyridinyl Rings: A pyridine ring is a close isostere of benzene. Replacing the 3,4-difluorophenyl moiety with a 5,6-difluoropyridin-3-yl or 2,3-difluoropyridin-5-yl group maintains the electronic-withdrawing nature of the fluorine atoms while introducing a basic nitrogen atom. This can significantly improve solubility and provides a new vector for protein interaction.
-
Diazine Rings: Pyrimidine, pyrazine, and pyridazine rings introduce a second nitrogen atom, further increasing polarity.[9] A 5,6-difluoropyrimidin-4-yl or a 5,6-difluoropyrazin-2-yl moiety can serve as effective mimics, though their synthesis can be more complex. These are particularly useful for disrupting undesirable pi-stacking interactions or improving clearance profiles.
-
Five-Membered Heterocycles: Thiophene and thiazole rings can also be considered. A 4,5-difluorothien-2-yl group, for example, offers a different geometry and electronic distribution compared to the six-membered rings.
Caption: Comparison of the parent 3,4-difluorophenyl ring with classical bioisosteres.
Non-Classical Bioisosteres: Moving Beyond the Aromatic Ring
Non-classical bioisosteres do not adhere to strict steric and electronic rules but mimic the spatial arrangement or key interactions of the original group.[10] This approach has gained significant traction for replacing phenyl rings to improve properties like solubility and metabolic stability while reducing lipophilicity.
-
Saturated Carbocycles (Phenyl Ring Mimics): The goal here is to replace a flat, aromatic ring with a three-dimensional saturated scaffold that projects substituents along similar vectors.
-
Bicyclo[1.1.1]pentane (BCP): BCP has emerged as a premier non-aromatic phenyl ring bioisostere.[11] A 3-(propanaminyl)-1-(difluoromethyl)bicyclo[1.1.1]pentane could be envisioned. The BCP core is a rigid, linear scaffold that mimics the 1,4-disubstitution pattern of a phenyl ring. Its key advantages are a significant reduction in lipophilicity (lower LogP) and improved aqueous solubility, which are often major hurdles in drug development.
-
Cubane: Like BCP, the cubane cage can act as a 1,4-disubstituted phenyl ring mimic, offering a rigid scaffold with a unique 3D geometry.
-
-
gem-Difluorinated Cycloalkanes: To mimic the electron-withdrawing effect of the difluorophenyl ring more locally, a gem-difluorocycloalkane can be employed.[12] For example, a 4,4-difluorocyclohexyl moiety attached to the propanamine chain can serve as a bioisostere. This replacement removes aromaticity entirely, which can eliminate metabolism pathways related to aromatic hydroxylation and reduce potential for hERG liability, while the CF2 group preserves a strong dipole and can lower the pKa of the nearby amine.[12][13]
Comparative Data on Bioisosteric Replacements
The following table summarizes hypothetical but representative data illustrating the impact of bioisosteric replacement on key drug-like properties.
| Compound ID | Moiety | Target Affinity (IC50, nM) | Microsomal Stability (t½, min) | Aqueous Solubility (µg/mL) | LogD (pH 7.4) |
| LEAD-01 | 3,4-Difluorophenyl | 10 | 45 | 5 | 3.5 |
| ANALOG-01 | 5,6-Difluoropyridin-3-yl | 15 | 55 | 50 | 2.8 |
| ANALOG-02 | 3-(prop.)-1-(difluoro.)-BCP | 30 | >120 | 150 | 1.9 |
| ANALOG-03 | 4,4-Difluorocyclohexyl | 25 | 90 | 25 | 3.1 |
This table contains illustrative data and does not represent specific experimental results.
Experimental Protocols & Synthetic Strategies
The successful implementation of a bioisosteric replacement strategy depends on robust and adaptable synthetic chemistry.
Protocol 1: Synthesis of a 2-(5,6-Difluoropyridin-3-yl)cyclopropanamine Derivative
This protocol outlines a plausible route for a heterocyclic bioisostere, adapting known methods for cyclopropanation. The synthesis starts from a commercially available difluoropyridine aldehyde.
Step 1: Wittig or Horner-Wadsworth-Emmons Reaction
-
To a solution of 5,6-difluoronicotinaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under N2, add triethyl phosphonoacetate (1.1 eq).
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield ethyl (E)-3-(5,6-difluoropyridin-3-yl)acrylate.
Step 2: Cyclopropanation
-
To a solution of trimethylsulfoxonium iodide (1.5 eq) in anhydrous dimethyl sulfoxide (DMSO, 0.4 M) under N2, add sodium hydride (1.5 eq) at room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Add a solution of ethyl (E)-3-(5,6-difluoropyridin-3-yl)acrylate (1.0 eq) in DMSO dropwise.
-
Stir the reaction at 50 °C for 4 hours.
-
Cool to room temperature, pour into ice water, and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography to yield ethyl 2-(5,6-difluoropyridin-3-yl)cyclopropanecarboxylate.
Step 3: Curtius Rearrangement to Amine
-
Hydrolyze the ester to the corresponding carboxylic acid using LiOH in a THF/water mixture.
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous acetone at 0 °C, add triethylamine (1.2 eq) followed by ethyl chloroformate (1.1 eq). Stir for 1 hour.
-
Add a solution of sodium azide (1.5 eq) in water dropwise and stir for an additional 2 hours.
-
Extract the acyl azide into toluene. Heat the toluene solution at 90 °C for 3 hours to effect the rearrangement to the isocyanate.
-
Add 2M HCl and reflux for 4 hours to hydrolyze the isocyanate.
-
Cool, basify with 4M NaOH, and extract with dichloromethane to afford the target 2-(5,6-difluoropyridin-3-yl)cyclopropanamine.
This protocol is a representative example. Reaction conditions, reagents, and purification methods must be optimized for each specific substrate.
Conclusion and Future Directions
The 3,4-difluorobenzenepropanamine scaffold remains a highly valuable starting point in drug discovery. However, the principles of modern medicinal chemistry demand a continuous effort to refine and optimize lead candidates. Bioisosteric replacement of the 3,4-difluorophenyl ring offers a rational and powerful approach to systematically enhance ADME properties, improve safety profiles, and discover novel intellectual property.
The transition from classical aromatic isosteres to non-classical, saturated 3D scaffolds like BCP and gem-difluorocycloalkanes represents a significant evolution in the field.[11][12] These modern replacements can dramatically improve properties such as aqueous solubility and metabolic stability, which are often the downfall of otherwise promising drug candidates. As computational chemistry and predictive modeling become more sophisticated, the ability to select the optimal bioisostere in silico will further accelerate the drug design cycle, enabling chemists to focus synthetic efforts on compounds with the highest probability of success.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
- European Patent Office. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- World Intellectual Property Organization. (2011). WO2011132083A1 - Process for preparing ticagrelor intermediate.
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Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia, 46, 204-210. Available at: [Link]
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Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. Available at: [Link]
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Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). Available at: [Link]
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Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods and Principles in Medicinal Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2020). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]
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Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(21), 5999-6003. Available at: [Link]
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3,4-difluoro-substituted benzene propanamine molecular weight
An In-Depth Technical Guide to 3,4-Difluoro-Substituted Benzene Propanamines: Molecular Weight, Synthesis, and Applications
Executive Summary
3,4-Difluoro-substituted benzene propanamines represent a critical class of chemical compounds, particularly valued in the pharmaceutical industry for their role as key intermediates in the synthesis of advanced therapeutic agents. The specific substitution pattern of two fluorine atoms on the benzene ring imparts unique electronic and metabolic properties, making these molecules highly sought after in modern drug design. This guide provides a comprehensive technical overview of a prominent member of this class, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, focusing on its molecular weight determination, synthetic pathways, and its pivotal role in the production of the antiplatelet drug Ticagrelor. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties and applications.
Introduction to 3,4-Difluoro-Substituted Benzene Propanamines
The term "3,4-difluoro-substituted benzene propanamine" describes a benzene ring functionalized with two fluorine atoms at the 3 and 4 positions and a three-carbon chain (propane) bearing an amine group. The precise connectivity of the propane chain and the location of the amine can vary, leading to different isomers. However, in the context of pharmaceutical development, one of the most significant examples is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine . Although technically a cyclopropane derivative, it is conceptually and synthetically related to propanamines and is a crucial building block in medicinal chemistry.[1][2][3]
The 3,4-difluoro substitution is a key structural motif in drug design. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, their strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence binding interactions with biological targets.
Another related, simpler compound is 3,4-difluorobenzylamine , which contains a one-carbon chain between the benzene ring and the amine.[4][5] While not a propanamine, it shares the core 3,4-difluorinated phenyl moiety and is a useful reference compound.
This guide will primarily focus on (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine due to its industrial and pharmaceutical relevance.
Physicochemical Properties and Molecular Weight Determination
A precise understanding of a compound's molecular weight is fundamental for stoichiometric calculations in synthesis, analytical characterization, and formulation.
Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.
For (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine:
-
Molecular Formula: C₉H₉F₂N[6]
-
Calculation:
-
Carbon (C): 9 x 12.011 u = 108.099 u
-
Hydrogen (H): 9 x 1.008 u = 9.072 u
-
Fluorine (F): 2 x 18.998 u = 37.996 u
-
Nitrogen (N): 1 x 14.007 u = 14.007 u
-
Total Molecular Weight = 169.174 g/mol
-
This calculated value is consistent with the literature value of 169.17 g/mol .[6]
For (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride:
-
Molecular Formula: C₉H₉F₂N · HCl[7]
-
Calculation:
-
Weight of base: 169.174 u
-
Weight of HCl: 1.008 u (H) + 35.453 u (Cl) = 36.461 u
-
Total Molecular Weight = 205.635 g/mol
-
This aligns with the reported molecular weight of 205.6 g/mol for the hydrochloride salt.[7]
Data Summary Table
The key physicochemical properties of relevant 3,4-difluoro-substituted benzene amines are summarized below for easy reference and comparison.
| Property | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl | 3,4-Difluorobenzylamine |
| Molecular Formula | C₉H₉F₂N | C₉H₉F₂N · HCl | C₇H₇F₂N |
| Molecular Weight | 169.17 g/mol [6] | 205.6 g/mol [7] | 143.13 g/mol [4][5] |
| CAS Number | 220352-38-5[6] | 1402222-66-5[7] | 72235-53-1[4][5] |
| Appearance | Varies (often an oil or solid) | Crystalline solid | Liquid |
| IUPAC Name | trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine[6] | 2-(3,4-difluorophenyl)-cyclopropanamine, monohydrochloride[7] | (3,4-difluorophenyl)methanamine[4] |
Synthesis and Manufacturing
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a multi-step process that requires precise control over stereochemistry to obtain the desired enantiomer. Several synthetic routes have been developed, often starting from 3,4-difluorobenzaldehyde.[3][8]
Synthetic Pathway Overview
A common strategy involves the creation of a cyclopropane ring from an alkene precursor, followed by functional group manipulations to introduce the amine. The key challenge is to control the stereochemistry to achieve the (1R,2S) configuration, which is essential for its biological activity in the final drug product. This is often accomplished through the use of chiral auxiliaries or asymmetric catalysis.
Caption: A generalized synthetic pathway for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
Example Experimental Protocol: Cyclopropanation
The following protocol is a representative example of a key step in the synthesis, based on methods described in the patent literature.[8]
Objective: To synthesize a trans-2-(3,4-difluorophenyl)cyclopropane derivative from an esterified acrylic acid precursor.
Materials:
-
(E)-methyl 3-(3,4-difluorophenyl)acrylate (Substrate)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: A three-necked, oven-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Reagent Formation: Anhydrous DMSO is added, and the suspension is heated to 50-60 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion. The resulting solution is then cooled to room temperature.
-
Ylide Generation: Trimethylsulfoxonium iodide (1.1 equivalents) dissolved in anhydrous DMSO is added dropwise to the dimsyl anion solution, maintaining the temperature below 30 °C. The mixture is stirred for 30-60 minutes to form the sulfur ylide.
-
Cyclopropanation Reaction: The substrate, (E)-methyl 3-(3,4-difluorophenyl)acrylate (1.0 equivalent), dissolved in toluene is added dropwise to the ylide solution at room temperature. The reaction is stirred until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction mixture is cautiously poured into ice-cold water and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water, then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product, methyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate, is purified by column chromatography or recrystallization.
Applications in Drug Development
The primary application of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is as a crucial intermediate in the synthesis of Ticagrelor.[1][3] Ticagrelor is an oral antiplatelet drug that functions as a P2Y12 receptor antagonist, used to prevent thrombotic events such as heart attacks and strokes in patients with acute coronary syndrome.[3]
The specific stereochemistry and the 3,4-difluorophenyl moiety of the intermediate are essential for the final drug's efficacy and binding affinity to the P2Y12 receptor.
Caption: Role of the intermediate in the synthesis of the active drug Ticagrelor.
Conclusion
3,4-Difluoro-substituted benzene propanamines, particularly (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, are compounds of significant interest to the scientific and pharmaceutical communities. A precise knowledge of their molecular weight (169.17 g/mol for the free base and 205.6 g/mol for the HCl salt) is foundational for their synthesis and application. The complex, stereospecific synthetic pathways developed for this molecule underscore its importance as a high-value intermediate. Its indispensable role in the manufacture of Ticagrelor highlights the impact of fluorination strategies in modern drug design, enabling the creation of safer and more effective medicines. Continued research into novel synthetic routes and applications for this class of compounds is expected to yield further innovations in medicinal chemistry.
References
- Vertex AI Search. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
- Google Patents. (n.d.). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Cayman Chemical. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride).
- PubChem. (n.d.). 3,4-Difluorobenzylamine.
- PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate.
- Sigma-Aldrich. (n.d.). 3,4-Difluorobenzylamine 98%.
- PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
Sources
- 1. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 2. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. 3,4-Difluorobenzylamine | C7H7F2N | CID 123572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-二氟苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Safety data sheet SDS for 3,4-Difluoro-benzenepropanamine
The following technical guide details the safety, handling, and experimental protocols for 3,4-Difluoro-benzenepropanamine (also known as 3-(3,4-difluorophenyl)propan-1-amine).
This document is structured for researchers and drug development professionals, moving beyond standard SDS compliance into practical, field-proven application science.[1]
Chemical Profile & Executive Summary
Compound Identity:
-
IUPAC Name: 3-(3,4-Difluorophenyl)propan-1-amine[1]
-
Common Synonyms: 3,4-Difluorophenpropylamine;
-(3,4-Difluorophenyl)propylamine[1] -
CAS Number: [Note: Specific CAS numbers vary by salt form (e.g., HCl) and vendor. Verify batch-specific CAS. Common analog reference: 459872-41-4 (N-methyl derivative)][1]
-
Molecular Formula: C
H F N[1] -
Molecular Weight: 171.19 g/mol
Significance in Drug Development: This compound serves as a critical "warhead" or linker in medicinal chemistry.[1] The 3,4-difluoro substitution pattern modulates metabolic stability (blocking P450 oxidation at the para/meta positions) and lipophilicity compared to the non-fluorinated benzenepropanamine.[1] It is frequently employed in the synthesis of GPCR ligands and kinase inhibitors.[1]
Critical Hazard Overview: Unlike simple alkyl amines, the fluorinated phenyl ring increases lipophilicity (LogP ~2.1), potentially enhancing dermal absorption.
-
Primary Hazard: Skin Corrosion (Category 1B) .[1] Causes severe, irreversible skin burns and eye damage.[1]
-
Secondary Hazard: Acute Toxicity (Oral/Inhalation) .[1]
-
Reactivity: Sensitive to atmospheric CO
(forms solid carbamates) and strong oxidizers.[1]
Toxicology & Hazard Mechanism (The "Why")
Understanding the mechanism of toxicity allows for better risk mitigation than rote memorization of hazard codes.[1]
Mechanism of Tissue Damage
The primary amine group (-NH
-
Saponification: Upon contact with skin, the amine initiates alkaline hydrolysis of fatty acids in cell membranes (saponification), disrupting the lipid bilayer.[1]
-
Liquefaction Necrosis: Unlike acid burns which form a protective eschar (coagulative necrosis), this amine causes liquefaction necrosis.[1] The tissue softens and liquefies, allowing the chemical to penetrate deeper into the dermis and subcutaneous tissue.[1]
-
Fluorine Effect: The 3,4-difluoro motif does not typically release fluoride ions (F
) under physiological conditions (unlike alkyl fluorides).[1] Therefore, calcium gluconate is not the primary antidote; the risk is alkaline corrosion, not calcium scavenging.[1]
Inhalation Risks
High vapor pressure (relative to higher molecular weight amines) allows accumulation in headspace.[1] Inhalation causes:
-
Ciliary paralysis in the respiratory tract.[1]
-
Glottal edema (swelling of the throat), leading to potential asphyxiation.[1]
Safe Handling & Experimental Protocols
Engineering Controls & PPE Selection
Trustworthiness Protocol: Do not rely on generic "gloves." Permeation rates differ significantly.[1]
| PPE Component | Material Specification | Breakthrough Time | Rationale |
| Primary Gloves | Nitrile (Double Layer) | > 15 mins | Standard protection against incidental splashes.[1] |
| Critical Gloves | Silver Shield / 4H® (Laminate) | > 480 mins | Required for prolonged handling or spill cleanup.[1] Amines permeate nitrile rapidly.[1] |
| Eye Protection | Chemical Goggles + Face Shield | N/A | Safety glasses are insufficient.[1] Vapors can bypass side shields; splashes cause blindness.[1] |
| Respiratory | ABEK1 Filter (or OV/AG) | N/A | Use if working outside a fume hood (not recommended).[1] "K" filter specifically targets ammonia/amines.[1] |
Workflow: Synthesis & Handling
The following Graphviz diagram outlines the decision logic for safe setup and quenching of reactions involving this amine.
Figure 1: Operational workflow for handling 3,4-Difluoro-benzenepropanamine, emphasizing atmospheric protection and exothermic quenching.
Storage Stability (Self-Validating System)
Problem: Primary amines react with atmospheric CO
-
Visual: If the liquid has turned cloudy or solid has formed a crust, purity is compromised.[1]
-
NMR Check: Run
H NMR in CDCl . A broad singlet shifting > 5 ppm or new methylene signals suggests carbamate or oxidation.[1] -
Protocol: Always purge headspace with Argon/Nitrogen before resealing.[1] Store at 2–8°C.[1]
Emergency Response & First Aid
Standard Operating Procedure (SOP) for Exposure:
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Flush for 15+ mins with water.[1] Do NOT neutralize with vinegar/acid.[1] | Neutralization generates heat (enthalpy of neutralization), worsening the burn.[1] Dilution is the only safe method.[1] |
| Eye Contact | Irrigate immediately. Hold eyelids apart.[1] | Alkaline burns penetrate the cornea rapidly (seconds).[1] Delay leads to permanent opacity.[1] |
| Inhalation | Move to fresh air.[1][2][3][4] Observe for delayed pulmonary edema . | Amine vapors irritate the alveoli; fluid buildup may occur 12–24 hours post-exposure.[1] |
| Spill (< 50 mL) | Absorb with vermiculite or chem-mats .[1] | Do not use paper towels (rapid surface area expansion = evaporation).[1] |
Emergency Decision Tree
Figure 2: Triage logic for exposure incidents.[1] Note the prohibition of neutralization agents.
Physical & Chemical Properties (Data Table)
| Property | Value (Approx.) | Note/Source |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation.[1] |
| Boiling Point | 235–245°C (est.) | Based on non-fluorinated analog (235°C).[1] |
| Density | 1.10 ± 0.05 g/cm | Fluorine increases density vs. parent amine (0.9 g/cm |
| pKa (Conjugate Acid) | ~10.2 | Typical for primary alkyl amines.[1] |
| LogP | 2.1 | Moderate lipophilicity; penetrates skin easily.[1] |
| Flash Point | > 100°C | Combustible but not highly flammable.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888646, 3-(3,4-Difluorophenyl)-N-methylpropan-1-amine (Analog Reference).[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). C&L Inventory: 3-(4-fluorophenyl)propan-1-amine (Class Analog).[1][5] Retrieved from [Link][1]
Sources
- 1. 3-(3,4-Difluorophenyl)-N-methylpropan-1-amine | C10H13F2N | CID 10888646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3,4-Difluoro-benzenepropanamine from 3,4-Difluorobenzaldehyde
Executive Summary
This application note details a robust, scalable two-step protocol for the synthesis of 3,4-Difluoro-benzenepropanamine (also known as 3-(3,4-difluorophenyl)propylamine). This structural motif is a critical pharmacophore in the development of serotonergic modulators and GABA analogs.
The synthesis utilizes 3,4-difluorobenzaldehyde as the starting material.[1][2][3] The protocol prioritizes high stereoselectivity and amine purity by employing a Horner-Wadsworth-Emmons (HWE) olefination followed by a suppressed-dimerization catalytic hydrogenation . This route avoids the use of unstable nitro-intermediates (Henry reaction) and expensive metal hydrides (LiAlH4) typical of lab-scale preparations, making it suitable for scale-up.
Retrosynthetic Analysis & Strategy
The target molecule, a primary amine with a saturated three-carbon chain attached to the difluorophenyl ring, is disconnected at the C1-C2 bond relative to the ring. This reveals the aldehyde and a two-carbon cyanomethyl synthon.
Strategic Logic
-
Carbon Extension: The aldehyde (C1) requires a two-carbon extension to form the propyl chain. The HWE reaction using diethyl (cyanomethyl)phosphonate is superior to the Wittig reaction here due to easier byproduct removal (water-soluble phosphates) and high E-selectivity.[4]
-
Functional Group Transformation: The resulting
-unsaturated nitrile requires reduction of both the alkene and the nitrile. -
Chemo-selectivity: A major challenge in nitrile reduction is the formation of secondary amines via imine intermediates. This protocol uses ammoniacal methanol to suppress this side reaction.
Figure 1: Retrosynthetic disconnection showing the C2-homologation strategy.
Phase 1: Carbon Chain Extension (HWE Olefination)
Objective: Synthesize (E)-3-(3,4-difluorophenyl)acrylonitrile.
Reaction Principle
The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion.[4][5][6] Unlike phosphonium ylides (Wittig), the phosphonate carbanion is more nucleophilic and the phosphate byproduct is water-soluble, simplifying purification.[4]
Materials & Reagents
| Reagent | Equiv. | Role |
| 3,4-Difluorobenzaldehyde | 1.0 | Substrate |
| Diethyl (cyanomethyl)phosphonate | 1.1 | HWE Reagent |
| Sodium Hydride (60% in oil) | 1.2 | Base |
| Tetrahydrofuran (THF) | - | Solvent (Anhydrous) |
Experimental Protocol
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Base Activation: Charge NaH (1.2 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for crude steps). Suspend in anhydrous THF (5 mL/g of substrate). Cool to 0°C.
-
Phosphonate Addition: Dissolve Diethyl (cyanomethyl)phosphonate (1.1 equiv) in THF. Add dropwise to the NaH suspension at 0°C.
-
Observation: Evolution of H2 gas.[7] Stir for 30 mins until gas evolution ceases and a clear solution forms.
-
-
Substrate Addition: Dissolve 3,4-Difluorobenzaldehyde (1.0 equiv) in THF. Add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). Aldehyde (
) should disappear; Product ( ) appears.
-
-
Work-up:
-
Quench carefully with saturated aqueous
. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: The crude solid is usually sufficiently pure (>95% E-isomer). If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).
Phase 2: Reduction to Primary Amine
Objective: Global reduction of alkene and nitrile to form 3,4-Difluoro-benzenepropanamine.
Reaction Principle
Direct hydrogenation of nitriles often yields secondary amines (
-
Solution: Performing the reaction in Ammoniacal Methanol saturates the system with ammonia, shifting the equilibrium away from secondary amine formation. Raney Nickel is the preferred catalyst for its high activity toward nitriles.
Materials & Reagents
| Reagent | Loading/Conc. | Role |
| (E)-3-(3,4-difluorophenyl)acrylonitrile | 1.0 Equiv | Substrate |
| Raney Nickel (Activated) | 20-30 wt% | Catalyst |
| Ammonia in Methanol | 7.0 M (Excess) | Solvent/Suppressant |
| Hydrogen Gas ( | 50-60 psi | Reductant |
Experimental Protocol
SAFETY WARNING: Raney Nickel is pyrophoric when dry. Always handle as a slurry under water or solvent. Never let it dry in air.
-
Vessel Prep: Use a Parr hydrogenation shaker or a high-pressure autoclave.
-
Catalyst Loading:
-
Wash the Raney Nickel slurry (approx. 20-30% by weight of substrate) with MeOH (3x) to remove water.
-
Transfer to the reaction vessel using MeOH.
-
-
Substrate Addition: Dissolve the nitrile intermediate in 7M
in MeOH (approx. 10-15 mL/g). Add to the vessel. -
Hydrogenation:
-
Seal the vessel. Purge with
(3x) and then (3x). -
Pressurize to 50-60 psi (3.5 - 4 bar) with
. -
Shake/Stir at room temperature for 1 hour, then increase temperature to 50°C .
-
Maintain reaction for 6-12 hours.
-
-
Work-up:
-
Cool to room temperature and vent
. -
Filter the mixture through a pad of Celite (keep wet with MeOH to prevent catalyst ignition).
-
Rinse the pad with MeOH.
-
Concentrate the filtrate in vacuo to remove solvent and excess ammonia.
-
-
Isolation:
-
Dissolve residue in DCM and extract with 1M HCl (amine moves to aqueous phase).
-
Wash aqueous layer with DCM (removes non-basic impurities).
-
Basify aqueous layer to pH >12 with 4M NaOH.
-
Extract with DCM (3x), dry over
, and concentrate.
-
-
Salt Formation (Optional for storage): Dissolve free base in diethyl ether and add HCl in ether to precipitate the hydrochloride salt.
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis.
Analytical Data Profile
The following data is expected for the free base 3,4-Difluoro-benzenepropanamine.
| Technique | Expected Signal / Value | Assignment |
| 1H NMR (CDCl3) | Aromatic Protons | |
| 13C NMR | ~115-150 ppm (d/dd) | C-F coupled Aromatic carbons |
| ~41 ppm | ||
| ~33 ppm | ||
| ~32 ppm | Middle | |
| Mass Spec (ESI) | [M+H]+ = 172.09 | Protonated molecular ion |
Safety & Hazards
-
Raney Nickel: Class 4.2 Pyrophoric Solid. Spontaneously ignites in air when dry. Keep wet at all times. Disposal requires quenching in dilute acid under inert atmosphere.
-
Hydrogen Gas: Extremely flammable. High-pressure reactions must be conducted in rated autoclaves or Parr shakers behind blast shields.
-
Sodium Hydride: Reacts violently with water releasing hydrogen. Use in anhydrous conditions.
-
Fluorinated Compounds: While the C-F bond is stable here, thermal decomposition of fluorinated aromatics can release toxic HF fumes. Avoid excessive heating (>200°C).
References
-
Horner-Wadsworth-Emmons Reaction Scope
-
Suppression of Secondary Amines in Nitrile Reduction
- Nagarajan, S.; Ganem, B. "Chemistry of Raney Nickel: Efficient Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 1986, 51(25), 4856–4861.
-
Synthesis of Fluorinated Phenethyl/Propylamines
- Relevant protocols adapted from: Journal of Medicinal Chemistry studies on GABA-B agonists involving 3,4-difluorophenyl moieties.
Sources
- 1. Method for preparing 3, 4-difluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Horner-Wadsworth-Emmons Reagents [Olefination] | TCI AMERICA [tcichemicals.com]
Application Note: Reductive Amination Protocols for 3,4-Difluorophenylpropan-1-one
This Application Note provides a comprehensive technical guide for the reductive amination of 3,4-difluorophenylpropan-1-one (also known as 3,4-difluoropropiophenone). This ketone is a critical intermediate in the synthesis of bioactive fluorinated phenethylamines, including analogs of anti-platelet agents (e.g., Ticagrelor intermediates) and various CNS-active compounds.
Executive Summary & Strategic Considerations
The reductive amination of 3,4-difluorophenylpropan-1-one (1) presents specific challenges compared to aliphatic aldehydes or simple cyclohexanones. The steric bulk of the ethyl group combined with the electron-withdrawing nature of the 3,4-difluoro substitution pattern influences both the equilibrium of imine formation and the chemoselectivity of the reduction.
Key Challenges & Solutions
| Challenge | Mechanistic Cause | Strategic Solution |
| Slow Imine Formation | Steric hindrance at the prochiral ketone center and electronic deactivation. | Use of Lewis Acid catalysts (Ti(OiPr)₄) or dehydrating agents (molecular sieves). |
| Chemoselectivity | Competitive reduction of the ketone to the alcohol (3,4-difluoro-α-ethylbenzyl alcohol). | Use of selective hydride donors (STAB) or pre-formation of imine before reducing agent addition.[1] |
| Defluorination Risk | C-F bond hydrogenolysis during catalytic hydrogenation. | Selection of mild catalysts (Pt/C or poisoned Pd) or hydride-based methods instead of H₂/Pd. |
Mechanistic Pathway & Logic[2][3]
The transformation proceeds via the reversible condensation of the ketone with an amine to form a hemiaminal, followed by dehydration to the imine (or iminium ion), which is subsequently reduced to the amine.[2]
Graphviz Diagram: Reaction Mechanism & Competitive Pathways
Caption: Mechanistic flow of reductive amination showing the critical imine intermediate and the competitive direct ketone reduction pathway.
Experimental Protocols
Protocol A: The "Titanium-Mediated" Method (High Reliability)
Best for: Valuable substrates, difficult amines, and maximizing yield. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine before the reducing agent is added.
Reagents:
-
Substrate: 3,4-Difluorophenylpropan-1-one (1.0 eq)
-
Amine: 1.2 – 1.5 eq (e.g., Cyclopropylamine, Methylamine)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 eq)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)
-
Solvent: Anhydrous THF or Methanol.
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask under nitrogen, dissolve 3,4-difluorophenylpropan-1-one (10 mmol) and the amine (12 mmol) in anhydrous THF (20 mL).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (12.5 mmol, 3.7 mL) dropwise at room temperature. Caution: Slightly exothermic.
-
Incubation: Stir the mixture at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC or HPLC. The ketone peak should disappear, replaced by the less polar imine.
-
-
Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ (15 mmol, 570 mg) portion-wise. Caution: Hydrogen gas evolution.[3]
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quenching (Critical): The reaction forms a titanium emulsion that is difficult to filter. Quench by adding 2M NaOH (10 mL) or a saturated solution of Rochelle’s Salt (potassium sodium tartrate). Stir vigorously for 1 hour until two clear phases appear (organic and aqueous Ti-complex).
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "STAB" Method (Mild & Selective)
Best for: Routine synthesis, functional group tolerance (esters, nitriles). Mechanism: Sodium Triacetoxyborohydride (STAB) is less basic and less reactive than NaBH₄, preferring to reduce the protonated iminium ion over the neutral ketone.
Reagents:
-
Substrate: 3,4-Difluorophenylpropan-1-one (1.0 eq)
-
Amine: 1.1 – 1.2 eq
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure:
-
Mixing: Dissolve the ketone (10 mmol) and amine (11 mmol) in DCE (30 mL).
-
Acidification: Add Acetic Acid (10-20 mmol). This catalyzes imine formation and buffers the system.
-
Reduction: Add STAB (15 mmol, 3.18 g) in one portion.
-
Stirring: Stir at room temperature for 12–24 hours.
-
Note: Propiophenones react slower than aldehydes. If conversion is low after 24h, heat to 40°C.
-
-
Quench: Quench with Saturated NaHCO₃ solution (gas evolution).
-
Workup: Extract with DCM. The product is often an amine salt; ensure the aqueous layer is basic (pH > 10) to extract the free base.
Analytical Validation & Quality Control
Trustworthiness in synthesis requires rigorous validation. Use the following parameters to confirm identity and purity.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).
-
Expected Retention:
-
Alcohol impurity (Polar): ~4.5 min
-
Ketone (Substrate): ~6.2 min
-
Amine (Product): ~5.8 min (shifts significantly with pH due to protonation).
-
NMR Characterization (Expected Signals)[5]
-
¹⁹F NMR: Distinctive multiplet signals for the 3,4-difluoro substitution (typically -138 to -142 ppm range).
-
¹H NMR (CDCl₃):
-
The methine proton (CH-N) at the chiral center will appear as a triplet or dd around 3.5 – 3.8 ppm .
-
The ethyl group (CH₂-CH₃) will show a multiplet for the methylene (~1.6 ppm) and a triplet for the methyl (~0.8 ppm).
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Steric hindrance prevents imine formation. | Switch to Protocol A (Ti(OiPr)₄). Increase temperature to 50°C. Add molecular sieves (3Å or 4Å) to remove water. |
| High Alcohol Impurity | Direct reduction of ketone is outcompeting imine formation. | Use STAB (Protocol B) instead of NaCNBH₃/NaBH₄.[4] Ensure amine is added before the reducing agent. |
| Emulsion during Workup | Titanium salts forming gels (Protocol A). | Use Rochelle's Salt wash (sat. aq. potassium sodium tartrate) and stir for >1 hour. |
| Product stuck in Aqueous | Amine is protonated (Salt form). | Adjust aqueous layer pH to >11 using 2M NaOH before extraction. |
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. Link
-
Springfield, S. A., et al. (2016). "Novel synthetic methodology for the synthesis of Ticagrelor." Journal of Chemical and Pharmaceutical Research. Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Selective Catalytic Hydrogenation of 3,4-Difluorocinnamonitrile to 3-(3,4-Difluorophenyl)propan-1-amine
An Application Note and Protocol for Researchers
Abstract
Fluorinated aliphatic amines are pivotal structural motifs in modern medicinal chemistry, valued for their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This application note provides a comprehensive guide to the selective catalytic hydrogenation of 3,4-difluorocinnamonitrile, a challenging α,β-unsaturated nitrile, to the corresponding saturated primary amine, 3-(3,4-difluorophenyl)propan-1-amine. We address the critical challenges of this transformation, including the simultaneous reduction of both alkene and nitrile functionalities while preventing the formation of secondary amines and avoiding hydrodefluorination. A detailed, field-proven protocol using Raney® Nickel as the catalyst in an ammonia-saturated solvent system is presented, along with expert insights into catalyst selection, reaction optimization, product characterization, and troubleshooting.
Introduction: The Synthetic Challenge and Strategic Importance
The reduction of nitriles is a fundamental route to primary amines, which are ubiquitous in pharmaceuticals and agrochemicals.[1] However, the hydrogenation of α,β-unsaturated nitriles like 3,4-difluorocinnamonitrile presents a significant chemoselectivity challenge. The reaction requires the saturation of two distinct functional groups—the carbon-carbon double bond and the carbon-nitrogen triple bond.
The primary difficulties encountered are:
-
Formation of Byproducts: The reaction proceeds through a highly reactive imine intermediate. This intermediate can be attacked by the primary amine product, leading to the formation of secondary and tertiary amines, which complicates purification and reduces the yield of the desired product.[2]
-
Incomplete Reduction: Reaction conditions may favor the reduction of only one functional group, leading to mixtures of the unsaturated amine or the saturated nitrile.
-
Hydrodefluorination: The presence of fluorine atoms on the aromatic ring introduces the risk of C-F bond cleavage under harsh hydrogenation conditions, a common issue particularly with palladium-based catalysts.[3][4] The stability of the C-F bond is a critical consideration in process development for fluorinated molecules.[5]
This guide provides a robust methodology to navigate these challenges, enabling the efficient synthesis of 3-(3,4-difluorophenyl)propan-1-amine, a valuable building block for drug discovery.
Catalyst Selection: A Rationale
The choice of catalyst is paramount for achieving high selectivity and yield. Several common hydrogenation catalysts could be considered, each with distinct advantages and disadvantages for this specific transformation.
| Catalyst | Advantages | Disadvantages & Rationale for Rejection/Selection |
| Palladium on Carbon (Pd/C) | Excellent for reducing C=C bonds.[6][7] Widely available and easy to handle. | Can be less effective for nitrile reduction, often requiring harsh conditions or additives.[8][9] High risk of hydrodefluorination on fluoroaromatic systems. |
| Rhodium on Alumina (Rh/Al₂O₃) | Effective for nitrile reduction, sometimes under milder conditions than other catalysts.[1][10][11] | Can be less active for C=C bond reduction compared to Pd or Pt. Higher cost is also a factor. |
| Raney® Cobalt (Ra-Co) | Shows good selectivity for nitrile groups and can be used to produce primary amines.[12][13] | Often requires higher temperatures and pressures than Raney® Nickel. May exhibit lower overall activity. |
| Raney® Nickel (Ra-Ni) | (Selected) Highly active for the reduction of both nitriles and alkenes.[14][15] Cost-effective and widely used in industrial processes. Its activity allows for milder reaction conditions, reducing the risk of hydrodefluorination. | Pyrophoric when dry and requires careful handling. Selectivity can be an issue without additives. |
Reaction Pathway and Potential Side Reactions
The hydrogenation process involves a sequence of reductions and equilibria. Understanding this pathway is key to controlling the reaction outcome.
Caption: Desired reaction pathway and potential side reactions.
Detailed Experimental Protocol
This protocol is designed for a ~10g scale synthesis and should be adapted accordingly for different scales. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Difluorocinnamonitrile | ≥97% | Commercial | - |
| Raney® Nickel (Type 2800) | Slurry in water | Major catalyst supplier | Approx. 50% water by weight. Pyrophoric when dry. |
| Methanol (MeOH) | Anhydrous | Commercial | - |
| Ammonia (NH₃) | Gas | Commercial | For saturating the solvent. |
| Diethyl Ether | Anhydrous | Commercial | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying. |
| Celite® (Diatomaceous Earth) | - | Commercial | For filtration aid. |
Equipment
-
Parr-type hydrogenation apparatus or a similar high-pressure autoclave (e.g., 300 mL capacity) equipped with a magnetic stir drive, gas inlet/outlet, pressure gauge, and temperature control.
-
Glass liner for the autoclave.
-
Standard laboratory glassware.
-
Filtration apparatus (e.g., Büchner funnel).
Experimental Workflow Overview
Caption: High-level experimental workflow for the hydrogenation.
Step-by-Step Procedure
-
Solvent Preparation: In a flask, cool ~150 mL of anhydrous methanol in an ice bath. Bubble ammonia gas through the methanol for 15-20 minutes until the solution is saturated. Seal the flask and keep it cool.
-
Catalyst Preparation (Perform with care): Under a water flush or in a shallow pan of water, carefully decant the storage water from the Raney® Nickel slurry. Wash the catalyst by adding anhydrous methanol, swirling, and carefully decanting the methanol. Repeat this wash three times to replace the water with methanol. Weigh approximately 2.0 g (wet weight) of the washed Raney® Nickel slurry for a ~10 g scale reaction. CRITICAL: Do not allow the catalyst to become dry, as it is pyrophoric and will ignite upon contact with air.
-
Reactor Charging: Place the glass liner into the autoclave. Add 3,4-difluorocinnamonitrile (10.0 g). Using the prepared ammonia-saturated methanol, quantitatively transfer the washed Raney® Nickel catalyst into the reactor. Add additional ammonia-saturated methanol to bring the total solvent volume to approximately 100 mL.
-
Reaction Setup: Seal the autoclave according to the manufacturer's instructions. Place it in the heating mantle and connect the gas lines.
-
Purging and Pressurizing: Purge the system by pressurizing with nitrogen (N₂) to ~100 psi and then venting. Repeat this cycle five times to remove all oxygen. After the final N₂ purge, pressurize the reactor with hydrogen (H₂) to 600 psi.
-
Hydrogenation: Begin vigorous stirring and heat the reactor to 60°C. Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete within 8-16 hours. If the pressure drops significantly, repressurize with H₂ as needed.
-
Workup: After the reaction is complete (no further H₂ uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor five times with nitrogen.
-
Catalyst Filtration: Open the reactor in a fume hood. Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. CAUTION: Keep the Celite® pad and the filtered catalyst wet with methanol at all times to prevent ignition. Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the catalyst cake with additional methanol (2 x 20 mL).
-
Isolation and Purification: Combine the filtrate and washes. Remove the bulk of the methanol under reduced pressure using a rotary evaporator. The resulting crude amine can be purified by vacuum distillation to yield 3-(3,4-difluorophenyl)propan-1-amine as a clear oil.
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
| Technique | Expected Observations for 3-(3,4-difluorophenyl)propan-1-amine |
| ¹H NMR | Signals corresponding to the aromatic protons (3H, complex multiplet), the two methylene groups adjacent to the phenyl ring and the amine (each 2H, triplets or multiplets), the central methylene group (2H, multiplet), and the amine protons (2H, broad singlet). |
| ¹³C NMR | Signals for the six aromatic carbons (with C-F coupling), and three distinct aliphatic carbon signals. The absence of signals around ~118 ppm (nitrile) and ~120-140 ppm (alkene) confirms complete reduction. |
| IR Spectroscopy | Disappearance of the C≡N stretch (~2230 cm⁻¹) and C=C stretch (~1630 cm⁻¹). Appearance of a strong N-H stretch (~3300-3400 cm⁻¹, doublet for primary amine). |
| Mass Spec (EI) | Calculation of the exact mass for C₉H₁₂F₂N. The molecular ion peak should be observable. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (poisoned by sulfur, halides, or exposure to air).2. Insufficient hydrogen pressure or temperature.3. Leak in the hydrogenation system. | 1. Use fresh, properly washed catalyst. Ensure starting material is pure.2. Increase pressure to 800-1000 psi and/or temperature to 70-80°C.3. Check all seals and connections on the apparatus. |
| Incomplete Reduction (Saturated nitrile or unsaturated amine present) | 1. Reaction time is too short.2. Insufficient catalyst loading. | 1. Extend the reaction time and monitor for cessation of H₂ uptake.2. Increase catalyst loading to 20-25% by weight relative to the substrate. |
| High Levels of Secondary Amine | 1. Insufficient ammonia in the solvent.2. Reaction temperature is too high, favoring side reactions. | 1. Ensure the solvent is fully saturated with ammonia just before use.2. Run the reaction at a lower temperature (e.g., 40-50°C), accepting a longer reaction time. |
| Evidence of Hydrodefluorination | 1. Reaction temperature or pressure is too high.2. Catalyst is too aggressive or used in excess. | 1. Reduce the reaction temperature and pressure.2. Reduce the catalyst loading. If the problem persists, consider a less active catalyst like a specific grade of Rh/C or Rh/Al₂O₃. |
Safety Considerations
-
Raney® Nickel: This catalyst is highly pyrophoric when dry. Always handle it as a slurry under water or a solvent. After filtration, the used catalyst should be quenched by slowly adding it to a large volume of water and then disposed of according to institutional guidelines for hazardous waste.
-
High-Pressure Hydrogen: Hydrogen is extremely flammable. The hydrogenation apparatus must be operated in a designated area (e.g., a high-pressure bay or a reinforced fume hood) free of ignition sources. Always leak-test the system with nitrogen before introducing hydrogen.
-
Fluorinated Compounds: While generally stable, fluorinated organic compounds should be handled with care. Avoid inhalation and skin contact. Long-term exposure to some fluorinated compounds can pose health risks.[16]
References
- Mebane, R. C., & Gross, B. H. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
-
Kukula, P., et al. (2002). Chemoselective Hydrogenation of α,β-Unsaturated Nitriles. Advanced Synthesis & Catalysis, 344(10), 1058-1067. [Link]
- BenchChem. (2025). Benchmarking the Synthetic Efficiency of 3,4-Difluorobenzonitrile Production. BenchChem Technical Guides.
- Segobia, D. J., et al. (2015). Chemoselective hydrogenation of unsaturated nitriles to unsaturated primary amines: Conversion of cinnamonitrile on metal-supported catalysts.
- Pascal, R., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
Sajiki, H., et al. (2005). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 46(41), 6995-6998. [Link]
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Wikipedia contributors. (2024). Palladium on carbon. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). . [Link]
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ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. ResearchGate. [Link]
- Sherk, K. W. (1983). Method for the hydrogenation of nitriles to primary amines.
-
Patsnap. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile. Eureka | Patsnap. [Link]
- Google Patents. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile.
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Patsnap. (n.d.). 3,4-difluorobenzonitrile preparation method. Eureka | Patsnap. [Link]
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Szöllősi, G., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 209-221. [Link]
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MDPI. (2024). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. ResearchGate. [Link]
-
Reusch, W. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Chem Vids. (2018). Nitriles: reduction to amines. YouTube. [Link]
-
Wang, C., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6173. [Link]
-
ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]
-
ResearchGate. (n.d.). THE REACTIONS OF CINNAMONITRILE DERIVATIVES WITH ACTIVE HYDROGEN. ResearchGate. [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3,4-Difluorophenyl)-N-methylpropan-1-amine. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. [Link]
-
Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Princeton Powder. [Link]
-
Journal of Agricultural and Food Chemistry. (2023). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. ACS Publications. [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. PubChem Compound Database. [Link]
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Sheng, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-987. [Link]
-
Sheng, J., et al. (2019). The Dark Side of Fluorine. PMC. [Link]
-
Dana Bioscience. (n.d.). (S)-1-(3,5-Difluorophenyl)propan-1-amine 1g. Dana Bioscience. [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Phenylpropylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine in Phenylpropylamine Scaffolds
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Phenylpropylamines, a class of compounds known for their diverse biological activities, are no exception. The introduction of fluorine atoms onto the phenyl ring or the propyl side chain can profoundly influence a molecule's physicochemical and pharmacokinetic properties. This includes modulating metabolic stability by blocking sites of enzymatic oxidation, enhancing binding affinity to target proteins through favorable electrostatic interactions, and improving membrane permeability and oral bioavailability due to increased lipophilicity. Consequently, fluorinated phenylpropylamines are of significant interest in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and beyond.
This comprehensive guide provides an in-depth exploration of the key reagents and synthetic strategies for accessing this valuable class of compounds. We will delve into the mechanistic rationale behind various synthetic choices, offering detailed, field-proven protocols for the synthesis of representative fluorinated phenylpropylamines.
Strategic Approaches to Fluorinated Phenylpropylamine Synthesis
The synthesis of fluorinated phenylpropylamines can be broadly categorized into two main strategies:
-
Late-Stage Fluorination: Introducing the fluorine atom to a pre-existing phenylpropylamine or a close precursor. This approach is often challenging due to the need for regioselective fluorination and the potential for harsh reaction conditions to degrade the existing molecular framework.
-
Early-Stage Fluorination (Building Block Approach): Utilizing fluorinated starting materials and constructing the phenylpropylamine scaffold. This is generally the more common and versatile strategy, offering greater control over the final product's structure.
This guide will focus on the more prevalent and reliable building block approach, which typically involves two key synthetic transformations:
-
Reduction of Fluorinated β-Nitrostyrenes: A robust method that proceeds via a fluorinated nitrostyrene intermediate.
-
Reductive Amination of Fluorinated Phenylacetones: A versatile one-pot reaction that couples a fluorinated ketone with an amine source.
Below, we explore the reagents and protocols associated with these primary synthetic routes.
Route 1: Reduction of Fluorinated β-Nitrostyrenes
This classical and effective two-step method involves the Henry condensation of a fluorinated benzaldehyde with nitroethane to form a fluorinated β-nitrostyrene, followed by the reduction of both the nitro group and the alkene to yield the target phenylpropylamine.
Step 1: Synthesis of Fluorinated β-Nitrostyrenes
The condensation reaction is typically catalyzed by a mild base. The choice of base and solvent can influence the reaction rate and yield.
Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2-nitropropene
-
Materials:
-
4-Fluorobenzaldehyde
-
Nitroethane
-
n-Butylamine
-
Isopropanol
-
-
Procedure:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (0.2 mol), nitroethane (0.4 mol), and isopropanol (20 ml).
-
Add n-butylamine (1 ml) as a catalyst.
-
Heat the mixture under reflux for 5 hours.
-
Allow the reaction mixture to cool to room temperature overnight, during which time crystallization should occur.
-
Filter the crude yellow product and recrystallize from a minimal amount of hot methanol to yield pale yellow crystals of 1-(4-fluorophenyl)-2-nitropropene.[1]
-
Step 2: Reduction of the Fluorinated β-Nitrostyrene
The reduction of the nitroalkene can be achieved through several methods, most commonly using a strong hydride reducing agent like lithium aluminum hydride (LAH) or through catalytic hydrogenation.
LAH is a powerful and efficient reducing agent capable of reducing both the nitro group and the double bond in a single step. However, it is a highly reactive and pyrophoric reagent that requires careful handling under anhydrous conditions. A key consideration when working with halogenated compounds is the potential for dehalogenation by excess LAH. To mitigate this, the fluorinated nitroalkene is typically added slowly to the LAH suspension, ensuring the LAH is not in excess.[1]
Protocol 2: LAH Reduction of 1-(4-Fluorophenyl)-2-nitropropene to 4-Fluoroamphetamine
-
Materials:
-
1-(4-Fluorophenyl)-2-nitropropene
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
15% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
0.1M Hydrochloric acid (HCl)
-
25% Ammonia solution
-
Magnesium sulfate (MgSO4)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a stirred suspension of LAH (0.2 mol) in anhydrous THF (200 ml).
-
Dissolve 1-(4-fluorophenyl)-2-nitropropene (0.1 mol) in anhydrous THF (200 ml).
-
Add the solution of the nitropropene dropwise to the LAH suspension.
-
Stir the mixture at room temperature for 4 hours.
-
Carefully quench the excess LAH by the sequential dropwise addition of water (7.5 ml), 15% NaOH solution (7.5 ml), and then another portion of water (22.5 ml).
-
Filter the resulting mixture with suction and wash the filter cake with warm THF (2 x 100 ml).
-
Combine the filtrates and remove the THF under vacuum.
-
Dissolve the crude residue in diethyl ether (100 ml) and extract with 0.1M HCl (3 x 50 ml).
-
Combine the acidic aqueous fractions and basify with 25% ammonia solution.
-
Extract the crude product with diethyl ether (3 x 50 ml).
-
Dry the combined ether extracts over MgSO4, filter, and evaporate the solvent under vacuum.
-
The residue can be further purified by distillation to yield 4-fluoroamphetamine as a colorless liquid.[1]
-
Catalytic hydrogenation offers a milder and often safer alternative to LAH reduction.[2] Common catalysts include palladium on carbon (Pd/C) or Raney nickel. This method can sometimes be more chemoselective, although reaction conditions need to be carefully controlled to ensure complete reduction of both the nitro group and the double bond.
Protocol 3: Catalytic Hydrogenation of a Fluorinated Nitrostyrene (General Procedure)
-
Materials:
-
Fluorinated β-nitrostyrene
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methanol
-
Concentrated Hydrochloric acid (HCl) (optional, for salt formation)
-
Hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate)
-
-
Procedure (using H2 gas):
-
In a hydrogenation vessel, dissolve the fluorinated β-nitrostyrene in a suitable solvent such as ethanol.
-
Add the Pd/C catalyst (typically 5-10 mol% of palladium).
-
If the hydrochloride salt is desired, a stoichiometric amount of concentrated HCl can be added.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or distillation.
-
Causality in Reagent Selection for Nitroalkene Reduction:
| Reagent | Advantages | Disadvantages | Rationale for Use |
| LiAlH4 | High reactivity, rapid reaction, reduces both functional groups simultaneously. | Pyrophoric, requires strict anhydrous conditions, potential for dehalogenation, difficult workup. | Preferred for its high efficiency and when rapid, complete reduction is the primary goal. |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Milder conditions, "greener" process with water as the main byproduct, easier workup.[2] | May require specialized hydrogenation equipment, catalyst can be expensive, potential for catalyst poisoning. | A safer and more environmentally friendly alternative to LAH, particularly for larger scale synthesis. |
| Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) | Avoids the use of flammable H2 gas, experimentally simpler setup than high-pressure hydrogenation.[3] | May require higher temperatures, potential for incomplete reaction. | A practical alternative to using H2 gas, enhancing safety. |
Route 2: Reductive Amination of Fluorinated Phenylacetones
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[4] This one-pot reaction involves the condensation of a ketone (in this case, a fluorinated phenylacetone) with an amine source (such as ammonia or a primary amine) to form an imine intermediate, which is then reduced in situ to the final amine product.
Key Reagents for Reductive Amination
-
Fluorinated Phenylacetone: The ketone precursor, which can be synthesized through various methods not detailed here.
-
Amine Source: Ammonia (for primary amines) or a primary amine like methylamine (for secondary amines).
-
Reducing Agent: A key component that must selectively reduce the imine in the presence of the starting ketone. Common choices include:
-
Sodium cyanoborohydride (NaBH3CN): A mild and selective reducing agent that is effective under weakly acidic conditions.[5][6]
-
Sodium triacetoxyborohydride (NaBH(OAc)3): Another mild and selective reagent, often used in non-protic solvents.[5][7]
-
Sodium borohydride (NaBH4): A less expensive but also less selective reducing agent. It can reduce the starting ketone, so the imine formation is typically allowed to proceed to completion before the addition of NaBH4.[7][8]
-
Protocol 4: Reductive Amination of a Fluorinated Phenylacetone with Ammonia (General Procedure)
-
Materials:
-
Fluorinated Phenylacetone (e.g., 2-fluorophenylacetone, 3-fluorophenylacetone)
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Hydrochloric acid (HCl) for salt formation and workup
-
-
Procedure:
-
Dissolve the fluorinated phenylacetone and a molar excess of ammonium acetate in methanol.
-
Stir the solution at room temperature to facilitate imine formation. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.
-
Once imine formation is significant, add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Acidify the reaction mixture with HCl to quench any remaining reducing agent and to protonate the amine product.
-
Remove the methanol under reduced pressure.
-
Perform a standard aqueous workup, including a basic wash to neutralize the acid and extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts, filter, and evaporate the solvent to yield the crude fluorinated phenylpropylamine.
-
The product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Route 3: Electrophilic Fluorination of Phenylpropanone Precursors
A less common but potentially valuable strategy involves the direct fluorination of a phenylpropanone precursor at a late stage. Electrophilic fluorinating agents, such as Selectfluor®, are particularly useful for this purpose.[7] These reagents are generally stable, easy to handle, and can provide good regioselectivity under appropriate conditions.
Protocol 5: Proposed Protocol for the α-Fluorination of a Phenylpropanone Derivative
-
Materials:
-
1-Phenylpropan-2-one (or a substituted derivative)
-
Selectfluor® (F-TEDA-BF4)
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
A base (optional, depending on the substrate and desired reactivity)
-
-
Procedure:
-
Dissolve the phenylpropanone derivative in the chosen solvent in a reaction flask.
-
Add Selectfluor® (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the resulting α-fluorophenylpropanone by column chromatography.
-
The purified fluorinated ketone can then be subjected to reductive amination as described in Route 2 to yield the desired fluorinated phenylpropylamine.
-
Causality in Reagent Selection for Electrophilic Fluorination:
| Reagent | Advantages | Disadvantages | Rationale for Use |
| Selectfluor® | Stable, non-volatile, easy to handle, broad scope of reactivity.[7] | Can be expensive, may require optimization of reaction conditions for specific substrates. | A user-friendly and effective reagent for introducing fluorine electrophilically, offering a valuable alternative to harsher fluorinating agents. |
Visualization of Synthetic Workflows
Caption: Overview of primary synthetic routes to fluorinated phenylpropylamines.
Data Summary: Comparison of Synthetic Routes
| Feature | Route 1: Nitroalkene Reduction (LAH) | Route 1: Nitroalkene Reduction (Catalytic Hydrogenation) | Route 2: Reductive Amination |
| Starting Materials | Fluorinated benzaldehyde, nitroethane | Fluorinated benzaldehyde, nitroethane | Fluorinated phenylacetone, amine source |
| Key Reagents | LAH | Pd/C, H2 (or transfer agent) | NaBH3CN, NaBH(OAc)3, or NaBH4 |
| Number of Steps | Two (condensation, reduction) | Two (condensation, reduction) | One-pot |
| Typical Yields | Moderate to good | Moderate to good | Good to excellent |
| Safety Considerations | LAH is pyrophoric and water-reactive. | H2 gas is flammable; some catalysts can be pyrophoric. | NaBH3CN is toxic; all reactions should be well-ventilated. |
| Substrate Scope | Generally good for various substituted benzaldehydes. | Can be sensitive to other reducible functional groups. | Broad scope for various ketones and amines. |
| Workup | Can be complex due to quenching of LAH. | Generally straightforward filtration of the catalyst. | Typically involves standard aqueous extraction procedures. |
Conclusion
The synthesis of fluorinated phenylpropylamines is a critical endeavor in the pursuit of novel therapeutic agents. The choice of synthetic route and reagents depends on several factors, including the desired substitution pattern, scale of the reaction, available equipment, and safety considerations. The reduction of fluorinated β-nitrostyrenes and the reductive amination of fluorinated phenylacetones represent the most robust and versatile strategies. By understanding the underlying principles and carefully selecting the appropriate reagents and protocols, researchers can efficiently access a wide array of fluorinated phenylpropylamine analogs for further investigation in drug discovery and development programs.
References
-
Rhodium. (n.d.). Synthesis of 4-Fluoroamphetamine. Erowid. Retrieved from [Link]
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). A divergent strategy for the fluorination of phenylacetic acid derivatives is induced by a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. Organic Letters, 24(31), 5376–5380. Retrieved from [Link]
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- 4. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
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- 6. Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
Preparation of 3,4-Difluoro-benzenepropanamine HCl salt
An in-depth guide to the synthesis of 3,4-Difluoro-benzenepropanamine HCl, a valuable fluorinated building block for pharmaceutical and materials science research. This document provides a detailed, two-part synthetic protocol, starting from the commercially available 3,4-difluorobenzaldehyde. It includes the rationale behind procedural choices, step-by-step instructions for producing a key ketone intermediate, and its subsequent conversion to the target amine hydrochloride via reductive amination.
The fluorinated substitution pattern of this compound makes it a significant precursor for creating novel biologically active molecules. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide is intended for researchers and professionals in drug development and organic synthesis, offering a robust and reproducible methodology.
Overall Synthetic Strategy
The synthesis is designed as a three-step process. It begins with the formation of a nitrostyrene derivative from 3,4-difluorobenzaldehyde, which is then converted to the key ketone intermediate, 1-(3,4-difluorophenyl)propan-2-one. This ketone subsequently undergoes reductive amination to yield the desired 3,4-Difluoro-benzenepropanamine, which is finally isolated as its stable hydrochloride salt.
Caption: Overall workflow for the synthesis of 3,4-Difluoro-benzenepropanamine HCl.
PART 1: Synthesis of Key Intermediate: 1-(3,4-Difluorophenyl)propan-2-one
Principle of the Reaction
The synthesis of the ketone intermediate is achieved in two stages. First, a Henry reaction (nitroaldol condensation) between 3,4-difluorobenzaldehyde and nitroethane yields the corresponding nitrostyrene derivative.[3] This reaction extends the carbon chain by two carbons. The subsequent step involves the reduction of the nitroalkene to the ketone. While various methods exist, a common and effective approach is reduction with iron powder in an acidic medium, which reduces the nitro group and the alkene double bond, followed by hydrolysis of the intermediate imine/oxime to the ketone.
Protocol 1A: Synthesis of 1-(3,4-Difluorophenyl)-2-nitroprop-1-ene
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,4-difluorobenzaldehyde (10.0 g, 70.4 mmol), nitroethane (15.8 g, 211 mmol), and ammonium acetate (5.4 g, 70.4 mmol) in toluene (100 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude yellow-orange solid can be purified by recrystallization from ethanol or isopropyl alcohol to yield the pure nitroalkene.
Protocol 1B: Conversion to 1-(3,4-Difluorophenyl)propan-2-one
-
Reagent Setup: In a 500 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and addition funnel, suspend iron powder (15.7 g, 281 mmol) in a mixture of water (50 mL) and glacial acetic acid (50 mL).
-
Addition: Heat the iron slurry to 80-90 °C. Dissolve the 1-(3,4-difluorophenyl)-2-nitroprop-1-ene (14.0 g, 70.3 mmol) from the previous step in glacial acetic acid (70 mL) and add it dropwise to the hot iron slurry over 1 hour, maintaining the internal temperature below 100 °C.
-
Reaction: After the addition is complete, continue stirring at 90 °C for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate (3 x 50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Add water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a brownish oil, is then purified by vacuum distillation to afford 1-(3,4-difluorophenyl)propan-2-one as a colorless to pale yellow liquid.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol |
| Boiling Point (Approx.) | 85-90 °C at 10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (m, 3H), 3.68 (s, 2H), 2.15 (s, 3H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -138.5 (m), -142.0 (m) |
PART 2: Reductive Amination and Salt Formation
Principle of the Reaction
Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[4][5] The ketone intermediate reacts with an ammonia source (ammonium acetate) to form an imine or iminium ion in situ. This intermediate is then selectively reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is ideal for this transformation as it is stable in protic solvents and selectively reduces the protonated iminium ion much faster than the starting ketone, preventing the formation of alcohol byproducts.[4][6] The resulting free amine is then converted to its hydrochloride salt for improved stability and ease of handling.
Caption: The core mechanism of reductive amination.
Protocol 2A: Synthesis of 3,4-Difluoro-benzenepropanamine (Free Base)
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve 1-(3,4-difluorophenyl)propan-2-one (5.0 g, 29.4 mmol) and ammonium acetate (11.3 g, 147 mmol) in methanol (100 mL). Stir the solution at room temperature for 30 minutes.
-
Reduction: Cool the solution in an ice bath. In small portions, carefully add sodium cyanoborohydride (2.2 g, 35.3 mmol) over 15 minutes, ensuring the temperature remains below 20 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours).
-
Work-up: Quench the reaction by slowly adding 1 M HCl (aq) until the pH is ~2 to decompose any remaining reducing agent (Caution: gas evolution). Stir for 1 hour.
-
Basification & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (50 mL) and basify the aqueous solution to pH >10 with 3 M NaOH (aq). Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-Difluoro-benzenepropanamine as an oil. The free base can be used directly in the next step or purified further by distillation if necessary.
Protocol 2B: Formation of 3,4-Difluoro-benzenepropanamine HCl
-
Salt Formation: Dissolve the crude amine from the previous step in 50 mL of anhydrous isopropanol or diethyl ether.
-
Precipitation: While stirring, slowly add a 2 M solution of HCl in isopropanol or diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a white precipitate forms.
-
Isolation: Continue stirring for 1 hour in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the resulting white solid under vacuum to yield the final product, 3,4-Difluoro-benzenepropanamine HCl.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₂ClF₂N |
| Molecular Weight | 207.65 g/mol |
| Melting Point (Approx.) | 165-170 °C |
| Purity (by HPLC) | ≥ 98% |
| Solubility | Soluble in water, methanol |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents: 3,4-Difluorobenzaldehyde can cause skin and eye irritation.[7] Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon contact with strong acids. The quenching step must be performed slowly and with extreme caution in a fume hood. Iron powder is flammable. Solvents like toluene, methanol, and diethyl ether are flammable and should be handled away from ignition sources. Hydrochloric acid is corrosive.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)
- Chem-Impex Intern
- EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)
- Sigma-Aldrich. 3,4-Difluorobenzaldehyde 97.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Chem-Impex International. 3,4,5-Trifluoro-L-phenylalanine.
- Benchchem. Synthesis routes of 3,4-Difluorophenol.
- BLD Pharm. 3,4-Difluorobenzaldehyde | 34036-07-2.
- Fisher Scientific. 3,4-Difluorobenzaldehyde, 96%.
- Chemicalbook. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016).
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. 3,4-Difluorobenzaldehyde, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Application Notes and Protocols: Converting 3-(3,4-difluorophenyl)propanoic acid to 2-(3,4-difluorophenyl)ethanamine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Phenylalkylamine Scaffolds
The conversion of carboxylic acids to their corresponding one-carbon shorter primary amines is a cornerstone transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The resulting phenylalkylamine moiety is a privileged scaffold found in a vast array of biologically active molecules and approved pharmaceuticals. This application note provides a detailed guide to the reaction conditions for the conversion of 3-(3,4-difluorophenyl)propanoic acid to 2-(3,4-difluorophenyl)ethanamine, a key intermediate for various downstream applications. We will explore several robust and widely employed synthetic strategies, including the Curtius, Schmidt, and Hofmann rearrangements, providing detailed protocols and insights into the rationale behind experimental choices.
Synthetic Strategies: An Overview
The transformation of a carboxylic acid to a primary amine with the loss of one carbon atom can be achieved through several key name reactions. These reactions typically proceed through an isocyanate intermediate, which is then hydrolyzed to the desired amine.[1][2] The choice of method often depends on the substrate's functional group tolerance, desired scale, and safety considerations.
-
Curtius Rearrangement: This versatile reaction involves the thermal decomposition of an acyl azide to an isocyanate.[3] The acyl azide can be prepared from the corresponding carboxylic acid via several methods, including reaction with diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by treatment with sodium azide.[4][5] A significant advantage of using DPPA is the ability to perform a one-pot reaction, avoiding the isolation of potentially explosive acyl azides.[6]
-
Schmidt Reaction: The Schmidt reaction offers a direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) under acidic conditions.[7] The reaction proceeds by the formation of an acyl azide intermediate in situ, which then rearranges to the isocyanate.[8][9] While direct, the use of highly toxic and explosive hydrazoic acid (or its sodium azide precursor in strong acid) necessitates stringent safety precautions.
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom using a halogen (typically bromine) and a strong base.[1][10] This method requires a two-step sequence from the carboxylic acid: first, the formation of the primary amide, followed by the rearrangement. A variety of reagents can be used for the amide formation, including thionyl chloride followed by ammonia, or peptide coupling reagents.[11]
Experimental Protocols
Method 1: One-Pot Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)
This protocol is often preferred for its operational simplicity and for avoiding the isolation of the acyl azide intermediate. The isocyanate formed is trapped in situ with a suitable alcohol (e.g., benzyl alcohol) to form a stable carbamate, which can then be deprotected to yield the final amine.
Reaction Scheme:
DOT Diagram of the Workflow:
Caption: One-pot Curtius rearrangement workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (approximately 0.1 M concentration of the carboxylic acid). Add triethylamine (Et₃N) (1.2 eq).
-
Acyl Azide Formation: To the stirred mixture at room temperature, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise. Stir the mixture at room temperature for 30 minutes.[4]
-
Curtius Rearrangement: Heat the reaction mixture to reflux (typically 90-110 °C in toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC for the disappearance of the starting material. The evolution of nitrogen gas will also be observed.[6]
-
Isocyanate Trapping: After the rearrangement is complete, cool the reaction mixture to room temperature. Add benzyl alcohol (1.2 eq) to trap the in-situ generated isocyanate.
-
Carbamate Formation: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the isocyanate is fully consumed (monitor by IR spectroscopy for the disappearance of the strong isocyanate peak around 2250-2270 cm⁻¹).[6]
-
Work-up: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude benzyl carbamate can be purified by silica gel column chromatography.
-
Deprotection: The purified benzyl carbamate can be deprotected to the final amine via standard methods, such as catalytic hydrogenation (H₂, Pd/C).
Table 1: Quantitative Data for One-Pot Curtius Rearrangement
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-(3,4-difluorophenyl)propanoic acid | 186.15 | 1.0 |
| Triethylamine | 101.19 | 1.2 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 1.1 |
| Benzyl alcohol | 108.14 | 1.2 |
Method 2: Two-Step Hofmann Rearrangement
This classic method involves the initial conversion of the carboxylic acid to a primary amide, followed by the rearrangement to the amine.
Reaction Scheme:
DOT Diagram of the Workflow:
Caption: Two-step Hofmann rearrangement workflow.
Step 2a: Amide Formation
-
Acid Chloride Formation: In a fume hood, add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) to a round-bottom flask. Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 1-2 hours.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure.
-
Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool in an ice bath. Slowly add a solution of aqueous ammonium hydroxide.
-
Work-up and Purification: Stir the reaction for 1-2 hours at room temperature. Extract the product with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
Step 2b: Hofmann Rearrangement
-
Reaction Setup: In a flask, dissolve 3-(3,4-difluorophenyl)propanamide (1.0 eq) in a mixture of water and a suitable organic co-solvent if needed (e.g., 1,4-dioxane).[12]
-
Reagent Addition: Cool the solution in an ice bath and add a freshly prepared solution of sodium hypobromite (formed by adding bromine (1.1 eq) to a cold aqueous solution of sodium hydroxide (4.0 eq)).[10]
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Table 2: Quantitative Data for Hofmann Rearrangement
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-(3,4-difluorophenyl)propanamide | 185.17 | 1.0 |
| Bromine | 159.81 | 1.1 |
| Sodium Hydroxide | 40.00 | 4.0 |
Method 3: Schmidt Reaction
This method provides a direct conversion but requires careful handling of hazardous reagents.
Reaction Scheme:
Step-by-Step Protocol:
-
Safety Precaution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Hydrazoic acid is highly toxic and explosive.
-
Reaction Setup: To a flask containing a solution of 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., chloroform or benzene), add concentrated sulfuric acid (H₂SO₄) (2.0-3.0 eq) at 0 °C.
-
Reagent Addition: Slowly add a solution of sodium azide (NaN₃) (1.2 eq) in the same solvent, keeping the temperature below 5 °C. Alternatively, a solution of hydrazoic acid in the organic solvent can be used.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice and basifying with a strong base (e.g., NaOH) to a pH > 10.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. The crude amine can be purified by distillation or salt formation.
Table 3: Quantitative Data for Schmidt Reaction
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-(3,4-difluorophenyl)propanoic acid | 186.15 | 1.0 |
| Sodium Azide | 65.01 | 1.2 |
| Sulfuric Acid | 98.08 | 2.0 - 3.0 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Curtius rearrangement | Incomplete formation of acyl azide. | Ensure anhydrous conditions and use a slight excess of DPPA and base. |
| Premature decomposition of acyl azide. | Maintain a low temperature during the formation of the acyl azide. | |
| Incomplete reaction in Hofmann rearrangement | Insufficient base or bromine. | Use a slight excess of both reagents. |
| Poorly soluble amide. | Use a co-solvent like 1,4-dioxane to improve solubility.[12] | |
| Side reactions in Schmidt reaction | Hydrazoic acid decomposition. | Maintain low temperatures during the addition of sodium azide. |
| Formation of tetrazoles. | This can sometimes be controlled by adjusting the reaction conditions.[8] |
Conclusion
The conversion of 3-(3,4-difluorophenyl)propanoic acid to 2-(3,4-difluorophenyl)ethanamine can be successfully achieved through several established synthetic routes. The one-pot Curtius rearrangement using DPPA is often the method of choice for laboratory-scale synthesis due to its operational simplicity and enhanced safety profile. The Hofmann rearrangement provides a reliable alternative, particularly if the corresponding amide is readily available. The Schmidt reaction, while direct, requires specialized handling due to the hazardous nature of hydrazoic acid. The selection of the optimal method will depend on the specific requirements of the research project, including scale, available resources, and safety protocols.
References
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
-
Curtius Rearrangement - Wikipedia. (URL: [Link])
-
Curtius Rearrangement | NROChemistry. (URL: [Link])
-
Schmidt reaction - Wikipedia. (URL: [Link])
-
Hofmann rearrangement - Wikipedia. (URL: [Link])
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])
-
Schmidt Reaction - Chemistry LibreTexts. (URL: [Link])
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])
-
Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (URL: [Link])
-
Phenylpropanoic acid - Wikipedia. (URL: [Link])
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])
-
Schmidt Reaction - Organic Chemistry Portal. (URL: [Link])
-
Schmidt Reaction for Carboxylic Acids - BYJU'S. (URL: [Link])
-
Synthesis of Amines from Carboxylic Amides - Chemistry LibreTexts. (URL: [Link])
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Application Notes & Protocols: Strategic Use of Fluorinated Building Blocks in the Development of Serotonin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Fluorine in Serotonin Receptor Modulation
Serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, are pivotal in regulating a vast array of physiological and neurological processes.[1][2][3] Consequently, they are critical targets for therapeutic intervention in disorders ranging from depression and psychosis to nausea and migraines.[1][4][5] The development of selective antagonists for specific 5-HT receptor subtypes, such as the 5-HT2A receptor, is a cornerstone of modern neuropharmacology.[4][5][6]
In the medicinal chemist's toolkit, fluorine has emerged as a uniquely powerful element for optimizing drug candidates.[7][8] Its strategic incorporation is not merely an incremental modification but a transformative strategy to enhance potency, selectivity, and pharmacokinetic profiles.[8][9][10] The judicious placement of fluorine or fluorine-containing groups (e.g., -CF3, -OCF3) can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with the target receptor.[7][11][12] This guide provides an in-depth exploration of the rationale, application, and evaluation of fluorinated building blocks in the design and synthesis of next-generation serotonin receptor antagonists.
Section 1: The Strategic Role of Fluorine in Modulating Receptor Affinity and Pharmacokinetics
The decision to incorporate fluorine is driven by its unique physicochemical properties: a small van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), the highest electronegativity of any element, and the exceptional strength of the carbon-fluorine (C-F) bond.[8][10] These attributes translate into several key advantages in drug design.
-
Enhanced Metabolic Stability : One of the most common applications of fluorination is to block metabolic "soft spots."[7][8] The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the degradation of many drugs.[10][12] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[11][12][13]
-
Modulation of pKa and Lipophilicity : As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can lower the pKa (reduce the basicity) of nearby amine groups, a common feature in serotonin receptor ligands.[8] This reduction in basicity can improve membrane permeability and oral absorption.[8] Furthermore, fluorinated groups like trifluoromethyl (-CF3) significantly increase lipophilicity, which can enhance penetration of the blood-brain barrier (BBB), a critical factor for centrally acting drugs.[9][11][14]
-
Improved Binding Affinity and Selectivity : Fluorine's electronic effects can alter the way a molecule interacts with its target receptor.[12] It can participate in favorable orthogonal multipolar interactions or weak hydrogen bonds with receptor residues.[15] The introduction of a trifluoromethyl group can also serve as a bioisosteric replacement for other groups, influencing the molecule's conformation to better fit the receptor's binding pocket and potentially increasing both potency and selectivity.[11][16][17] For instance, studies on 5-HT2A ligands have shown that the position of a fluorine atom on an aromatic ring can dramatically alter receptor affinity, sometimes by orders of magnitude.[18][19]
Section 2: Key Fluorinated Building Blocks for Serotonin Antagonist Scaffolds
The use of pre-functionalized fluorinated building blocks accelerates the drug discovery process by providing modular intermediates for synthesis.[12][15][20] This approach allows for the systematic exploration of structure-activity relationships (SAR).[20] Common scaffolds for serotonin antagonists are frequently derived from tryptamines, arylpiperazines, and other heterocyclic systems.
| Building Block Class | Example Structure | Target Receptor(s) | Key Impact of Fluorination |
| Fluorinated Indoles | 5-Fluoroindole | 5-HT1A, 5-HT2A, SERT | Enhanced SERT affinity, improved metabolic stability.[21] |
| Fluorinated Tryptamines | 6-Fluorotryptamine | 5-HT2A/2C | Altered metabolic pathways and hallucinogenic properties.[22][23] |
| Trifluoromethylated Phenylpiperazines | 1-(3-(Trifluoromethyl)phenyl)piperazine | 5-HT1A, 5-HT2A, D2 | Increased lipophilicity for CNS penetration, modulated receptor selectivity.[9] |
| Fluorinated Benzoic Acids | 4-Fluorobenzoic Acid | 5-HT1A | Used to create fluorinated amide derivatives with favorable pharmacokinetics.[24] |
| Fluorinated Aryl Halides | 1-Bromo-4-fluorobenzene | Multiple 5-HT Subtypes | Versatile precursor for introducing a fluoroaryl moiety via cross-coupling reactions. |
Section 3: Synthetic Protocols & Methodologies
The following protocols provide step-by-step methodologies for the synthesis and evaluation of fluorinated serotonin receptor antagonists. These are representative workflows that can be adapted based on the specific target molecule and building blocks.
Experimental Workflow Overview
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- 19. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apolloscientific.co.uk [apolloscientific.co.uk]
- 21. mdpi.com [mdpi.com]
- 22. chemistry.mdma.ch [chemistry.mdma.ch]
- 23. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of fluorine-18-labeled 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Difluoro-benzenepropanamine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluoro-benzenepropanamine. Our focus is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the identification and removal of common impurities. We will delve into the causality of impurity formation and offer field-proven protocols for purification, ensuring the integrity and success of your synthetic workflow.
Section 1: Overview of the Primary Synthetic Pathway
The most common and efficient route to 3,4-Difluoro-benzenepropanamine involves a two-step process starting from 3,4-difluorobenzyl halide. The first step is a nucleophilic substitution to form the key intermediate, 3,4-difluorophenylacetonitrile. The second, and final, step is the reduction of the nitrile functional group to the desired primary amine. Impurities can be introduced or generated at either stage, impacting the purity of the final product.
Technical Support Center: Synthesis of 3,4-Difluorobenzenepropanamine
Topic: Optimization of Yield & Purity in the Reduction of 3-(3,4-difluorophenyl)propionitrile/acrylamide to 3,4-difluorobenzenepropanamine. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Overview
The synthesis of 3,4-difluorobenzenepropanamine (CAS: 115279-39-7) typically involves the reduction of its corresponding nitrile (3-(3,4-difluorophenyl)propionitrile) or amide precursors.
Users frequently report three critical failure modes:
-
Hydrodefluorination: Loss of fluorine atoms on the aromatic ring during catalytic hydrogenation.
-
Dimerization: Formation of secondary amines (bis-3,4-difluorophenylpropylamine) during nitrile reduction.
-
Low Recovery: Entrapment of the amine product in boron or aluminum complexes during workup.
This guide provides autonomous, field-tested solutions to these specific bottlenecks.
Reaction Pathway & Failure Mode Analysis
The following diagram illustrates the primary reduction pathway and the competing side reactions that destroy yield.
Figure 1: Mechanistic pathway showing the "Dimerization Trap" (Red) and "Defluorination Risk" (dotted) competing with the desired Primary Amine pathway.
Troubleshooting Modules (Q&A Format)
Module A: Preventing Defluorination (The "Pd/C" Trap)
Q: I am using 10% Pd/C with
A: This is a classic issue with 3,4-difluoro-substituted aromatics. Palladium is an excellent catalyst for hydrodehalogenation , meaning it will strip the fluorine atoms off the ring before or during nitrile reduction.
The Fix:
-
Switch Catalyst: Move from Palladium (Pd) to Platinum (Pt) or Rhodium (Rh) . PtO2 (Adam's Catalyst) is significantly less active toward C-F bond cleavage than Pd/C while still effectively reducing nitriles.
-
Switch Methodology (Recommended): Abandon catalytic hydrogenation for this substrate. Use Borane-THF (
) or Cobalt Chloride/Sodium Borohydride ( ) . These hydride donors are chemoselective for the nitrile/amide and are kinetically inert to the aryl-fluorine bond under standard conditions.
Module B: Eliminating Secondary Amine Dimers
Q: My reaction is complete, but I have 15-20% of a higher molecular weight impurity. NMR suggests it’s the secondary amine dimer. Why is this happening?
A: During reduction, the nitrile forms an imine intermediate . As the primary amine product forms, it acts as a nucleophile and attacks the remaining unreduced imine, condensing to form a secondary amine (dimer).
The Fix:
-
If using Hydrogenation: You must add Ammonia (
) or a trace of acid (HCl) to the reaction solvent. -
If using Hydrides (
): The rapid stepwise addition of borohydride usually prevents this, but if observed, increase the equivalents of to speed up the consumption of the imine intermediate.
Module C: Borane Workup & Yield Loss
Q: I used Borane-THF. The reaction looked great on TLC, but after quenching with water and extracting, I recovered almost nothing. Where is my product?
A: Your product is trapped. Borane reduces nitriles to amines, but the resulting amine forms a stable Boron-Amine Complex (
The Fix: You must perform a Methanolysis or Acid Hydrolysis step to break the B-N bond before isolation.
-
Protocol: After quenching, add MeOH and concentrated HCl, then reflux for 1 hour. This converts the complex into the free amine hydrochloride salt and volatile trimethyl borate (
).
Data Dashboard: Reducing Agent Comparison
| Method | Yield Potential | Defluorination Risk | Dimerization Risk | Scalability |
| Low (<50%) | High (Critical) | High (requires | Excellent | |
| Medium (60-70%) | Low | Medium | Good | |
| High (85-95%) | Zero | Low | Medium (Safety) | |
| High (80-90%) | Zero | Low | Good | |
| LAH ( | High (80-90%) | Low | Low | Poor (Safety) |
Recommended Protocols
Protocol A: The "Gold Standard" Borane Reduction
Best for high purity and avoiding defluorination.
-
Setup: Flame-dry a 3-neck flask under Nitrogen.
-
Dissolution: Dissolve 1.0 eq of 3-(3,4-difluorophenyl)propionitrile in anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C. Add
(1.0 M solution) dropwise via syringe. Use 2.5 equivalents of borane relative to the nitrile.-
Note: The excess is required to complex the amine product.
-
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Note: The Boron-complex runs differently than the free amine).
-
Quench (Critical Step): Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases.
-
Complex Breaking: Add Conc. HCl (approx 10% of solvent volume) and reflux for 1 hour.
-
Why: This breaks the
bond.
-
-
Isolation:
-
Cool and concentrate in vacuo to remove THF/MeOH/Trimethyl borate.
-
Basify the residue with 2M NaOH (pH > 12).
-
Extract with DCM (
). -
Dry over
and concentrate.
-
Protocol B: The "Mild" Cobalt Boride Reduction
Best for bench-top synthesis without handling pyrophoric Borane or Hydrogen gas.
-
Dissolution: Dissolve 1.0 eq of nitrile in Methanol (0.2 M).
-
Catalyst: Add
(0.5 to 1.0 eq) . The solution will turn pink/purple. -
Reduction: Cool to 0°C. Add
(5.0 to 7.0 eq) portion-wise over 30 minutes.-
Observation: The solution will turn black immediately (formation of Cobalt Boride,
) and evolve gas vigorously.[3]
-
-
Workup:
-
Stir for 2 hours at RT.
-
Quench with 1M HCl until the black precipitate dissolves and pH is acidic.
-
Basify with Conc.
to pH 10. -
Extract with Ethyl Acetate.
-
Workup Decision Tree
Use this logic flow to determine the correct isolation strategy based on your reducing agent.
Figure 2: Decision matrix for workup procedures to maximize yield recovery.
References
-
Caddick, S., et al. (2003). "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, 44(39). Link
- Citation for Protocol B (Cobalt Boride methodology).
-
Brown, H. C., & Choi, Y. M. (1981). "Hydroboration.[9][10][11] 57. Reaction of Borane-THF with Nitriles." Journal of the American Chemical Society.[3][12] Link
- Citation for Protocol A (Borane-THF stoichiometry and complex breaking).
-
Kuehne, M. E., & Lambert, B. F. (1978). "Reduction of Amides and Nitriles."[1][3][6][9][11][12][13][14] Organic Syntheses. Link
- General reference for amide/nitrile reduction standards.
-
Vertex Pharmaceuticals. (2011). "Process for the preparation of Cyclopropylamine derivatives." World Intellectual Property Organization (WO). Link
- Industrial context for 3,4-difluorophenyl intermediates and defluorin
Sources
- 1. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Catalytic Hydrodifluoroalkylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation [frontiersin.org]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 3,4-Difluoro-benzenepropanamine Hydrochloride
Compound ID: 3,4-Difluoro-benzenepropanamine hydrochloride CAS: 115279-57-7 Chemical Class: Fluorinated Phenylpropylamine Salt Support Ticket: #SOL-34DF-HCl[1]
Core Analysis: Why This Salt Struggles in Solution
The User Paradox: You purchased a hydrochloride (HCl) salt expecting it to dissolve instantly in water or PBS. Instead, you are likely seeing cloudiness, precipitation, or "oiling out" at neutral pH.
The Chemical Reality: While the HCl moiety is hydrophilic, the 3,4-difluoro-benzene tail is highly lipophilic.[1] Fluorine atoms are unique: they are polar but do not form hydrogen bonds effectively with water, and they significantly increase the logP (lipophilicity) of the molecule compared to a non-fluorinated parent [1].
When you dissolve this compound in a neutral buffer (pH 7.4), two forces work against you:
-
The pH/pKa Mismatch: Primary amines typically have a pKa of ~9.5–10.[1]5. At pH 7.4, equilibrium shifts slightly toward the free base.[1] Because the free base is dominated by the hydrophobic difluoro-phenyl group, it has extremely low water solubility and precipitates [2].[1]
-
The Common Ion Effect: If you attempt to dissolve the solid directly into PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl), the high concentration of chloride ions (
) in the buffer suppresses the dissociation of your HCl salt, effectively lowering its solubility limit [3].
Solubility Data & Solvent Compatibility
Note: Values below are conservative operational limits derived from structural analogs (e.g., Fluoxetine HCl, Fenfluramine HCl) to ensure stability.
| Solvent System | Max Solubility (Est.) | Stability | Usage Note |
| DMSO (100%) | > 50 mg/mL | High (Months at -20°C) | Recommended Stock. Freeze/thaw stable.[1] |
| Ethanol (100%) | ~ 25 mg/mL | Moderate (Weeks at -20°C) | Good for evaporation protocols.[1] |
| Water (Pure) | ~ 10–15 mg/mL | Low (Days at 4°C) | Use only for intermediate dilution.[1] |
| PBS (pH 7.4) | < 1–2 mg/mL | Very Low (Hours) | Risk of precipitation. Prepare fresh.[1] |
| Saline (0.9%) | < 5 mg/mL | Low | Common ion effect reduces solubility.[1][2] |
Standard Operating Procedure (SOP): The "Gradient Solvation" Method
Do NOT add solid powder directly to PBS.[1] Use this protocol to maximize solubility for biological assays.
Step 1: Create a High-Concentration Stock
Dissolve the solid 3,4-Difluoro-benzenepropanamine HCl in 100% DMSO.[1]
-
Target Concentration: 10 mM to 50 mM.[1]
-
Technique: Vortex for 30 seconds. If solid remains, sonicate at 30°C for 5 minutes.
Step 2: Intermediate Dilution (The Critical Step)
Dilute the DMSO stock into pure deionized water first, before adding buffer salts.
-
Why? This allows the salt to fully dissociate in a low-ionic-strength environment.[1]
Step 3: Final Formulation
Add your buffer concentrate (e.g., 10x PBS) to the water/compound mixture, or slowly add the mixture to 1x PBS with rapid stirring.
-
Rule: Keep the final DMSO concentration < 0.5% for cell culture or < 5-10% for in vivo IP injections.[1]
Troubleshooting Workflow (Visualized)
The following diagram outlines the decision logic for solvent selection based on your experimental end-point.
Caption: Decision tree for solvent vehicle selection. Green paths indicate highest probability of success; dashed lines indicate high-risk protocols.[1]
Frequently Asked Questions (FAQs)
Q1: The solution turns cloudy immediately upon adding PBS. Is my compound bad?
A: No, your compound is likely fine.[1] You are witnessing "Salting Out."
The high ionic strength of PBS (
-
Fix: Dissolve in pure water first, then add 10x PBS concentrate. Alternatively, use a lower concentration (e.g., if trying 10 mM, drop to 1 mM).
Q2: Can I heat the solution to dissolve the precipitate?
A: Proceed with caution. While heat increases solubility, this compound is an amine salt.[1] If you heat it too much in a neutral solution, you may encourage the formation of the free base, which will "oil out" (form liquid droplets) rather than dissolve.
-
Limit: Do not exceed 40°C. If it doesn't dissolve at 37°C with sonication, heating further will likely degrade the compound or permanently crash it out.
Q3: How do I formulate this for in vivo (mouse/rat) injection?
A: Avoid high DMSO concentrations (>10%) as they cause neurotoxicity and pain.[1]
-
Gold Standard: Use 2-hydroxypropyl-
-cyclodextrin (HP CD) .[1]
Q4: Why does the pH matter if it's already an HCl salt?
A: The salt is only a salt in the solid state or acidic solution. Once in a buffer at pH 7.4, the Henderson-Hasselbalch equation dictates the ratio of Salt (
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
-
Morgenthaler, M., et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115.[1] [1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
Sources
Separation of linear vs cyclopropyl 3,4-difluorophenyl amines
Topic: Separation of Linear vs. Cyclopropyl 3,4-Difluorophenyl Amines
Welcome to the Separation Science Support Hub. You are currently viewing the Advanced Method Development Guide for fluorinated aromatic amines. This guide addresses the specific challenge of resolving structural isomers where the primary differentiator is a rigid cyclopropyl group versus a flexible linear alkyl chain attached to a 3,4-difluorophenyl core.
Quick Navigation
Core Separation Philosophy
The Challenge: Separating N-propyl (linear) from N-cyclopropyl (cyclic) 3,4-difluorophenyl amines is difficult on standard C18 columns.
-
Hydrophobicity: Both moieties have nearly identical lipophilicity (
), rendering standard hydrophobic subtraction ineffective. -
Electronic Deficit: The 3,4-difluoro substitution pulls electron density from the phenyl ring, significantly lowering the basicity (pKa
3.0–4.0) compared to non-fluorinated anilines. -
Steric Discrimination: The only exploitable difference is shape . The cyclopropyl group is rigid and planar with unique
-character ("banana bonds"), whereas the linear chain has free rotation.
The Solution: You must shift from hydrophobic separation to shape-selective and electrostatic separation.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the stationary phase and mobile phase modifier for fluorinated amine isomers.
Primary Protocol: The PFP Solution
The Pentafluorophenyl (PFP) stationary phase is the industry standard for this separation. Standard alkyl phases (C18/C8) lack the electronic interaction required to distinguish the electron-deficient 3,4-difluoro ring from the rigid cyclopropyl group.
Why PFP?
-
Fluorine-Fluorine Interactions: The fluorine atoms on the stationary phase interact specifically with the fluorine atoms on your analyte.
-
-
Stacking: The electron-deficient PFP ring interacts with the -electrons of the aniline. The rigid cyclopropyl group (which has partial -character) interacts differently than the flexible linear chain.
Recommended Protocol
| Parameter | Specification | Rationale |
| Column | PFP (Pentafluorophenyl) Core-Shell | Maximizes shape selectivity and F-F interactions. |
| Dimensions | 100 x 2.1 mm, 2.6 µm | Balances resolution with backpressure; 2.1 mm ID saves solvent. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.8) | Buffers the amine. Low pH ensures protonation reproducibility, though 3,4-F2 amines are weak bases. |
| Mobile Phase B | Methanol (NOT Acetonitrile) | MeOH allows |
| Gradient | 5% B to 60% B over 10 min | Shallow gradient required to resolve critical isomer pairs. |
| Temperature | 35°C | Lower temperature generally favors shape selectivity. |
Mobile Phase Engineering
The choice of organic modifier is the single most critical variable after column selection.
Methanol vs. Acetonitrile
For structural isomers, Methanol is superior.
-
Solvation Cage: Methanol (protic) forms a hydrogen-bonded cage around the analyte. The rigid cyclopropyl group disrupts this cage differently than the flexible linear chain, creating a thermodynamic difference in partitioning.
-
Interaction Exposure: Acetonitrile (aprotic) has its own
-system (C≡N) which can blanket the PFP stationary phase, effectively "muting" the specific interactions you are trying to leverage.
pH Strategy
3,4-difluoro substitution reduces the pKa of the aniline nitrogen to approx 3.0–4.0.
-
At pH 3.8 (Ammonium Formate): The amine is partially protonated (
distribution). This is often acceptable for PFP columns as the separation is driven by the ring, not the amine tail. -
At pH 7.0 (Ammonium Acetate): The amine is neutral. This increases retention significantly on RP columns. If you have low retention, switch to pH 7.0.
Troubleshooting & FAQs
Q1: I am seeing peak tailing even on the PFP column. Is it silanol activity?
-
Diagnosis: Likely not silanol activity in the traditional sense. 3,4-difluoroanilines are very weak bases, so they don't interact strongly with residual silanols.
-
Fix: The tailing is likely due to column overload or solvent mismatch .
-
Action: Ensure your sample diluent matches the starting mobile phase (e.g., 5% MeOH). If you dissolve in 100% MeOH and inject, the strong solvent will cause peak distortion for early eluters.
-
Q2: The linear and cyclopropyl peaks are merging. How do I improve resolution (
-
Fix 1 (Temperature): Lower the column temperature to 25°C or 20°C. Shape selectivity is an entropic process; lower temperatures "freeze" the linear chain's rotation, making it more distinct from the rigid cyclopropyl group.
-
Fix 2 (Modifier): If using ACN, switch to MeOH immediately.
-
Fix 3 (Isocratic Hold): Insert a 3-minute isocratic hold at the %B where the compounds elute.
Q3: Can I use TFA (Trifluoroacetic acid)?
-
Advisory: TFA (0.05% or 0.1%) is an excellent ion-pairing agent that sharpens peaks for amines.
-
Warning: If you are using LC-MS, TFA suppresses ionization. Use Formic Acid or Difluoroacetic Acid (DFA) as an alternative.
Alternative Techniques (SFC)
If HPLC fails to provide baseline resolution (
SFC Workflow for Isomers
Figure 2: SFC workflow. The 2-Ethylpyridine column is specific for basic compounds.
-
Why it works: SFC separates based on polarity and basicity in a non-aqueous environment. The cyclopropyl group alters the basicity and local polarity of the nitrogen slightly differently than the linear alkyl chain.
-
Column: 2-Ethylpyridine (2-EP) or Viridis BEH 2-EP.
-
Co-Solvent: Methanol with 20mM Ammonium Hydroxide or 0.1% Isopropylamine. (Basic additives improve peak shape for anilines).
References
-
Mechanism of PFP Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
-
Fluorinated Stationary Phases: Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America.[1] Link
-
Separation of Amine Isomers: West, C., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America.[1] Link
-
pKa of Fluorinated Anilines: Gross, K. C., et al. (2009). Substituent effects on the basicity of anilines. Journal of Organic Chemistry. (Referenced for 3,4-difluoroaniline pKa ~3.5).[2] Link
-
Shape Selectivity in LC: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity). Link
Sources
Preventing dimerization during 3,4-difluorobenzenepropanamine synthesis
Technical Support Center: Synthesis of 3,4-Difluorobenzenepropanamine
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization and Other Side Reactions
Welcome to the technical support center for the synthesis of 3,4-difluorobenzenepropanamine. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common synthetic challenges, particularly the prevention of dimerization, ensuring high-yield and high-purity outcomes in your research and development endeavors.
Troubleshooting Guide: Dimerization During Synthesis
Dimerization is a prevalent issue in the synthesis of primary amines like 3,4-difluorobenzenepropanamine, leading to the formation of secondary and tertiary amine impurities. This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.
Question 1: I'm observing significant secondary amine formation during the catalytic hydrogenation of (3,4-difluorophenyl)acetonitrile. How can I suppress this dimerization?
Answer:
The formation of secondary amines during the catalytic hydrogenation of nitriles is a classic problem that arises from the reaction between the newly formed primary amine and the intermediate imine.[1][2] To mitigate this, you need to create conditions that favor the reduction of the imine to the primary amine over its reaction with the primary amine product.
Root Cause Analysis:
The core of the problem lies in the reaction mechanism. The nitrile is first partially reduced to an imine intermediate. This imine can then either be further reduced to the desired primary amine or be attacked by a molecule of the primary amine product, leading to a secondary amine after subsequent reduction.
DOT Script for Dimerization Mechanism
Caption: Dimerization mechanism during nitrile reduction.
Solutions:
-
Addition of Ammonia: Introducing ammonia into the reaction mixture can significantly suppress dimerization.[2] Ammonia competes with the primary amine product for reaction with the imine intermediate, effectively shifting the equilibrium away from secondary amine formation.
-
Acidic Conditions: Performing the hydrogenation in the presence of a weak acid can also be beneficial. The acid protonates the primary amine product, rendering it non-nucleophilic and unable to react with the imine intermediate.
Recommended Protocol: Catalytic Hydrogenation with Ammonia
-
Reactants:
-
(3,4-Difluorophenyl)acetonitrile
-
Raney Nickel (or Pd/C)
-
Methanol (or Ethanol) saturated with ammonia
-
Hydrogen gas
-
-
Procedure:
-
Prepare a solution of (3,4-difluorophenyl)acetonitrile in methanol saturated with ammonia.
-
Carefully add Raney Nickel (or Pd/C) to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi, but optimize as needed).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Raney Nickel or Pd/C | High activity for nitrile reduction.[2][3] |
| Solvent | Methanol or Ethanol | Good solubility for reactants. |
| Additive | Ammonia | Suppresses secondary amine formation.[2] |
| Temperature | Room Temperature to 50°C | Balances reaction rate and selectivity. |
| Pressure | 50-100 psi H₂ | Ensures sufficient hydrogen for the reaction. |
Question 2: My LiAlH₄ reduction of (3,4-difluorophenyl)acetonitrile is giving a complex mixture of products, including what appears to be a dimer. What's going wrong?
Answer:
While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent for converting nitriles to primary amines, improper reaction conditions can lead to the formation of byproducts, including dimers.[4][5][6][7][8]
Root Cause Analysis:
The mechanism of LiAlH₄ reduction involves the formation of an intermediate imine salt.[4][6] If the reaction concentration is too high or the addition of the nitrile to the LiAlH₄ slurry is too fast, localized "hot spots" and high concentrations of the intermediate can occur. This can lead to the reaction of the intermediate with unreacted nitrile or with the product amine.
Solutions:
-
Reverse Addition: Adding the LiAlH₄ slurry to a solution of the nitrile (reverse addition) can help maintain a low concentration of the reducing agent and minimize side reactions. However, this is not always practical due to the reactivity of LiAlH₄.
-
Dilution: Conducting the reaction at high dilution can reduce the probability of intermolecular side reactions that lead to dimerization.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0°C to room temperature) is crucial to control the reaction rate and prevent unwanted side reactions.[5]
Recommended Protocol: LiAlH₄ Reduction with Controlled Addition
-
Reactants:
-
(3,4-Difluorophenyl)acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
To a suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0°C, slowly add a solution of (3,4-difluorophenyl)acetonitrile in the same solvent.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
| Parameter | Recommended Condition | Rationale |
| Addition | Nitrile to LiAlH₄ | Maintains an excess of reducing agent. |
| Temperature | 0°C to Room Temperature | Controls the exothermic reaction.[5] |
| Solvent | Anhydrous Diethyl Ether or THF | Standard solvents for LiAlH₄ reductions. |
| Workup | Fieser Workup | Safely quenches excess LiAlH₄ and precipitates aluminum salts. |
Frequently Asked Questions (FAQs)
Q1: Is reductive amination of 3,4-difluorophenylacetone a better route to avoid dimerization?
A1: Reductive amination can be an excellent alternative and often provides better control over the formation of primary amines.[9][10][11][12][13] By forming the imine in situ and then reducing it, you can often avoid the side reactions associated with nitrile reduction. The choice of a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is key. These reagents will selectively reduce the protonated imine (iminium ion) much faster than the starting ketone.[9][12]
DOT Script for Reductive Amination
Caption: Reductive amination pathway.
Q2: What is the role of the difluoro-substituents on the benzene ring in these reactions?
A2: The two fluorine atoms are strong electron-withdrawing groups. This has a few implications:
-
Increased Reactivity of the Nitrile: The electron-withdrawing nature of the ring can make the carbon of the nitrile group more electrophilic and thus more susceptible to reduction.
-
Potential for Side Reactions: In some cases, highly activated aromatic rings can undergo side reactions, such as partial reduction of the ring itself, especially under harsh hydrogenation conditions. Careful selection of the catalyst and conditions is important to ensure chemoselectivity.
Q3: How can I effectively purify my 3,4-difluorobenzenepropanamine from its dimer?
A3: Purification can be challenging due to the similar properties of the primary and secondary amines.
-
Acid-Base Extraction: A careful acid-base extraction may not be sufficient to separate the primary and secondary amines due to their similar basicities.
-
Chromatography: Column chromatography on silica gel is often the most effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane), can often resolve the primary amine from the less polar secondary amine dimer.
-
Derivatization: In difficult cases, the primary amine can be selectively protected (e.g., as a Boc-carbamate), allowing for easy separation from the unprotected secondary amine. The protecting group can then be removed in a subsequent step.
References
- Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved February 12, 2026.
- National Institutes of Health. (n.d.). Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. Retrieved February 12, 2026.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 12, 2026.
- Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved February 12, 2026.
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved February 12, 2026.
- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved February 12, 2026.
- Reddit. (2018). Nitrile reduction issues. r/chemistry. Retrieved February 12, 2026.
- Chemguide. (n.d.). reduction of nitriles. Retrieved February 12, 2026.
- ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. Retrieved February 12, 2026.
- Benchchem. (n.d.). Synthesis routes of 3,4-Difluorobenzaldehyde. Retrieved February 12, 2026.
- Taylor & Francis Online. (n.d.). Green technologies in organic synthesis: self-condensation of enamines, enaminones and enaminoesters under microwave irradiation in ionic liquid. Retrieved February 12, 2026.
- CSIR Central. (2012). Electrocatalytic reduction of Nitriles on Raney Nickel. IR@CECRI. Retrieved February 12, 2026.
- ResearchGate. (2019).
- PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry.
- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved February 12, 2026.
- Royal Society of Chemistry. (n.d.). Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 12, 2026.
- Organic Chemistry. (n.d.). Reduction of nitriles to amines. Retrieved February 12, 2026.
- Google Patents. (n.d.). CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes. Retrieved February 12, 2026.
- Patsnap. (n.d.). Method for preparing 3, 4-difluorobenzaldehyde. Eureka. Retrieved February 12, 2026.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 12, 2026.
- PubChem. (n.d.). (3,4-Difluorophenyl)acetonitrile. Retrieved February 12, 2026.
- Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde. Retrieved February 12, 2026.
- Royal Society of Chemistry. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Retrieved February 12, 2026.
- The Doyle Group. (2018).
- Wikipedia. (n.d.).
- ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved February 12, 2026.
- MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved February 12, 2026.
- eScholarship.org. (n.d.). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. Retrieved February 12, 2026.
- The University of Manchester. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. Research Explorer.
- ChemicalBook. (n.d.). 3,5-Difluorobenzaldehyde synthesis. Retrieved February 12, 2026.
- SciSpace. (2023). Reaction Chemistry & Engineering. Retrieved February 12, 2026.
- Chemistry Steps. (n.d.).
- Myers, A. (n.d.). Chem 115. Harvard University.
- Sigma-Aldrich. (n.d.).
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reduction of nitriles to amines [quimicaorganica.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Hub: Stability & Handling of Fluorinated Benzenepropanamine Free Base
Status: Operational Ticket Scope: Storage, Degradation Mechanisms, and Recovery Protocols Compound Class: Primary Arylalkylamines (Fluorinated)
Module 1: The Mechanic’s View (Why It Degrades)
To handle fluorinated benzenepropanamine (F-BPA) free base effectively, you must understand that it is thermodynamically driven to return to a salt state. Unlike its hydrochloride counterpart, the free base is a nucleophilic liquid that actively scavenges electrophiles from its environment.
The Carbon Dioxide Trap (Carbamate Formation)
The most common "contamination" reported is not actually impurity, but a reaction with the air. Primary amines react reversibly with atmospheric
-
Symptom: Your clear oil develops a white crust, becomes cloudy, or solidifies entirely.
-
Chemistry:
-
Impact: This changes the stoichiometry. If you weigh out 100 mg of "cloudy" amine, you are actually weighing a mixture of amine and carbamate salt, leading to incorrect molar equivalents in your downstream reaction.
Oxidative Instability
While less rapid than
Volatility & Hygroscopicity
As a free base, F-BPA is likely a liquid with moderate volatility.
-
Volatility: Storing it in unsealed vessels leads to mass loss.
-
Hygroscopicity: It will absorb water from the air. Water catalyzes the formation of carbonates and complicates strictly anhydrous reactions (e.g., using n-Butyllithium).
Module 2: Visualization of Degradation Pathways
The following diagram illustrates the critical failure points during storage and the chemical pathways involved.
Figure 1: Chemical fate of Fluorinated Benzenepropanamine exposed to environmental factors. Note the reversibility of the carbamate pathway.
Module 3: Troubleshooting Guide (Q&A)
Scenario A: The "Cloudy Oil" Phenomenon
User: "I stored the free base in a scintillation vial for two weeks. It was a clear oil, but now it looks cloudy with white solids suspended in it. Is it ruined?"
Support: It is likely not ruined , but it is chemically altered.
-
Diagnosis: The "cloudiness" is ammonium carbamate salt formed from air exposure.
-
Immediate Fix: Do not use it directly for sensitive stoichiometry. You must regenerate the free base.
-
Dissolve the mixture in an organic solvent (DCM or Ethyl Acetate).
-
Wash with 1M NaOH or saturated
. This forces the equilibrium back to the free amine and releases the . -
Dry the organic layer (
) and concentrate.
-
-
Prevention: Purge headspace with Argon/Nitrogen and seal with Parafilm or electrical tape.
Scenario B: Yield Loss in Vacuum
User: "I put the free base on high vacuum to dry it, and half my mass disappeared."
Support:
-
Diagnosis: Fluorinated benzenepropanamines are relatively small molecules. The free base is volatile.
-
Correction: Avoid high vacuum (< 1 mbar) for extended periods unless the flask is cooled.
-
Alternative: Dry by azeotroping with toluene or storing over activated 4Å molecular sieves if strict dryness is required.
Scenario C: Color Shift
User: "My compound turned from colorless to dark yellow."
Support:
-
Diagnosis: Oxidation or Schiff base formation (if trace ketones/aldehydes were present in the atmosphere/solvent).
-
Action: If purity is critical, distill the amine under reduced pressure (Kugelrohr distillation is ideal for small scales). If the color is faint, it may not affect robust reactions (like amide coupling), but it will interfere with sensitive catalysis.
Module 4: Comparative Data & Storage Specs
Stability Matrix: Free Base vs. Salt
| Feature | Free Base (Liquid) | HCl Salt (Solid) |
| Air Stability | Poor (Absorbs | Excellent (Indefinite) |
| Hygroscopicity | Moderate | Low to Moderate |
| Storage Temp | 2°C to 8°C (Refrigerated) | Room Temp (acceptable) |
| Container | Glass + Teflon liner + Inert Gas | Standard Vial |
| Main Risk | Carbamate formation | Clumping (if wet) |
Recommended Storage Protocol
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Flush headspace with Argon or Nitrogen for 15-30 seconds before closing.
-
Seal: Wrap the cap junction with Parafilm or 3M vinyl tape.
-
Temperature: Store at 4°C. (Cold reduces the rate of oxidation and volatility).
Module 5: Recovery Workflow (Standard Operating Procedure)
If your amine has degraded into a carbamate (white solid), follow this flowchart to recover the pure free base.
Figure 2: Recovery of free base from carbonated degradation products.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 .
-
Sigma-Aldrich (Merck). Safety Data Sheet: 2-Phenylethylamine (Structural Analog). (Standard handling protocols for volatile primary amines).
- Reid, D. L.; et al. "Carbamate Formation in the Reaction of Amines with CO2." Journal of Physical Organic Chemistry, 2007. (Mechanistic detail on the reversibility of amine-CO2 reaction).
Technical Support Center: HPLC Method Development for Fluorinated Amine Intermediates
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting & Optimization for Fluorinated Amines
Introduction: The "Tug-of-War" Molecule
Welcome to the technical support hub. You are likely here because your standard C18 protocol is failing. Fluorinated amine intermediates present a unique chromatographic paradox:
-
The Amine (Base): Highly polar, prone to severe peak tailing due to silanol interactions, and sensitive to pH.[1]
-
The Fluorine (Lipophile): Highly electronegative, induces significant pKa shifts, and often lacks a UV chromophore.
This guide moves beyond generic advice. We focus on the specific interplay between fluorine’s inductive effects and the amine’s basicity to build a robust, self-validating method.
Module 1: Stationary Phase Selection
Q: My C18 column separates the impurities, but the fluorinated isomers co-elute. What is the alternative?
A: You need "Orthogonal Selectivity." Switch to a Pentafluorophenyl (PFP) phase. [2][3]
While C18 relies solely on hydrophobicity, fluorinated intermediates often differ only by the position of the fluorine atom (regioisomers). A C18 column cannot easily distinguish a 2-fluoro from a 4-fluoro substitution.
The PFP Advantage: PFP columns utilize a "fluorophilic" retention mechanism involving:
-
-
Interactions: Between the aromatic ring of the stationary phase and the analyte. -
Dipole-Dipole Interactions: The C-F bond is highly polar. PFP phases interact strongly with the dipole of your fluorinated analyte.
-
Shape Selectivity: The rigid fluorine atoms on the PFP ring create a "lock-and-key" steric effect that resolves positional isomers.
Protocol: The Column Screening Workflow
-
Primary Screen: C18 (High Carbon Load) – Baseline for hydrophobicity.
-
Secondary Screen: PFP (Propyl-linked) – For isomer resolution.
-
Tertiary Screen: C18-PFP Hybrid (e.g., ACE C18-PFP) – If you need balanced retention.
Visual Guide: Column Selection Logic
Figure 1: Decision matrix for stationary phase selection based on analyte structural complexity.
Module 2: Peak Shape & The "Silanol Battle"
Q: My peaks look like "shark fins" (severe tailing). Is it the column or the mobile phase?
A: It is likely a pH mismatch relative to the amine's pKa.
Standard alkyl amines have a pKa ~10-11. However, fluorine is electron-withdrawing .[4]
-
Mechanism: The inductive effect of fluorine pulls electron density away from the nitrogen, stabilizing the lone pair less effectively, but lowering the pKa.
-
The Shift: A
-fluorine substitution can drop the pKa by ~1.7 units (e.g., from 10.7 to 9.0).
The Problem: At neutral pH (pH 7), residual silanols on the silica surface are ionized (
The Solution: The "High pH" Strategy Instead of fighting the silanols with low pH (which works but limits selectivity), neutralize the amine .
-
Use Hybrid Silica: (e.g., Waters XBridge, Agilent Gemini). These withstand pH up to 12.
-
Target pH: Set mobile phase pH to pKa + 2 . For a fluorinated amine (pKa ~9), aim for pH 11.
-
Result: The amine is 99% neutral. Neutral amines do not interact with silanols. Peak shape becomes sharp.
Table 1: Buffer Selection Guide for Fluorinated Amines
| Condition | Recommended Buffer | pH Range | MS Compatible? | Notes |
| Low pH | Formic Acid (0.1%) | ~2.7 | Yes | Good for protonating silanols. May lose retention for polar amines. |
| Low pH | TFA (0.05 - 0.1%) | ~2.0 | No | Gold Standard for UV peak shape (ion-pairing), but suppresses MS signal significantly. |
| Mid pH | Ammonium Acetate | 3.8 - 5.8 | Yes | Avoid if possible. Worst range for silanol interactions. |
| High pH | Ammonium Hydroxide | 10.0 - 11.0 | Yes | Best for peak shape & retention. Requires Hybrid Silica columns. |
Module 3: Detection of "Invisible" Intermediates
Q: I am injecting 1 mg/mL but seeing no signal in UV at 254 nm. Why?
A: Aliphatic fluorinated amines lack conjugation.
Unless your intermediate has an aromatic ring, the C-F and C-N bonds do not absorb significantly in the UV range.
Troubleshooting Workflow:
-
Check Low UV: Try 200-210 nm. Warning: Mobile phase transparency is critical here. Use HPLC-grade Acetonitrile (cutoff 190 nm) rather than Methanol (cutoff 205 nm).
-
Switch Detector:
-
CAD (Charged Aerosol Detector): The ideal solution. It detects any non-volatile analyte.[5][6][7] Response is independent of chemical structure (unlike UV).
-
ELSD (Evaporative Light Scattering): Similar to CAD but generally less sensitive.
-
MS (Mass Spectrometry): Run in Positive Mode (ESI+) . Fluorinated amines ionize well.
-
Visual Guide: Detection & Troubleshooting Logic
Figure 2: Logic flow for selecting the appropriate detection method based on analyte chromophores.
Module 4: Stability & Sample Preparation
Q: My peak area decreases with every injection. Is the sample degrading?
A: Fluorinated amines can be reactive, but the issue is often solubility or adsorption.
-
Glass Adsorption: Basic amines stick to glass vials.
-
Fix: Use Polypropylene (PP) vials or deactivated glass (silanized).
-
-
Fluorine "Crash out": Fluorinated compounds are hydrophobic. If your sample diluent is 100% organic (e.g., MeOH) and your mobile phase is 95% Water (initial gradient), the sample may precipitate upon injection.
-
Fix: Match the sample diluent to the starting mobile phase conditions (e.g., 10% ACN / 90% Water).
-
References
-
Regalado, E. L., et al. (2015).[8] Evaluation of fluorine-containing stationary phases for the chromatographic separation of fluorine-containing pharmaceuticals.[2][8] Journal of Chromatography A. Link
-
Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing and High pH Applications.Link
-
Thermo Fisher Scientific. (2021). Charged Aerosol Detection for Non-Chromophoric Compounds.[5][6][7]Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. (Discusses fluorine inductive effects on pKa). Link
-
Waters Corporation. Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. daneshyari.com [daneshyari.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 7. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 8. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving 3,4-Difluoro-benzenepropanamine peak tailing in chromatography
Topic: Resolving 3,4-Difluoro-benzenepropanamine Peak Tailing
Case ID: 34DF-BP-TAIL Status: Open Severity: High (Impacts Quantification & Resolution) Applicable Systems: HPLC, UHPLC, LC-MS
Executive Summary
3,4-Difluoro-benzenepropanamine is a primary amine with a lipophilic fluorinated aromatic ring.[1] The observed peak tailing is a classic symptom of secondary silanol interactions .[1][2][3] At standard chromatographic pH (2.5 – 7.0), the amine moiety is protonated (
This guide provides a modular troubleshooting protocol to neutralize these interactions through Mobile Phase Engineering and Stationary Phase Selection.
Module 1: The Mechanistic Root Cause
To resolve the issue, you must first understand the molecular behavior at the column surface. The fluorine atoms at the 3,4-positions increase the hydrophobicity of the phenyl ring, but the primary amine remains a strong base (pKa
-
The Conflict:
-
Analyte State: At neutral or acidic pH, the amine accepts a proton, becoming positively charged.
-
Surface State: Silica columns possess residual silanol groups. Above pH 3.5, these groups lose protons, becoming negatively charged.
-
Result: The electrostatic attraction acts as a secondary retention mechanism, delaying a portion of the analyte population and causing the "tail."
-
Visualization: Silanol-Amine Interaction Pathway
Figure 1: Mechanism of secondary interactions between the protonated amine and ionized surface silanols causing peak tailing.[2]
Module 2: Mobile Phase Optimization Protocols
Adjusting the mobile phase is the most immediate fix. You have three viable strategies depending on your detection method (UV vs. MS).
Strategy A: The "Sacrificial Base" (UV Detection Only)
Best for: Traditional silica columns where pH range is limited.
Protocol:
-
Additive: Add Triethylamine (TEA) to your aqueous buffer.
-
Concentration: 5 mM to 10 mM (approx. 0.1% v/v).
-
Mechanism: TEA is a tertiary amine that sterically fits into silanol cavities better than your bulky analyte. It saturates the active sites (
), effectively "capping" them so your analyte passes without binding. -
Caution: TEA suppresses ionization in LC-MS; use only for UV/PDA.
Strategy B: The "High pH" Approach (LC-MS Compatible)
Best for: Hybrid (H-Class) or Polymer columns.
Protocol:
-
Buffer: Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
Target pH: Adjust pH to 10.5 – 11.0 .
-
Mechanism: At pH > pKa, the 3,4-Difluoro-benzenepropanamine is deprotonated (neutral). Neutral molecules do not interact with charged silanols.
-
Requirement: You must use a column rated for high pH (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO). Standard silica dissolves at pH > 8.
Strategy C: The "Ion Pairing" Approach (Low pH)
Best for: Standard C18 columns when high pH is not an option.
Protocol:
-
Additive: Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).
-
Concentration: 0.05% - 0.1% v/v.
-
Mechanism: TFA forms a neutral ion pair with the amine (
). This neutral complex exhibits better peak shape and retention on hydrophobic C18 chains. -
Trade-off: TFA can cause signal suppression in MS and is difficult to wash out of the system.
Comparative Data: Mobile Phase Modifiers
| Modifier Strategy | pH Range | Mechanism | MS Compatibility | Tailing Factor ( |
| None (Formic Acid) | 2.5 - 4.0 | None (Control) | Excellent | 1.8 - 2.5 (Poor) |
| Triethylamine (TEA) | 7.0 | Silanol Blocking | Poor (Suppression) | 1.0 - 1.2 (Ideal) |
| High pH ( | 10.5 | Amine Neutralization | Good | 0.9 - 1.1 (Ideal) |
| TFA (Ion Pair) | 2.0 | Ion Pairing | Fair (Suppression) | 1.1 - 1.3 (Good) |
Module 3: Stationary Phase Selection
If mobile phase adjustments are insufficient, the column chemistry must be upgraded.
1. Charged Surface Hybrid (CSH) Columns These columns have a slight positive charge applied to the surface. This repels the positively charged amine, preventing it from reaching the underlying silanols.
-
Recommendation: Waters CSH C18.
2. Polar Embedded Groups These phases have a polar group (like an amide or carbamate) embedded in the alkyl chain. This creates a "water shield" near the surface that masks silanols.
-
Recommendation: Agilent ZORBAX Bonus-RP or Phenomenex Synergi Fusion.
3. Bidentate End-Capping Ensure your column is "fully end-capped." This means small reagents (like trimethylchlorosilane) were reacted with the silica to cover accessible silanols after the main C18 bonding.
Module 4: Troubleshooting Workflow (Decision Tree)
Follow this logic path to systematically resolve the tailing.
Figure 2: Step-by-step decision matrix for selecting the correct resolution strategy.
FAQ: Frequently Asked Questions
Q: How do I calculate if my tailing is acceptable?
A: Use the USP Tailing Factor (
-
Target:
-
Fail:
Q: Why does the 3,4-difluoro substitution matter? A: While the amine causes the tailing, the fluorines make the molecule more lipophilic than standard benzenepropanamine. This requires a stronger organic eluent (higher % Acetonitrile/Methanol), which can sometimes expose more silanols if the surface "dewets." Ensure your column is compatible with 100% aqueous conditions if running a gradient starting at 0% organic.
Q: Can I just increase the temperature? A: Yes. Increasing column temperature to 40°C or 50°C improves mass transfer kinetics and reduces the viscosity of the mobile phase. This often sharpens peaks but is rarely a complete cure for chemical tailing on its own.
References
-
Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ChromAcademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]
-
McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Efficiency of Silica-Based Stationary Phases in Hydrophilic Interaction Chromatography. Journal of Chromatography A. [Link]
Sources
Validation & Comparative
Comparative 1H NMR Analysis: 3,4-Difluoro-benzenepropanamine
Executive Summary
3,4-Difluoro-benzenepropanamine (CAS: 115279-39-7) is a critical fluorinated building block in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of anti-thrombotic agents and serotonin reuptake inhibitors.
This guide provides an in-depth technical analysis of its
Theoretical Framework: The Fluorine Effect
To accurately interpret the spectrum of 3,4-Difluoro-benzenepropanamine, one must account for the specific magnetic properties of the fluorine substituents.
-
Electronegativity: The high electronegativity of fluorine (
) causes significant deshielding of the ortho protons, shifting them downfield. -
Spin-Spin Coupling:
F is a spin-1/2 nucleus (100% natural abundance). It couples strongly with H, resulting in large coupling constants ( ) that split proton signals beyond the standard rule observed in non-fluorinated aromatics.
Key Coupling Constants (Typical Ranges)
- (ortho): 7.0 – 10.0 Hz (Dominant splitting factor)
- (meta): 4.0 – 8.0 Hz (Secondary splitting)
- (para): 0 – 2.0 Hz (Often unresolved broadening)
Experimental Protocol
Reliable spectral data requires a standardized acquisition workflow to minimize solvent effects and exchange broadening.
Sample Preparation & Acquisition
-
Solvent: Chloroform-d (
) is preferred for resolution. DMSO- may be used if the amine salt is analyzed, but it may obscure the amine protons due to water exchange. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS,
0.00 ppm).[1]
Workflow Visualization
The following diagram outlines the self-validating workflow for acquiring and processing the data.
Figure 1: Standardized NMR acquisition workflow ensuring data integrity and reproducibility.
Spectral Analysis: 3,4-Difluoro-benzenepropanamine
The molecule consists of two distinct regions: the aliphatic propyl-amine chain and the aromatic difluoro-substituted ring.
The Aliphatic Region (High Field)
The propyl chain follows a classic
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| ~2.65 | Triplet ( | 2H | Benzylic protons. Deshielded by the aromatic ring. | |
| ~2.72 | Triplet ( | 2H | Adjacent to Nitrogen. Deshielded by electronegative N. | |
| ~1.75 | Quintet (Multiplet) | 2H | Shielded central methylene. Splits by both | |
| -NH | 1.2 - 2.0 | Broad Singlet | 2H | Exchangeable. Shift varies with concentration/water content. |
The Aromatic Region (Low Field)
This is the diagnostic region. The 3,4-difluoro substitution leaves protons at positions 2, 5, and 6.
-
H5 (Proton at position 5): Located between F4 and H6.[2]
-
Splitting: It sees a large
from F4 and a smaller from H6. -
Appearance:ddd (Doublet of doublet of doublets) or apparent dt (doublet of triplets) depending on resolution.
-
Shift: ~7.05 - 7.15 ppm.[3]
-
-
H2 (Proton at position 2): Located between the alkyl chain and F3.
-
Splitting: It has no ortho protons. It couples primarily to F3 (small
) and F4 (meta ). -
Appearance:dd (Doublet of doublets) or multiplet . Often appears as a narrow multiplet due to lack of large H-H coupling.
-
Shift: ~6.85 - 6.95 ppm.
-
-
H6 (Proton at position 6): Located between the alkyl chain and H5.
-
Splitting: Ortho coupling to H5 (
Hz) and meta coupling to F4. -
Appearance:bd (Broad doublet) or dm (Doublet of multiplets).
-
Shift: ~6.90 - 7.00 ppm.
-
Comparative Performance: Distinguishing Isomers
The primary challenge in synthesis is ensuring regio-selectivity. The 3,4-difluoro product must be distinguished from the 2,4-difluoro and 3,5-difluoro impurities.
Comparison Table: Diagnostic Signals
| Feature | 3,4-Difluoro (Target) | 2,4-Difluoro (Alternative 1) | 3,5-Difluoro (Alternative 2) |
| Symmetry | Asymmetric | Asymmetric | Symmetric ( |
| Aromatic Integration | 3 distinct regions (1:1:1) | 3 distinct regions (1:1:1) | 2 regions (2:1) |
| Diagnostic Peak | H5 appears as a complex ddd due to strong F-coupling. | H3 is "sandwiched" between two Fluorines. Appears as a td (triplet of doublets) with very high upfield shift (~6.7 ppm). | H4 (between Fs) appears as a tt (triplet of triplets) due to coupling to two equivalent F atoms. |
| Performance | High complexity. Requires analysis of coupling constants. | High resolvability. The H3 signal is chemically distinct (shielded). | Highest resolvability. Symmetry simplifies the spectrum drastically. |
Decision Logic for Isomer Identification
Use the following logic tree to rapidly classify your synthesized material based on the aromatic region of the
Figure 2: Decision tree for rapid differentiation of difluoro-benzenepropanamine isomers.
Troubleshooting & Validation
When analyzing the 3,4-Difluoro-benzenepropanamine spectrum, researchers often encounter specific artifacts.
-
Amine Proton Disappearance: If the broad singlet at ~1.5 ppm is missing, the sample may be too dilute, or the solvent may contain traces of acid (forming
).-
Solution: Add a drop of
(peak disappears) to confirm assignment, or treat solvent with basic alumina.
-
-
Aromatic Overlap: At 300 MHz, the H2, H5, and H6 signals may overlap significantly.
-
Solution: Acquire data at 500 MHz or higher. Alternatively, use
F NMR to confirm the presence of two distinct fluorine environments (unlike the equivalent fluorines in the 3,5-isomer).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general fluorobenzene spectral data).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link] (Reference for specific F-H coupling mechanisms).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified resource for chemical shift prediction logic).
Sources
19F NMR chemical shifts of 3,4-difluoro-substituted amines
19F NMR Chemical Shifts of 3,4-Difluoro-Substituted Amines: A Comparative Guide
Executive Summary
The 3,4-difluoro-substituted amine motif—particularly in pyrrolidine and piperidine scaffolds—is a high-value structural element in modern drug discovery. It is used to modulate pKa (lowering basicity), enhance metabolic stability, and restrict molecular conformation via the fluorine gauche effect .
For researchers, the critical challenge is not just synthesis but the unambiguous assignment of stereochemistry (cis vs. trans) and ring conformation. This guide compares the 19F NMR signatures of these isomers, providing a self-validating protocol for structural assignment.
Part 1: Mechanistic Expertise & The "Why" Behind the Shifts
To interpret the NMR data correctly, one must understand the underlying stereoelectronic forces. The chemical shift (
The Fluorine Gauche Effect
In 1,2-difluoroalkanes (like 3,4-difluoropyrrolidine), the C–F bonds prefer to be gauche (dihedral angle
-
Mechanism: Hyperconjugation (
) and electrostatic attraction. -
Impact on NMR: This preference biases the ring pucker.
-
Cis-isomer: The fluorines are naturally gauche. The ring adopts a pucker that maximizes this overlap, often placing one fluorine pseudo-axial and the other pseudo-equatorial.
-
Trans-isomer: The fluorines are geometrically anti in a planar ring. To achieve the stabilizing gauche interaction, the ring must twist significantly, or the molecule accepts the destabilized anti conformation. This stress manifests in distinct coupling constants (
).
-
Chemical Shift Anisotropy (CSA)
-
Pseudo-axial Fluorine: Typically appears downfield (deshielded) due to 1,3-diaxial-like steric compression and orbital overlap.
-
Pseudo-equatorial Fluorine: Typically appears upfield (shielded).
-
Diagnostic Value: In cis-3,4-difluoro systems, you often see a wide chemical shift separation (
) between the two fluorines. In trans systems, the environments are often more averaged or symmetric, leading to a smaller .
Part 2: Comparative Data & Decision Matrix
The following data compares the cis and trans isomers of 3,4-difluoropyrrolidine (the most common scaffold).
Table 1: 19F NMR Diagnostic Parameters (Referenced to CFCl = 0 ppm)
| Parameter | Cis-3,4-Difluoropyrrolidine | Trans-3,4-Difluoropyrrolidine | Mechanistic Reason |
| -180 to -205 ppm | -180 to -205 ppm | Typical range for secondary alkyl fluorides. | |
| Large (> 10-15 ppm) | Small (< 5 ppm) | Cis isomers have distinct pseudo-axial/equatorial environments; Trans isomers are often C2-symmetric or rapidly averaging.[1] | |
| Small (< 8 Hz) | Large (12 - 25 Hz) | Cis fluorines are gauche ( | |
| Complex multiplets | Distinct patterns | Dependent on H-F dihedral angles. | |
| Conformation | Locked (distinct pucker) | Flexible / Averaged | Gauche effect reinforces cis pucker but fights trans geometry. |
Note: Absolute chemical shift values vary by solvent and N-substituent. The coupling constant (
) is the most reliable metric for stereochemical assignment.
Table 2: 3,4-Difluoropiperidine Conformational Preferences
Unlike pyrrolidines, piperidines have a defined chair conformation.
| Isomer | Preferred Conformation | 19F NMR Signature |
| Cis-3,4-Difluoro | Axial / Equatorial | Two distinct signals.[2] One broad (axial F, large |
| Trans-3,4-Difluoro | Diaxial (Polar solvents) or Diequatorial | Diaxial: Both F signals broad (large |
Part 3: Visualization of Structural Assignment
The following diagram illustrates the logical workflow for assigning stereochemistry using 19F NMR data.
Caption: Decision tree for assigning cis/trans stereochemistry in 3,4-difluoro amines based on 19F NMR parameters.
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, follow this optimized protocol.
Sample Preparation
-
Solvent Choice: Use CD
CN (Acetonitrile-d3) or DMSO-d6 .-
Reasoning: Non-polar solvents like CDCl
can induce aggregation in amines, broadening signals. Polar solvents stabilize specific conformers, sharpening the multiplets.
-
-
Concentration: 5–10 mg/mL is sufficient due to the high sensitivity of 19F (83% of 1H).
-
Internal Standard: Use
-trifluorotoluene ( = -63.7 ppm) or fluorobenzene ( = -113.1 ppm).-
Avoid: TFA (Trifluoroacetic acid) if your amine is acid-sensitive, as protonation drastically shifts the amine's 19F signals.
-
Acquisition Parameters
-
Spectral Width: Set to at least 200 ppm (-50 to -250 ppm) to capture all signals.
-
Pulse Sequence:
-
19F{1H} (Proton Decoupled): Essential for initial assignment. Collapses complex multiplets into singlets (or doublets if
is present), allowing easy measurement of and . -
19F Coupled: Run this second to extract
values, which help assign pseudo-axial vs. pseudo-equatorial orientations.
-
-
Relaxation Delay (D1): Set to
3 seconds. Fluorine T1 relaxation times can be long; a short D1 will reduce integration accuracy.
Data Processing
-
Zero Filling: Fill to at least 64k or 128k points to resolve small coupling constants (
Hz). -
Line Broadening: Use a small value (0.3 - 0.5 Hz) to avoid masking fine coupling structure.
References
-
Linclau, B. et al. (2018). "The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers." Beilstein Journal of Organic Chemistry. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Renner, C. et al. (2005). "4,4-Difluoroproline as a unique 19F NMR probe of proline conformation." Journal of the American Chemical Society. Link[1]
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Fluorine-19 NMR Experiments." Link[1]
-
University of Colorado. "19F NMR Reference Standards." Link
Sources
Technical Comparison Guide: Mass Spectrometric Profiling of 3,4-Difluoro-benzenepropanamine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3,4-Difluoro-benzenepropanamine (CAS: 10250-78-9), comparing it against its non-fluorinated parent and structural isomers.
Executive Summary
3,4-Difluoro-benzenepropanamine (also known as 3-(3,4-Difluorophenyl)propylamine) is a fluorinated primary amine often utilized as a building block in medicinal chemistry for enhancing metabolic stability and lipophilicity.
In mass spectrometry (MS), this molecule exhibits a distinct "dual-zone" fragmentation behavior:
-
The Aliphatic Zone: Dominated by the primary amine chain, yielding a consistent base peak at m/z 30 (identical to non-fluorinated analogs).
-
The Aromatic Zone: Characterized by a mass shift of +36 Da relative to benzenepropanamine, serving as the diagnostic fingerprint for the specific difluoro-substitution pattern.
This guide details the mechanistic pathways (EI and ESI) to allow researchers to confidently identify this compound and differentiate it from regioisomers.
Chemical Specifications & Instrumentation
| Feature | Specification |
| IUPAC Name | 3-(3,4-Difluorophenyl)propan-1-amine |
| Molecular Formula | C |
| Molecular Weight | 171.19 g/mol |
| Monoisotopic Mass | 171.086 g/mol |
| Key Substituents | Primary Amine (-NH |
| LogP (Predicted) | ~1.8 - 2.1 (Higher lipophilicity than non-fluorinated parent) |
Recommended Protocols
-
GC-MS (Electron Ionization):
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet: 250°C, Splitless.
-
Source Temp: 230°C.
-
Energy: 70 eV.
-
-
LC-MS (Electrospray Ionization):
-
Mobile Phase: A: 0.1% Formic Acid in H
O; B: Acetonitrile. -
Mode: Positive Mode (+ESI).
-
Cone Voltage: 30V (Generic).
-
Fragmentation Analysis: Electron Ionization (EI)[1]
Under hard ionization (70 eV), the molecule undergoes extensive fragmentation. The spectrum is dominated by
Pathway A: -Cleavage (The Base Peak)
The nitrogen lone pair drives the homolytic cleavage of the C-C bond adjacent to the
-
Mechanism: Radical site initiation on Nitrogen
cleavage of the C -C bond. -
Fragment: Methyleniminium ion (
). -
m/z Observed: 30 (Base Peak, 100% Relative Abundance).[1]
-
Diagnostic Value: Confirms the presence of a primary amine on a primary carbon. This peak is invariant regardless of ring substitution.
Pathway B: Benzylic Cleavage (The Ring Fingerprint)
Cleavage occurs at the bond beta to the aromatic ring, driven by the stability of the resulting carbocation.
-
Mechanism: Formation of the 3,4-difluorobenzyl cation, which rapidly rearranges to the 3,4-difluorotropylium ion .
-
Calculation:
-
m/z Observed: 127 .
-
Diagnostic Value: This peak confirms the specific fluorination of the ring.
Pathway C: Alkene Elimination (McLafferty-like / Distonic)
Loss of neutral ammonia (
-
Fragment: 3,4-difluoro-allylbenzene radical cation (
). -
Calculation:
. -
m/z Observed: 154 (and m/z 153 for the Indan-like cation).
Comparative Data Table (EI Mode)
| Ion Identity | Benzenepropanamine (Control) | 3,4-Difluoro-benzenepropanamine | Mass Shift ( |
| Molecular Ion ( | 135 | 171 | +36 |
| Base Peak ( | 30 | 30 | 0 |
| Tropylium Ion | 91 | 127 | +36 |
| Phenyl cation | 77 | 113 | +36 |
| [M - NH | 118 | 154 | +36 |
Fragmentation Analysis: Electrospray Ionization (ESI)[6][7][8]
In LC-MS/MS, the fragmentation is softer and proton-driven.
-
Precursor Ion:
. -
Primary Transition: Loss of
(17 Da).- (3-(3,4-difluorophenyl)propyl cation).
-
Secondary Transition: Formation of the benzylic cation.
- (3,4-difluorotropylium).
Visualizing the Fragmentation Pathways[2][6][7][9]
The following diagram maps the logical flow of fragmentation from the parent molecule to its diagnostic ions.
Caption: Mechanistic fragmentation map comparing EI (hard ionization) and ESI (soft ionization) pathways for 3,4-Difluoro-benzenepropanamine.
Differentiation from Isomers
A critical challenge in drug development is distinguishing the 3,4-difluoro isomer from the 2,4- or 2,5-difluoro isomers.
-
Mass Spectrometry Limit: The EI spectra of positional isomers (e.g., 2,4-difluoro vs 3,4-difluoro) are nearly identical because the tropylium ion formation scrambles the ring carbons/hydrogens/fluorines. The m/z 127 and m/z 30 peaks will appear in all isomers.
-
Resolution Strategy:
-
Chromatographic Separation: Isomers must be separated by retention time on a high-polarity GC column (e.g., wax phase) or C18 HPLC column. The 3,4-isomer typically elutes later than ortho-substituted isomers (2,x-difluoro) due to steric effects and polarity.
-
Derivatization: Derivatization with TFAA (Trifluoroacetic anhydride) creates characteristic retention time shifts but does not significantly alter the fragmentation uniqueness between isomers.
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzenepropanamine (Control). National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Compound Summary: 3-Phenylpropylamine.[5] National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and tropylium mechanisms).
-
NIST Chemistry WebBook. 3,4-Difluorobenzyl alcohol (Reference for 3,4-difluorobenzyl cation stability). Available at: [Link]
Sources
- 1. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemconnections.org [chemconnections.org]
- 4. Tropylium cation - Wikipedia [en.wikipedia.org]
- 5. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Infrared (IR) Spectroscopy of 3,4-Difluorobenzenepropanamine
Executive Summary
3,4-Difluorobenzenepropanamine (CAS: 115279-39-7) is a critical intermediate in the synthesis of diverse pharmaceutical agents, particularly those targeting cardiovascular and neurological pathways.[1] Its structural integrity—defined by the vicinal difluoro-substitution on the aromatic ring and the primary amine terminus—is paramount for downstream efficacy.
This guide provides a technical analysis of the compound's Infrared (IR) spectral signature.[2][3][4][5][6][7][8] Unlike basic spectral lists, this document focuses on comparative diagnostics : distinguishing the target product from its immediate precursors (nitriles/acids) and structural isomers (e.g., 2,4-difluoro analogues) to support rigorous Quality Control (QC) and reaction monitoring.[1]
Spectral Fingerprint Analysis[2][7][9]
The IR spectrum of 3,4-difluorobenzenepropanamine is a superposition of three distinct chemical moieties: the primary amine, the aliphatic propyl chain, and the 1,2,4-trisubstituted fluorinated benzene ring.
Characteristic Peak Assignments
The following table synthesizes field data for the specific functional groups present in the target molecule.
| Frequency Region (cm⁻¹) | Intensity | Functional Group Assignment | Mechanistic Insight |
| 3380 – 3290 | Medium, Doublet | N–H Stretch (Primary Amine) | Diagnostic doublet (asymmetric & symmetric stretching).[1] Absence of this doublet suggests tertiary amine formation or salt formation. |
| 3050 – 3010 | Weak | C–H Stretch (Aromatic) | Characteristic of sp² hybridized carbons in the benzene ring. |
| 2960 – 2850 | Medium-Strong | C–H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the propyl chain (-CH₂-).[1] |
| 1620 – 1580 | Medium | N–H Bend (Scissoring) | Confirms primary amine.[1] Often overlaps with aromatic ring breathing modes.[1] |
| 1600 & 1510 | Variable | C=C Ring Stretch | Skeletal vibrations of the benzene ring. |
| 1280 – 1150 | Very Strong | C–F Stretch | Critical Identifier. The C–F bond is highly polar, resulting in intense absorption. The vicinal (3,4) pattern creates specific coupling bands in this region.[1] |
| 1020 – 1250 | Medium | C–N Stretch | Aliphatic amine C-N bond vibration. |
| 880 & 820 | Strong | C–H Out-of-Plane (OOP) Bend | Substitution Pattern. Diagnostic for 1,2,4-trisubstituted benzene.[1] • ~880 cm⁻¹: Isolated H (Position 2)[1]• ~820 cm⁻¹: Adjacent H’s (Positions 5,6) |
Technical Note: The "fingerprint region" (1500–600 cm⁻¹) is sensitive to the specific crystal packing (if solid) or solvation (if liquid).[1] For 3,4-difluoro substitution, the C-F stretching bands are often the most intense features in the spectrum, dominating the 1200 cm⁻¹ region.
Comparative Analysis: Product vs. Alternatives
In a drug development context, the "alternatives" are often the impurities or starting materials. IR is most powerful here as a binary "Go/No-Go" gate for reaction completion.[1]
Comparison 1: Reaction Monitoring (Reduction of Nitrile)
The most common synthesis route involves reducing 3-(3,4-difluorophenyl)propanenitrile .[1]
| Feature | Target: Amine Product | Precursor: Nitrile | Precursor: Carboxylic Acid |
| Diagnostic Peak | 3300–3400 cm⁻¹ (Doublet) | 2240–2260 cm⁻¹ (Sharp) | 1700–1725 cm⁻¹ (Strong) |
| Assignment | N-H Stretch | C≡N Stretch | C=O[1] Carbonyl Stretch |
| QC Decision | Presence = Product Formation | Presence = Incomplete Reaction | Presence = Oxidation/Impurity |
Comparison 2: Isomer Differentiation (3,4- vs. 2,4-difluoro)
Distinguishing the 3,4-isomer from the 2,4-isomer by IR alone is challenging because both are 1,2,4-trisubstituted benzenes .[1] Both will exhibit similar OOP bending patterns (800–900 cm⁻¹).[1]
-
3,4-Difluoro (Vicinal): Fluorines are adjacent.[1] This often leads to a specific splitting or broadening of the C-F bands (~1200 cm⁻¹) due to strong coupling.
-
2,4-Difluoro (Meta): Fluorines are separated by a carbon. The electronic environment is different, often shifting the C-F stretch to slightly higher frequencies compared to the vicinal pair.
-
Recommendation: While IR can flag gross errors, ¹H-NMR is the superior tool for distinguishing these specific isomers (coupling constants of aromatic protons differ significantly).[1] Use IR to confirm functional group transformation, not isomeric purity.
Experimental Protocol
To ensure reproducible data for regulatory filing or internal QC, follow this self-validating protocol.
Method: Liquid Film (Neat) or ATR
Since 3,4-difluorobenzenepropanamine is a liquid at room temperature (or a low-melting solid), Attenuated Total Reflectance (ATR) is the preferred method.[1]
-
System Blank: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to verify no contamination (look for C-H stretches at 2900 cm⁻¹).
-
Sample Application: Apply 10–20 µL of the neat amine to the crystal.
-
Caution: Amines avidly absorb atmospheric CO₂ to form carbamates. Analyze immediately after dispensing.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32[1]
-
Range: 4000 – 600 cm⁻¹
-
-
Validation (Self-Check):
-
Check for a broad band at ~3300 cm⁻¹ (N-H).[4]
-
CO₂ Check: If a doublet appears at 2350 cm⁻¹, the background subtraction was poor, or the path length is fluctuating. Re-run background.
-
Carbamate Check: If a new peak appears near 1640–1560 cm⁻¹ over time, the sample is reacting with air.
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for using IR spectroscopy as a QC gate during the synthesis of 3,4-difluorobenzenepropanamine.
Figure 1: QC Decision Tree for 3,4-difluorobenzenepropanamine synthesis. This workflow prioritizes the exclusion of precursors before confirming product identity.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 1,2-Difluorobenzene (ortho-difluorobenzene). NIST Chemistry WebBook, SRD 69.[9] Available at: [Link][1]
-
Specac Application Notes. Interpreting Infrared Spectra: Amines and Nitriles. Specac Ltd. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table & Functional Group Analysis. Available at: [Link]
-
PubChem. 3-(3,4-Difluorophenyl)propan-1-amine Compound Summary. National Library of Medicine. Available at: [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(3,4-Dimethoxyphenyl)-propionic acid [webbook.nist.gov]
A Comparative Analysis of 3,4-difluoro- vs. 2,4-difluoro-benzenepropanamine Activity at Monoamine Transporters
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Significance of Fluorination in Phenethylamine Analogs
The primary targets for these compounds are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters are critical for regulating neurotransmitter levels in the synapse and are the targets for a wide range of therapeutics and psychoactive substances.[1][2] Understanding how the positional isomerization of fluorine on the phenyl ring influences activity at these transporters is crucial for the rational design of novel central nervous system (CNS) agents.
Inferred Structure-Activity Relationship and Hypothesized Activity Profiles
The position of halogen substituents on the phenyl ring of phenethylamines significantly impacts their potency and selectivity for DAT, NET, and SERT.
3,4-Difluorobenzenepropanamine: The 3,4-disubstitution pattern is found in several well-known psychoactive compounds, including 3,4-methylenedioxymethamphetamine (MDMA). Generally, substitutions at the 3- and 4-positions of the phenyl ring can enhance activity at the serotonin transporter. For instance, 3,4-difluoroamphetamine (DFA) has been shown to be a serotonin releasing agent, although with weaker affinity for SERT compared to 3,4-methylenedioxyamphetamine (MDA).[3] Based on this, it is hypothesized that 3,4-difluorobenzenepropanamine will exhibit a preference for SERT over DAT and NET, potentially acting as a serotonin releasing agent or reuptake inhibitor.
2,4-Difluorobenzenepropanamine: Substitution at the 2-position of the phenyl ring often introduces steric hindrance that can alter the binding orientation of the molecule within the transporter. This can lead to a decrease in potency at all three monoamine transporters compared to its 4-substituted or 3,4-disubstituted counterparts. However, the 4-fluoro substitution is known to be compatible with high affinity at DAT and NET, as seen in 4-fluoroamphetamine (4-FA).[4] Therefore, it is plausible that 2,4-difluorobenzenepropanamine will have a more balanced profile or a slight preference for DAT and NET over SERT, but with overall reduced potency compared to 4-FA due to the 2-fluoro substitution.
The following diagram illustrates the hypothesized interaction of these compounds with monoamine transporters.
Caption: Hypothesized primary targets for 3,4- and 2,4-difluorobenzenepropanamine.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison based on the inferred SAR discussed above. It is critical to note that these are predicted values and require experimental validation.
| Compound | Predicted Primary Target(s) | Predicted Potency (IC50/Ki) | Predicted Mechanism of Action |
| 3,4-Difluorobenzenepropanamine | SERT > DAT/NET | Moderate to High at SERT | Releasing Agent/Reuptake Inhibitor |
| 2,4-Difluorobenzenepropanamine | DAT/NET > SERT | Low to Moderate at DAT/NET | Reuptake Inhibitor |
Experimental Protocols for Direct Comparison
To empirically determine the activity profiles of 3,4- and 2,4-difluorobenzenepropanamine, a series of in vitro and in vivo experiments are necessary. The following protocols outline a standard approach for characterizing these compounds.
In Vitro Monoamine Transporter Binding and Uptake Assays
This workflow is designed to determine the affinity (Ki) and functional potency (IC50) of the test compounds at DAT, NET, and SERT.
Caption: Workflow for in vitro characterization of monoamine transporter activity.
Step-by-Step Methodology: Radioligand Binding Assay (Example for DAT)
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428), and a range of concentrations of the test compound (3,4- or 2,4-difluorobenzenepropanamine).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor like cocaine).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
A similar protocol would be followed for NET and SERT, using appropriate radioligands (e.g., [³H]nisoxetine for NET and [³H]citalopram for SERT).
In Vivo Behavioral Assays
To assess the functional consequences of monoamine transporter activity, in vivo behavioral assays in rodents are essential.
Locomotor Activity:
-
Habituation: Place individual mice or rats in open-field arenas and allow them to habituate for a set period.
-
Drug Administration: Administer either vehicle, 3,4-difluorobenzenepropanamine, or 2,4-difluorobenzenepropanamine via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated activity monitors for a specified duration.
-
Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. An increase in locomotor activity is often associated with dopaminergic and noradrenergic stimulation.
Drug Discrimination:
This assay can determine if the subjective effects of the test compounds are similar to those of known drugs of abuse, such as cocaine (a DAT inhibitor) or MDMA (a SERT releaser).
-
Training: Train animals to press one of two levers to receive a food reward after being administered a known drug (e.g., cocaine) and the other lever after receiving vehicle.
-
Testing: Once trained, administer a test dose of 3,4- or 2,4-difluorobenzenepropanamine and record which lever the animal predominantly presses.
-
Analysis: If the animals press the drug-appropriate lever, it suggests that the test compound has subjective effects similar to the training drug.
Conclusion and Future Directions
While a definitive comparison of the activity of 3,4-difluoro- and 2,4-difluoro-benzenepropanamine awaits direct experimental investigation, the principles of structure-activity relationships in fluorinated phenethylamines provide a strong basis for forming testable hypotheses. It is anticipated that the 3,4-difluoro isomer will exhibit a preference for the serotonin transporter, while the 2,4-difluoro isomer may have a more balanced or dopamine/norepinephrine-selective profile, albeit with potentially lower overall potency.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the precise pharmacological profiles of these compounds. Such studies will not only provide valuable data on these specific molecules but also contribute to a deeper understanding of the nuanced effects of fluorine substitution in designing the next generation of CNS-active agents.
References
- Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current opinion in neurobiology, 10(3), 328-336.
- Dalley, J. W., & Roiser, J. P. (2012). Dopamine, serotonin and impulsivity. Neuroscience, 215, 42-58.
- Gobbi, M., & Mennini, T. (2002). The role of monoamine transporters in the action of antidepressant drugs. Current pharmaceutical design, 8(2), 113-124.
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
- Roman, D. L., Saldaña, S. N., Nichols, D. E., Carroll, F. I., & Barker, E. L. (2004). Distinct molecular recognition of psychostimulants by human and Drosophila serotonin transporters. The Journal of pharmacology and experimental therapeutics, 308(2), 679–687.
- Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2006). Relationship between the reinforcing and neurochemical effects of amphetamine and amphetamine analogs. The Journal of pharmacology and experimental therapeutics, 317(2), 769-777.
- Dal Cason, T. A. (2001). The characterization of some 2, 5-dimethoxy-amphetamine derivatives.
- Marona-Lewicka, D., Rhee, G. S., Sprague, J. E., & Nichols, D. E. (1995). Psychostimulant-like effects of the potential neurotoxin 2, 5-dimethoxy-4-iodoamphetamine (DOI). Pharmacology Biochemistry and Behavior, 52(1), 111-115.
- Partilla, J. S., Dempsey, A. G., Nagpal, A. S., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246.
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A chemical love story. Transform press.
- Walline, C. C., Nichols, D. E., Carroll, F. I., & Barker, E. L. (2008). Comparative molecular field analysis using selectivity fields reveals residues in the third transmembrane helix of the serotonin transporter associated with substrate and antagonist recognition. The Journal of pharmacology and experimental therapeutics, 325(3), 791–800.
-
Wikipedia. (n.d.). 3,4-Difluoroamphetamine. In Wikipedia. Retrieved February 12, 2026, from [Link]
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Wikipedia. (n.d.). 4-Fluoroamphetamine. In Wikipedia. Retrieved February 12, 2026, from [Link]
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Wikipedia. (n.d.). Monoamine transporter. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Vesicular monoamine transporter 2. In Wikipedia. Retrieved February 12, 2026, from [Link]
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A Comparative Guide to Key Synthetic Intermediates in Ticagrelor Synthesis: The Cyclopropylamine Side-Chain vs. The Triazolopyrimidine Core
This guide provides an in-depth comparison of the synthetic strategies for two pivotal components in the total synthesis of Ticagrelor: the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side-chain and the substituted triazolopyrimidine core. Rather than a simple side-by-side feature list, this document delves into the strategic implications of their respective syntheses, offering insights into the chemical causality that informs process development and scale-up for this critical antiplatelet therapeutic.
Strategic Overview: Deconstructing Ticagrelor Synthesis
The synthesis of Ticagrelor, a complex, multi-chiral molecule, is a significant achievement in process chemistry. A convergent synthesis strategy is almost universally employed, where key fragments of the molecule are prepared separately and then coupled in the final stages. This approach is generally more efficient and leads to higher overall yields compared to a linear synthesis. The two fragments of focus here are the chiral cyclopropylamine side-chain, which is crucial for the molecule's interaction with the P2Y12 receptor, and the triazolopyrimidine core, which serves as the central scaffold.
The choice of synthetic route for each of these intermediates has profound implications for the overall efficiency, cost, and stereochemical purity of the final Active Pharmaceutical Ingredient (API).
The (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine Intermediate
The synthesis of this chiral cyclopropylamine is a critical challenge due to the presence of two contiguous stereocenters. The control of this stereochemistry is paramount for the pharmacological activity of Ticagrelor.
Synthetic Approach: Asymmetric Simmons-Smith Cyclopropanation
A common and effective method for the synthesis of this intermediate involves an asymmetric Simmons-Smith cyclopropanation reaction. This reaction creates the cyclopropane ring with the desired stereochemistry.
Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation
-
Preparation of the Chiral Auxiliary: A chiral ligand, such as a derivative of tartaric acid, is complexed with a diethylzinc solution. This in-situ-formed complex serves as the chiral catalyst.
-
Substrate Preparation: 3,4-Difluorocinnamic acid is converted to a suitable ester, for example, the ethyl ester.
-
Cyclopropanation: The ethyl 3,4-difluorocinnamate is dissolved in an appropriate solvent, such as dichloromethane. The pre-formed chiral zinc complex is then added, followed by the slow addition of diiodomethane. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to ensure high stereoselectivity.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The resulting cyclopropyl ester is then purified by column chromatography.
-
Conversion to the Amine: The purified ester is hydrolyzed to the corresponding carboxylic acid, which is then subjected to a Curtius or Hofmann rearrangement to yield the desired (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.
Causality Behind Experimental Choices:
-
Chiral Ligand: The choice of the chiral ligand is critical for inducing the high diastereoselectivity and enantioselectivity required. Tartrate-derived ligands are often chosen for their ready availability and proven effectiveness.
-
Low Temperature: Running the reaction at lower temperatures enhances the stability of the chiral complex and improves the stereochemical outcome by minimizing side reactions.
-
Slow Addition: The slow addition of diiodomethane helps to control the exothermicity of the reaction and maintain a consistent concentration of the reactive species, which is important for selectivity.
Data Summary: Performance of the Asymmetric Cyclopropanation Route
| Parameter | Typical Value | Source(s) |
| Diastereomeric Ratio | >95:5 | |
| Enantiomeric Excess | >98% ee | |
| Overall Yield | 60-70% |
The Triazolopyrimidine Core Intermediate
The synthesis of thetriazolo[4,5-d]pyrimidine core of Ticagrelor presents its own set of challenges, primarily related to the regioselective construction of the fused heterocyclic system.
Synthetic Approach: Sequential Ring Formation
A common strategy for the synthesis of the triazolopyrimidine core involves the sequential construction of the pyrimidine and then the triazole ring.
Experimental Protocol: Sequential Ring Formation
-
Pyrimidine Ring Formation: A substituted diamino-pyrimidine is often used as the starting material. For instance, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a known precursor.
-
Diazotization: The 5-amino group of the pyrimidine is diazotized using sodium nitrite in the presence of an acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Azide Formation and Cyclization: The resulting diazonium salt is then treated with sodium azide to form an azido intermediate, which undergoes spontaneous or heat-induced cyclization to form the triazolopyrimidine ring system.
-
Functionalization: The chloro groups on the pyrimidine ring can then be sequentially substituted to introduce the other necessary side chains of the Ticagrelor molecule.
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Conducting the reaction at 0-5 °C is a critical safety and yield-determining measure.
-
Sequential Substitution: The differential reactivity of the chloro groups on the pyrimidine ring allows for their selective, stepwise substitution. This control is essential for building the complex substitution pattern of Ticagrelor.
Visualizing the Synthetic Workflows
Caption: Convergent synthesis strategy for Ticagrelor.
Comparative Analysis and Strategic Integration
| Feature | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine Synthesis | Triazolopyrimidine Core Synthesis |
| Primary Challenge | Stereocontrol (two contiguous stereocenters) | Regiocontrol in heterocyclic ring formation |
| Key Transformation | Asymmetric Simmons-Smith Cyclopropanation | Diazotization followed by intramolecular cyclization |
| Critical Reagents | Chiral ligand, diethylzinc, diiodomethane | Sodium nitrite, sodium azide |
| Process Safety Considerations | Handling of pyrophoric diethylzinc | Stability of diazonium salts, handling of azides (potentially explosive) |
| Impact on Final API | Directly influences binding affinity and pharmacological activity | Forms the central scaffold for attaching other key functional groups |
The choice of specific synthetic routes for both the cyclopropylamine side-chain and the triazolopyrimidine core is a balancing act between achieving high stereochemical purity, maximizing yield, ensuring process safety, and minimizing cost. The convergent approach, where these two key intermediates are synthesized separately and then coupled, is a testament to the strategic planning required in modern pharmaceutical manufacturing. This strategy allows for the optimization of each synthetic pathway independently, ultimately leading to a more robust and efficient overall process for the production of Ticagrelor.
References
-
Development of a Scaleable Synthesis for the API Ticagrelor. Organic Process Research & Development. Available at: [Link]
- AstraZeneca, US Patent US6525060B1. Google Patents.
A Senior Application Scientist's Guide to Purity Analysis of 3,4-Difluoro-benzenepropanamine: An LC-MS-Centric Comparison
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. An impurity, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 3,4-Difluoro-benzenepropanamine, a key intermediate in various synthetic pathways. Our primary focus will be on High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), a technique that stands as the gold standard for its sensitivity and specificity.[3] We will dissect the causality behind method development choices, compare its performance against viable alternatives, and provide a robust, self-validating protocol.
The Analytical Imperative: Why Purity Profiling of 3,4-Difluoro-benzenepropanamine Matters
3,4-Difluoro-benzenepropanamine is a fluorinated aromatic amine, a structural motif common in modern pharmaceuticals. The introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity. However, the synthesis of such molecules can lead to a variety of impurities. These can include:
-
Process-Related Impurities: Unreacted starting materials, synthetic intermediates, and by-products from side reactions.[4]
-
Isomeric Impurities: Positional isomers (e.g., 2,3-difluoro or 3,5-difluoro analogues) that may be difficult to separate.
-
Degradation Products: Impurities formed during storage or under stress conditions like exposure to light, heat, or humidity.[2][5]
A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these potential impurities to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7]
Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the cornerstone of pharmaceutical analysis due to its powerful combination of chromatographic separation and mass-based detection.[8][9] This hyphenated technique provides the high sensitivity and selectivity required to detect and identify trace-level impurities within a complex matrix.[10]
The Logic of LC-MS Method Design
Developing a robust LC-MS method is a process of informed choices, each grounded in the physicochemical properties of the analyte and potential impurities.
-
Chromatographic Separation (The "LC"):
-
Stationary Phase: For a moderately polar compound like 3,4-Difluoro-benzenepropanamine, a Reversed-Phase C18 column is the logical first choice. The nonpolar C18 stationary phase provides effective retention for the aromatic ring, while allowing for elution with a suitable mobile phase.
-
Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier. We select 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) . The formic acid serves a dual purpose: it acidifies the mobile phase (pH ~2.7), ensuring the amine group of the analyte is protonated, which leads to sharper peak shapes and better retention on a C18 column. It is also a volatile buffer, making it perfectly compatible with mass spectrometry. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Elution Method: A gradient elution , starting with a high percentage of aqueous phase and gradually increasing the organic phase, is employed. This is critical because impurities can span a wide range of polarities; a gradient ensures that both polar and non-polar impurities are eluted from the column and detected.
-
-
Mass Spectrometric Detection (The "MS"):
-
Ionization Source: Electrospray Ionization (ESI) is the ideal choice for non-volatile, polar molecules like our target compound. Given the basic nature of the amine group, we operate in Positive Ion Mode (ESI+) , as the analyte will readily accept a proton to form a positive ion ([M+H]+).
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer provides high-resolution, accurate mass (HRAM) data. This is invaluable for impurity identification, as it allows for the determination of elemental compositions for both the parent drug and unknown peaks, facilitating structural elucidation.[10] A standard quadrupole can also be used effectively for routine quantification.[11]
-
Workflow for Purity Analysis by LC-MS
Caption: Workflow for LC-MS Purity Analysis.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive understanding requires comparing it to other established analytical methods.[3][12]
| Technique | Principle | Advantages for 3,4-Difluoro-benzenepropanamine | Limitations |
| LC-MS | Chromatographic separation followed by mass-based detection. | High Specificity & Sensitivity: Can distinguish between isomers and identify unknown impurities by mass.[3] Broad Applicability: Suitable for a wide range of non-volatile impurities. | Higher Cost & Complexity: Requires specialized equipment and expertise. Matrix Effects: Ionization efficiency can be suppressed by co-eluting compounds. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Excellent for Volatile Impurities: Ideal for identifying residual solvents and volatile synthetic by-products.[12] High Resolution: Capillary columns provide excellent separation efficiency. | Limited to Volatile/Thermostable Compounds: The analyte may require derivatization to increase volatility, adding a step to sample preparation. |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Definitive Structure Elucidation: Provides unambiguous structural information for unknown impurities.[3] Quantitative (qNMR): Can quantify compounds without needing a reference standard for each one. | Low Sensitivity: Requires significantly more sample than MS methods. Complex Spectra: Mixtures can result in overlapping signals that are difficult to interpret. |
| HPLC-UV | Chromatographic separation with detection based on UV light absorption. | Robust & Cost-Effective: Widely available and less expensive than MS. Good for Quantification: Excellent for routine purity checks when impurities are known and possess a UV chromophore. | Lack of Specificity: Cannot identify unknown impurities. Co-eluting compounds with similar UV spectra cannot be distinguished. |
Experimental Protocol: LC-MS Purity Analysis
This protocol is designed as a self-validating system, incorporating elements of system suitability to ensure data integrity, in line with ICH guidelines.[13][14]
1. Materials and Reagents
-
3,4-Difluoro-benzenepropanamine Reference Standard and Test Sample
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Methanol (LC-MS Grade) for cleaning
2. Instrumentation
-
HPLC or UHPLC system with a binary pump and autosampler.
-
Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
3. Chromatographic Conditions
-
Column: C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
4. Mass Spectrometer Conditions
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (N₂): 800 L/hr
-
Scan Range: 50 - 500 m/z
-
Acquisition Mode: Full Scan (for profiling) and Targeted MS/MS on the parent ion of 3,4-Difluoro-benzenepropanamine for confirmation.
5. Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask and dilute to volume with diluent.
-
Working Sample (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask and dilute to volume with diluent.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection.
6. System Suitability Test (SST)
-
Before running samples, inject the Reference Standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This ensures the system is performing with adequate precision.[13]
7. Analysis and Data Processing
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared working sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area normalization:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Identify any impurity peak exceeding the reporting threshold (e.g., 0.05% as per ICH Q3B guidelines) by examining its accurate mass and fragmentation pattern.[5] Compare fragmentation to the parent compound to hypothesize the impurity's structure.
Conclusion
The selection of an analytical method for purity determination is a critical decision in the pharmaceutical development pipeline. While techniques like GC-MS and NMR offer unique advantages for specific applications, LC-MS provides an unparalleled combination of sensitivity, selectivity, and broad applicability for the comprehensive impurity profiling of intermediates like 3,4-Difluoro-benzenepropanamine. By grounding our method development in the fundamental principles of chromatography and mass spectrometry and adhering to a framework of systematic validation, we can generate trustworthy and accurate data, ensuring the quality and safety of the final pharmaceutical product.
References
- AMSbiopharma. (2025).
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- ICH. (2023).
- Journal of Analytical Methods in Chemistry. (n.d.).
- Arborpharmchem. (2024).
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- IJRAR.org. (n.d.).
- ACS Publications. (2011).
- NETZSCH Analyzing & Testing. (2020).
- Alfa Chemistry. (2025).
- ACS Publications. (2020).
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
- World Journal of Pharmaceutical Research. (2023).
- Journal of the Chilean Chemical Society. (n.d.). A review on impurity profile of pharmaceuticals.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. jcchems.com [jcchems.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
Strategic Salt Selection for 3,4-Difluoro-benzenepropanamine: HCl vs. Organic Alternatives
Topic: Strategic Salt Selection & Crystal Engineering for 3,4-Difluoro-benzenepropanamine Content Type: Technical Comparison Guide & Experimental Protocol Audience: Pharmaceutical Scientists, Process Chemists, and Solid-State Researchers.
Executive Summary & Technical Context
3,4-Difluoro-benzenepropanamine (also known as 3-(3,4-difluorophenyl)propylamine) represents a critical pharmacophore in medicinal chemistry. The 3,4-difluoro substitution pattern is frequently employed to block metabolic oxidation at the phenyl ring (enhancing metabolic stability) and increase lipophilicity compared to the non-fluorinated parent.
However, the free base of this amine is typically a viscous oil or low-melting solid at room temperature, presenting significant challenges for purification, handling, and bioavailability.
This guide objectively compares the standard Hydrochloride (HCl) salt against strategic organic alternatives—specifically Hemifumarate and Tosylate —focusing on solid-state properties, crystal packing stability derived from fluorine interactions, and solubility profiles.
The "Fluorine Effect" in Crystal Packing
Unlike non-fluorinated analogs, the crystal engineering of 3,4-difluoro-benzenepropanamine is governed by weak but directional interactions.
-
C-F···H-C Interactions: The primary cohesive force in the lattice.
-
F···F Contacts: Segregation of fluorinated domains often leads to layered structures, which can result in "slippage" planes (impacting tabletability).
Comparative Analysis: Salt Candidates
The following comparison evaluates the three most viable salt forms based on solid-state chemistry principles and empirical data trends for fluorinated phenethylamines.
| Feature | Hydrochloride (HCl) | Hemifumarate | p-Toluenesulfonate (Tosylate) |
| Stoichiometry | 1:1 | 2:1 (Base:Acid) | 1:1 |
| Crystallinity | High (Needles/Plates) | Moderate to High (Prisms) | High (Blocky) |
| Melting Point | High (>150°C, often dec.)[1] | Moderate (130–160°C) | Moderate to High |
| Hygroscopicity | High Risk (Deliquescent >70% RH) | Low (Stable lattice) | Low to Moderate |
| Solubility (Aq) | Excellent (>50 mg/mL) | Moderate (5–20 mg/mL) | Low (<5 mg/mL) |
| Primary Use | Early-stage Toxicology/IV | Oral Solid Dosage (Tablet) | Slow-Release/Lipophilic Formulations |
Deep Dive: Performance Metrics
Candidate A: The Hydrochloride (Standard) [1]
-
Mechanism: Proton transfer is complete due to the large
(>6). The Cl⁻ ion sits in a lattice pocket, bridging ammonium heads via charge-assisted hydrogen bonds ( ). -
Drawback: The small size of the chloride ion often leaves "voids" in the lattice of bulky fluorinated molecules, making the crystal lattice prone to water uptake (hygroscopicity). This can lead to caking during bulk manufacturing.
Candidate B: The Hemifumarate (The Stability Choice)
-
Mechanism: Fumaric acid is dicarboxylic. In the hemi salt, the carboxylic acid groups form a robust hydrogen-bonding network that cross-links two amine molecules.
-
Advantage: This cross-linking creates a rigid, dense lattice that excludes water. For 3,4-difluoro analogs, the fumarate usually packs in a way that aligns the fluorinated rings for optimal
stacking, maximizing thermal stability.
Candidate C: The Tosylate (The Lipophilic Choice)
-
Mechanism: The large hydrophobic toluene ring of the counterion engages in Van der Waals interactions with the 3,4-difluorophenyl group of the API.
-
Advantage: Ideal for reducing solubility to achieve sustained release or to improve compatibility with lipid-based excipients.
Experimental Protocols
Workflow Visualization: The Salt Screening Decision Tree
Figure 1: Decision matrix for salt selection based on desired physicochemical outcome.
Protocol 1: Synthesis of the Hydrochloride Salt
Use this protocol for initial biological testing where high solubility is required.
-
Dissolution: Dissolve 10 mmol of 3,4-Difluoro-benzenepropanamine free base in 20 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE).
-
Acid Addition: Under nitrogen atmosphere at 0°C, add 11 mmol (1.1 eq) of 2M HCl in diethyl ether dropwise over 10 minutes.
-
Crystallization: A white precipitate should form immediately. Stir for 30 minutes at 0°C.
-
Isolation: Filter the solid under vacuum (nitrogen blanket recommended to prevent moisture uptake).
-
Washing: Wash the cake 2x with cold anhydrous ether.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
-
Expected Outcome: White hygroscopic powder.
-
QC Check: Check for chloride content (titration) to ensure 1:1 stoichiometry.
-
Protocol 2: Synthesis of the Hemifumarate Salt
Use this protocol for solid oral dosage form development.
-
Dissolution (Base): Dissolve 10 mmol of free base in 15 mL of absolute ethanol.
-
Dissolution (Acid): Dissolve 5.1 mmol (0.51 eq) of fumaric acid in 20 mL of hot ethanol (50°C). Note: Slight excess of base ensures the hemi-salt forms if the mono-salt is unstable.
-
Mixing: Add the acid solution to the base solution slowly at 50°C.
-
Cooling: Allow the mixture to cool slowly to room temperature over 4 hours. If no crystals form, add an anti-solvent (ethyl acetate or heptane) dropwise until turbidity persists, then refrigerate.
-
Isolation: Filter the crystalline solid.
-
Drying: Dry at 50°C under vacuum.
-
Expected Outcome: White crystalline prisms.
-
QC Check: 1H-NMR should show a 2:1 ratio of amine protons to fumarate alkene protons (singlet at ~6.6 ppm).
-
Structural Characterization Data (Simulated/Representative)
While specific lattice constants depend on the exact polymorph obtained, the following data represents the Target Specification for a successful salt screen of this molecule class.
X-Ray Powder Diffraction (XRPD) Signature
-
HCl Salt: Typically exhibits broad peaks if not carefully dried, indicating lower crystallinity or surface amorphization due to moisture. Characteristic peaks often appear at
. -
Hemifumarate: Sharp, well-resolved peaks indicating a highly ordered lattice. Expect distinct low-angle reflections (
) corresponding to the large unit cell of the dimerized structure.
Thermal Analysis (DSC)
-
HCl: Sharp endotherm (melting) followed immediately by broad exotherm (decomposition).
. -
Hemifumarate: Distinct, clean melting endotherm.
. Note: A lower melting point than HCl is acceptable if the enthalpy of fusion is high, indicating a stable lattice.
Mechanism of Action: Fluorine-Directed Assembly
Understanding the crystal structure requires analyzing the specific role of the 3,4-difluoro motif.
Figure 2: Key intermolecular forces governing the solid-state arrangement of fluorinated amine salts.
Mechanistic Insight: The 3,4-difluoro substitution polarizes the phenyl ring. In the solid state, these molecules tend to stack in a "head-to-tail" fashion to align the electropositive hydrogens of one ring with the electronegative fluorines of the neighbor.
-
Implication for Salt Selection: Large counterions (Tosylate, Fumarate) can disrupt this stacking if they are too bulky, potentially leading to polymorphism. The solvent choice during crystallization (Protocol 2, Step 4) is critical to allow the system to find the thermodynamic minimum (the most stable packing).
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative source on salt selection methodology and pKa rules).
-
Grozav, A., et al. (2012). "Fluorine in psychedelic phenethylamines."[2][3] Drug Testing and Analysis, 4(7-8), 563-570. Link (Provides context on the physicochemical impact of fluorine substitution on phenethylamine crystals).
-
Baker, R. J., et al. (2012).[4] "Fluorine-fluorine interactions in the solid state: an experimental and theoretical study." Journal of Physical Chemistry A, 116(5), 1435-1444. Link (Fundamental data on C-F...F-C interactions essential for understanding the 3,4-difluoro packing).
-
Byrn, S. R., et al. (1995). "Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations." Pharmaceutical Research, 12, 945–954. Link (The regulatory framework for selecting stable polymorphs/salts).
Sources
Safety Operating Guide
Operational Guide: 3,4-Difluoro-benzenepropanamine Disposal
Part 1: Executive Summary & Hazard Identification
3,4-Difluoro-benzenepropanamine (CAS: 30634-12-1) is not a generic organic solvent. It is a fluorinated primary amine. Treating this simply as "organic waste" creates two specific failure modes:
-
Incompatible Storage: As a base, it reacts exothermically with acids and violently with oxidizers.
-
Incineration Risk: The carbon-fluorine (C-F) bond is the strongest in organic chemistry. Standard thermal oxidation without flue gas scrubbing releases hydrogen fluoride (HF) gas, damaging incinerator linings and violating emission protocols.
Immediate Safety Profile:
-
Class: Corrosive Liquid / Irritant.
-
Primary Hazard: Causes severe skin burns and eye damage (Category 1B).[1]
-
Hidden Hazard: Combustion releases toxic HF and Nitrogen Oxides (NOx).
Part 2: Pre-Disposal Characterization
Before removing waste from the bench, characterize it against the following parameters to determine the correct waste stream.
| Parameter | Value / Characteristic | Operational Implication |
| Physical State | Liquid (Colorless to pale yellow) | Requires secondary containment; do not dispose of in solid trash. |
| Flash Point | ~90°C - 100°C (Estimated) | Class IIIB Combustible. Waste Code D001 may apply if mixed with flammable solvents. |
| pH | > 11.5 (Strong Base) | Waste Code D002 (Corrosive).[2] DO NOT mix with acid waste streams. |
| Halogen Content | High (Fluorinated) | Must be labeled "Halogenated Organic Waste." Requires incineration with scrubbing. |
| Water Solubility | Low / Sparingly Soluble | Will form a separate phase in aqueous waste; distinct organic layer. |
Part 3: The Self-Validating Segregation System
To ensure safety, use this Triple-Check Protocol before adding this chemical to any waste container. This system prevents the most common lab accidents (pressure buildup and explosions).
-
The pH Check: Dip a pH strip into the destination container.
-
If Red/Acidic:STOP. Exothermic reaction imminent.
-
If Blue/Basic or Neutral: Proceed to check 2.
-
-
The Oxidizer Check: Is the waste container designated for oxidizers (Peroxides, Nitric Acid)?
-
Yes:STOP. Violent reaction/fire risk.
-
No: Proceed to check 3.
-
-
The Halogen Check: Does the container label say "Non-Halogenated"?
-
Yes:STOP. You will contaminate a cheaper waste stream, potentially incurring surcharges from your hauler.
-
No (Labeled Halogenated):SAFE TO DISPOSE.
-
Segregation Logic Diagram
The following decision tree illustrates the logic flow for segregating this specific compound.
Figure 1: Decision matrix for segregating 3,4-Difluoro-benzenepropanamine waste streams.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Bulk Liquid Waste (Reaction Mixtures & Stock Solutions)
Context: You have >50mL of material or reaction mother liquor.
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy. Avoid metal containers if the mixture is wet, as amines can corrode certain alloys over time.
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer: Use a funnel. If the waste is viscous, do not use acetone to thin it unless the waste container is rated for flammables (D001).
-
Closure: Cap tightly. Do not leave the funnel in the neck. Amines absorb CO2 from the air to form carbamates, which can clog threads, but the primary risk is vapor release.
Scenario B: Trace Residues & Empty Containers
Context: You have an empty bottle of the starting material.
-
The P-List Check: This specific amine is not currently on the EPA P-list (acutely toxic). Therefore, the "Triple Rinse" rule applies.
-
Triple Rinse Protocol:
-
Add solvent (ethanol or methanol) to the bottle (~10% volume).
-
Shake well.
-
Pour the rinse into your Halogenated Liquid Waste container (Destination A).
-
Repeat 3 times.
-
-
Defacing: Cross out the label on the bottle.
-
Final Disposal: The rinsed, uncapped bottle can typically be discarded in glass trash or recycled, depending on local facility rules.
Scenario C: Spill Cleanup (Emergency Response)
Context: You dropped a 100g bottle on the floor.
-
Evacuate & Ventilate: Amines have a fishy, ammonia-like odor. If the smell is strong, evacuate the immediate area.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Containment: Surround the spill with an inert absorbent (Vermiculite or Clay). Do not use paper towels initially, as the high pH can degrade cellulose.
-
Neutralization (Optional but Recommended):
-
Sprinkle a weak acid powder (like Citric Acid or Sodium Bisulfate) over the spill slowly.
-
Warning: This will generate heat. Wait for the reaction to cool.
-
-
Collection: Scoop the absorbent into a plastic bag. Label as "Solid Hazardous Waste (Corrosive Debris)."
-
Surface Decon: Wipe the floor with water and soap.
Part 5: Regulatory & Ecological Compliance[6]
EPA Waste Codes (RCRA - 40 CFR 261):
-
D002 (Corrosivity): Applicable if the waste is aqueous and pH > 12.[2][5]5. Even if non-aqueous, most safety officers assign this due to the amine functional group.
-
D001 (Ignitability): Applicable if mixed with flammable solvents or if the flash point is < 60°C (verify specific batch CoA).
-
F-Listed Codes: If spent halogenated solvents (Methylene Chloride) were used in the process, the entire mixture carries an F002 code.[6][7]
Ecological Impact: Fluorinated compounds are often persistent in the environment.
-
Do NOT pour down the drain.[8] This compound is toxic to aquatic life and difficult for municipal water treatment plants to degrade.
-
Incineration Requirement: The disposal facility must use a high-temperature incinerator (>1100°C) with a caustic scrubber to capture the HF gas generated during destruction.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: 3,4-Difluorobenzenepropanamine (CAS 30634-12-1). National Library of Medicine. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Difluoro-benzenepropanamine
This guide provides essential safety and operational protocols for the handling of 3,4-Difluoro-benzenepropanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, causality-driven understanding of the necessary personal protective equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Safety: Hazard Assessment & Engineering Controls
Before any personal protective equipment is selected, a thorough understanding of the compound's potential hazards and the implementation of primary engineering controls are paramount.
1.1 Hazard Profile of 3,4-Difluoro-benzenepropanamine
While a specific, comprehensive toxicological profile for 3,4-Difluoro-benzenepropanamine may be limited, its structure as a fluorinated aromatic amine allows for an expert assessment of its likely hazards. Aromatic amines as a class can be toxic, and halogenated compounds require specific handling considerations.[1] Safety data for analogous compounds, such as 3,5-Difluoro-benzenepropanamine, indicate the following primary risks:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, all handling procedures must assume the compound is hazardous via ingestion, skin contact, eye contact, and inhalation.
1.2 The Primacy of Engineering Controls
Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be the first or only line of defense.[2] All work involving 3,4-Difluoro-benzenepropanamine must be conducted within a properly functioning and certified laboratory chemical fume hood.[1] A fume hood or other local exhaust ventilation is critical for minimizing respiratory exposure to vapors or aerosols.[3]
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE must be deliberate and based on the identified risks of skin, eye, and respiratory exposure.
2.1 Eye and Face Protection
Given the high risk of serious eye irritation, robust eye protection is mandatory.
-
Standard Operations: At a minimum, chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards are required.[4] Standard safety glasses do not provide adequate protection from splashes.
-
High-Risk Procedures: When handling larger quantities (>50 g), or when there is a significant risk of splashing (e.g., during transfers or heating), a full face shield should be worn in addition to safety goggles.[5][6]
2.2 Hand Protection: Selecting the Correct Glove Material
Glove selection is one of the most critical decisions in handling aromatic amines. Not all common laboratory gloves provide adequate protection. The efficacy of a glove material is determined by its resistance to permeation and degradation by the chemical.
While nitrile gloves are common in laboratories, they offer poor resistance to many amines.[7] Therefore, alternative materials should be selected.
| Glove Material | Suitability for Aromatic Amines | Rationale & Considerations |
| Butyl Rubber | Excellent | Offers superior resistance to a wide variety of chemicals including amines, ketones, and esters.[4][8] Remains flexible even at low temperatures.[8] |
| Polyvinyl Chloride (PVC) | Good | Provides good protection against amines, acids, and bases.[4] However, it performs poorly with most organic solvents.[9] |
| Neoprene | Good | A synthetic rubber with good chemical and wear resistance properties.[8] Offers good pliability and dexterity.[4] |
| Nitrile | Poor/Not Recommended | While resistant to oils and some solvents, nitrile has demonstrated poor resistance to amines and should be avoided as primary protection for this compound class.[7] |
Protocol Insight: For extended work or when handling concentrated solutions, consider double-gloving. An inner glove can provide protection in the event the outer glove is breached. Always inspect gloves for any signs of degradation, punctures, or tears before and during use.[3]
2.3 Body Protection
A clean, buttoned laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or gown made of a material like polyethylene-coated Tyvek® is recommended.[7][10] Clothing worn in the laboratory should cover the legs, and closed-toe shoes are mandatory.[1][11]
2.4 Respiratory Protection
The need for respiratory protection is determined by a risk assessment of the specific procedure.
-
Standard Use in Fume Hood: If all manipulations are performed within a certified chemical fume hood, respiratory protection is typically not required.
-
Potential for Aerosolization/Dust: For tasks that may generate dust (e.g., weighing solids outside of a balance enclosure) or aerosols, a NIOSH-approved respirator is necessary. An N95 filtering facepiece respirator may be sufficient for particulates.[12]
-
Emergency or Spill Scenarios: In the event of a large spill or ventilation failure, a higher level of protection is required. This would include a half-mask or full-facepiece respirator with organic vapor (OV) cartridges.[3] All personnel who may need to wear a respirator must be part of a respiratory protection program that includes medical clearance and fit-testing, as required by OSHA standards.[12][13]
Operational Plan: PPE Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[14]
Donning (Putting On) Sequence
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.[15]
-
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned or tied.[11][15]
-
Mask/Respirator (if required): Secure the mask or respirator to your face. Ensure a proper seal if using a fit-tested respirator.[15]
-
Goggles/Face Shield: Put on your eye and face protection.[11][15]
-
Gloves: Don the appropriate chemical-resistant gloves. The cuffs of the gloves should be pulled over the cuffs of the lab coat sleeves.[10][11]
Doffing (Taking Off) Sequence
This process should be performed slowly and deliberately.[10]
-
Gloves: Remove gloves using a "glove-to-glove" and "skin-to-skin" technique to avoid touching the contaminated exterior with your bare hands. Dispose of them immediately in the appropriate waste container.[10][11]
-
Gown/Lab Coat: Unbutton or untie the gown. Roll it outwards, containing the contaminated surface within the bundle, and dispose of it.[11]
-
Hand Hygiene: Wash your hands or use an alcohol-based hand sanitizer.[15]
-
Goggles/Face Shield: Remove eye and face protection by handling the headband or earpieces from the back.[10]
-
Mask/Respirator (if required): Remove the mask or respirator without touching the front.[16]
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[15]
Disposal Plan: Managing Contaminated Materials
Proper segregation of waste is crucial for safety and environmental compliance.
-
Chemical Waste: 3,4-Difluoro-benzenepropanamine is a halogenated organic compound. All solutions and residues must be collected in a designated "Halogenated Organic Waste" container.[1][17] Never mix halogenated waste with non-halogenated waste streams.[18][19]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and bench paper contaminated with the compound, must be disposed of as hazardous chemical waste. Place these items in a sealed, clearly labeled waste bag or container.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling 3,4-Difluoro-benzenepropanamine.
References
-
Office of Research Safety, The George Washington University. PPE: Donning & Doffing. Available at: [Link]
-
University of Ottawa. Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Available at: [Link]
-
University of California, Riverside Environmental Health & Safety. DONNING AND DOFFING PERSONAL PROTECTIVE EQUIPMENT. Available at: [Link]
-
3M. Respirator Selection | Respiratory Protection. Available at: [Link]
-
Westlab. PPE – The Correct Procedures. (2021-03-30). Available at: [Link]
-
OHD, LLLP. Choosing the Right Respirator: Understanding OSHA Guidelines. (2024-08-22). Available at: [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
-
University of California, Berkeley Office of Environment, Health & Safety. Glove Selection Guide. Available at: [Link]
-
Lee, K., et al. Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. Safety and Health at Work, 11(4), 411-419. Available at: [Link]
-
Bucknell University. WASTE MANAGEMENT. Available at: [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products, 3(12), 2-4. Available at: [Link]
-
Safeopedia. Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024-05-13). Available at: [Link]
-
International Safety Components, Inc. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14). Available at: [Link]
-
University of California, San Diego Environmental Health and Safety. OSHA Glove Selection Chart. Available at: [Link]
Sources
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- 5. CCOHS: Respirators - Respirator Selection [ccohs.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
